L-Lysyl-L-prolyl-L-alanylglycine
説明
BenchChem offers high-quality L-Lysyl-L-prolyl-L-alanylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Lysyl-L-prolyl-L-alanylglycine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
269059-52-1 |
|---|---|
分子式 |
C16H29N5O5 |
分子量 |
371.43 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H29N5O5/c1-10(14(24)19-9-13(22)23)20-15(25)12-6-4-8-21(12)16(26)11(18)5-2-3-7-17/h10-12H,2-9,17-18H2,1H3,(H,19,24)(H,20,25)(H,22,23)/t10-,11-,12-/m0/s1 |
InChIキー |
DNDSZRFVMYJMIA-SRVKXCTJSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N |
製品の起源 |
United States |
Comprehensive Technical Guide on L-Lysyl-L-prolyl-L-alanylglycine (KPAG): Structure, Synthesis, and ACE-Inhibitory Mechanisms
Executive Summary
L-Lysyl-L-prolyl-L-alanylglycine (KPAG) is a bioactive tetrapeptide naturally derived from the enzymatic hydrolysis of bovine milk proteins during fermentation by Lactobacillus helveticus and Lactobacillus casei. In recent years, KPAG has garnered significant attention in the fields of functional foods and pharmaceutical drug development due to its potent Angiotensin-Converting Enzyme (ACE) inhibitory activity. This whitepaper provides an in-depth technical analysis of KPAG’s chemical architecture, its pharmacodynamic mechanism of action, and a self-validating protocol for its solid-phase chemical synthesis.
Chemical Architecture & Physicochemical Profiling
The structural integrity and biological efficacy of KPAG are dictated by its specific amino acid sequence: L-Lysine – L-Proline – L-Alanine – Glycine . Each residue plays a distinct mechanistic role:
-
N-terminal Lysine (Lys/K): Provides a primary ϵ -amino group that remains protonated at physiological pH, serving as a critical hydrogen-bond donor to anchor the peptide within target receptor pockets.
-
Proline (Pro/P): The cyclic pyrrolidine side chain introduces a rigid "kink" into the peptide backbone. This conformational restriction reduces the entropic cost of binding and is a hallmark of highly potent ACE inhibitors.
-
Alanine (Ala/A): A small, hydrophobic residue that facilitates van der Waals interactions without introducing steric clashes.
-
C-terminal Glycine (Gly/G): Achiral and highly flexible, allowing the C-terminus to adapt its geometry to fit deeply into metallopeptidase active sites.
Table 1: Quantitative Physicochemical Properties
Data synthesized from exact mass calculations and untargeted metabolite profiling standards[1].
| Property | Value | Structural Rationale |
| Molecular Formula | C₁₆H₂₉N₅O₅ | Comprises 4 amino acid residues minus 3 H₂O molecules (peptide bonds). |
| Molecular Weight | 371.43 g/mol | Low molecular weight facilitates high bioavailability and tissue penetration. |
| Monoisotopic Mass | 371.2168 Da | Primary [M+H]⁺ peak observed at m/z 372.2 in LC-MS positive ion mode. |
| Isoelectric Point (pI) | ~9.8 | Driven entirely by the highly basic ϵ -amino group of the N-terminal Lysine. |
| Net Charge (pH 7.4) | +1 | Lysine side chain is protonated (+1); C-terminus is deprotonated (-1); N-terminus is protonated (+1). |
| Solubility | Highly Hydrophilic | Enhanced by the polar N-terminus and the lack of large hydrophobic aromatic rings. |
Pharmacodynamics: Mechanism of ACE Inhibition
The Renin-Angiotensin System (RAS) is a primary regulator of blood pressure. Angiotensin-Converting Enzyme (ACE), a zinc-dependent exopeptidase, catalyzes the conversion of the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II.
KPAG acts as a competitive inhibitor of ACE. The causality of its high binding affinity is rooted in its structural thermodynamics. Molecular docking studies and Independent Gradient Models have demonstrated that the pyrrolidine ring of the Proline residue forms highly stable Pi-alkyl interactions with key aromatic residues (His353, His387, His513, and Phe512) within the ACE active site[2]. Furthermore, the N-terminal Lysine coordinates with the tetrahedrally coordinated Zn(II) ion, displacing water molecules and effectively neutralizing the enzyme's catalytic capacity.
Fig 1: Mechanism of ACE inhibition by KPAG, blocking Angiotensin II production.
Chemical Synthesis: Self-Validating SPPS Protocol
To produce KPAG for research or clinical evaluation, Solid-Phase Peptide Synthesis (SPPS) utilizing orthogonal Fmoc/tBu chemistry is the gold standard[3]. This strategy relies on mild base (piperidine) for iterative deprotection and strong acid (TFA) for final cleavage, preserving the structural integrity of the peptide chain.
Experimental Workflow
The following protocol is designed as a self-validating system , ensuring that each chemical transformation is verified before proceeding to the next step, thereby eliminating the accumulation of deletion sequences.
Step 1: Resin Preparation & Swelling
-
Action: Weigh 0.5 mmol of Wang resin pre-loaded with Fmoc-Gly-OH. Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
-
Causality: Wang resin is explicitly chosen because acid cleavage yields a C-terminal carboxylic acid, exactly matching the natural structure of KPAG. Swelling expands the polystyrene matrix, exposing reactive sites.
Step 2: Fmoc Deprotection
-
Action: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.
-
Self-Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful Fmoc removal.
Step 3: Amino Acid Coupling
-
Action: Dissolve 3 equivalents (1.5 mmol) of Fmoc-Ala-OH, 3 eq of HBTU, and 6 eq of DIPEA in DMF. Add to the resin and agitate for 45 minutes.
-
Self-Validation (Kaiser Test): Take a few resin beads and apply ninhydrin solutions. A yellow/colorless result indicates complete coupling (no free primary amines). A blue result indicates incomplete coupling, triggering an automatic re-coupling step.
Step 4: Iterative Elongation
-
Repeat Steps 2 and 3 sequentially for Fmoc-Pro-OH and Fmoc-Lys(Boc)-OH .
-
Note on Lysine: The side-chain ϵ -amine of Lysine must be protected with a tert-butyloxycarbonyl (Boc) group to prevent branching during synthesis.
Step 5: Global Cleavage and Deprotection
-
Action: Treat the peptide-resin with a cleavage cocktail of TFA / TIS / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the resin and removes the Boc group. Triisopropylsilane (TIS) is a mandatory carbocation scavenger. When Boc is removed, it forms highly reactive tert-butyl carbocations. Without TIS, these carbocations would permanently re-alkylate the peptide backbone.
Step 6: Precipitation
-
Filter the resin and precipitate the cleaved peptide by adding the TFA solution dropwise into cold (-20°C) diethyl ether. Centrifuge to collect the crude KPAG pellet.
Fig 2: Step-by-step Solid-Phase Peptide Synthesis (SPPS) workflow for KPAG.
Analytical Characterization Workflows
To guarantee the purity and structural identity of the synthesized KPAG, the following analytical pipeline must be executed:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 stationary phase (e.g., 250 × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution from 5% to 40% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 30 minutes.
-
Rationale: Because KPAG is highly hydrophilic, it will elute early in the gradient. The 0.1% TFA acts as an ion-pairing agent, suppressing the ionization of the C-terminal carboxylate to improve peak shape and resolution.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Utilize Electrospray Ionization (ESI) in positive mode. The target mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ is 372.22 . The presence of this distinct peak validates the successful assembly of the full C₁₆H₂₉N₅O₅ sequence without deletion errors.
-
References
-
Chua, K. H., et al. (2020). Untargeted metabolite profiling on the water-soluble metabolites of edible bird's nest through liquid chromatography-mass spectrometry. Veterinary World. Available at: [Link]
-
Liu, C., et al. (2019). Novel Angiotensin-Converting Enzyme-Inhibitory Peptides From Fermented Bovine Milk Started by Lactobacillus helveticus KLDS.31 and Lactobacillus casei KLDS.105: Purification, Identification, and Interaction Mechanisms. Frontiers in Microbiology. Available at: [Link]
-
Leiden University Scholarly Publications. (2025). Protective group strategies in carbohydrate and peptide chemistry. Leiden University Repository. Available at: [Link]
Physicochemical Profiling and Analytical Workflows for the Tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine (KPAG)
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of peptide-based drug discovery, short oligopeptides frequently serve as the functional pharmacophores of larger, more complex proteins. The tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine (KPAG) is a highly relevant sequence, most notably recognized as the critical N-terminal binding motif of potent angiotensin-converting enzyme (ACE) inhibitory peptides (e.g., KPAGDF) derived from the fermentation of bovine milk by Lactobacillus strains[1].
To effectively harness KPAG in pharmaceutical formulations or as a standard in bioassays, researchers must possess a rigorous understanding of its physicochemical properties. This whitepaper provides an authoritative analysis of the molecular weight, structural thermodynamics, and aqueous solubility profile of KPAG. Furthermore, it establishes self-validating experimental protocols designed to eliminate analytical artifacts during peptide characterization.
Structural Characterization and Molecular Weight
The primary sequence of KPAG consists of four amino acids: L-Lysine (K), L-Proline (P), L-Alanine (A), and Glycine (G). The assembly of this tetrapeptide involves the formation of three peptide bonds, resulting in the loss of three water molecules from the sum of the free amino acids.
Causality of Structural Features
-
L-Lysine (N-terminus): Provides a primary α -amine and a highly basic ϵ -amine side chain. This dual-amine structure is the primary driver of the peptide's positive charge at physiological pH.
-
L-Proline: The cyclic pyrrolidine side chain restricts the rotation of the N-C α bond. This acts as a "beta-breaker," preventing the peptide from forming insoluble β -sheet aggregates—a common issue in short hydrophobic peptides.
-
L-Alanine: Introduces a minimal hydrophobic methyl group, providing slight steric bulk to optimize receptor pocket binding without severely penalizing aqueous solubility.
-
Glycine (C-terminus): The absence of a side chain grants maximum conformational flexibility at the C-terminus, allowing the terminal carboxylic acid to freely interact with aqueous solvents.
Quantitative Physicochemical Data
| Parameter | Value | Analytical Rationale |
| Chemical Formula | C16H29N5O5 | Derived from residue sum minus 3 H2O . |
| Average Molecular Weight | 371.44 g/mol | Standard isotopic abundance calculation. |
| Monoisotopic Mass | 371.2169 Da | Critical for high-resolution mass spectrometry (HRMS). |
| Isoelectric Point (pI) | ~9.74 | Calculated average of N-terminal amine and Lys side-chain pKa. |
| Net Charge (pH 7.4) | +1 | C-terminus (-1), N-terminus (+1), Lys side-chain (+1). |
Aqueous Solubility Profile and Thermodynamics
The aqueous solubility of a peptide is not merely a static number; it is a dynamic thermodynamic property dictated by the pH of the solvent and the peptide's isoelectric point (pI).
Because the pI of KPAG is highly basic (~9.74), the peptide exists as a net-positive zwitterion at physiological pH (7.4). The electrostatic repulsion between positively charged KPAG molecules, combined with the structural rigidity imparted by Proline (which disrupts intermolecular hydrogen bonding), prevents aggregation. Consequently, KPAG exhibits an exceptionally high aqueous solubility profile (>50 mg/mL) in standard physiological buffers (e.g., PBS, HEPES).
Solubility will reach its theoretical minimum only when the solvent pH approaches 9.74, at which point the net charge is zero, and hydrophobic interactions dominate.
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that analytical protocols must be self-validating. Relying on a single metric (e.g., UV absorbance) introduces systemic risk if the standard is impure. The following protocols utilize orthogonal validation mechanisms.
Protocol 1: Molecular Weight and Sequence Confirmation via LC-MS/MS
This protocol does not just measure mass; it validates the exact amino acid sequence through collision-induced dissociation (CID), ensuring no isomeric impurities (e.g., sequence scrambling) are present.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve KPAG in LC-MS grade water containing 0.1% Formic Acid (FA) to a final concentration of 10 μ g/mL. Causality: FA ensures the complete protonation of the Lysine residues, maximizing ionization efficiency in positive mode.
-
Chromatographic Separation: Inject 5 μ L onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m). Run a gradient from 2% to 40% Acetonitrile (with 0.1% FA) over 5 minutes.
-
MS1 Intact Mass Analysis: Scan in positive Electrospray Ionization (ESI+) mode. Identify the precursor ion [M+H]+ at m/z 372.22.
-
MS/MS Fragmentation (Self-Validation): Isolate the 372.22 m/z precursor and apply normalized collision energy (NCE) at 25%.
-
Data Interpretation: Confirm the sequence by mapping the resulting b-ions (N-terminal fragments) and y-ions (C-terminal fragments). The mass difference between adjacent peaks must correspond exactly to the residual masses of Gly (57 Da), Ala (71 Da), Pro (97 Da), and Lys (128 Da).
Analytical workflow for validating KPAG molecular weight and aqueous solubility.
Protocol 2: Thermodynamic Solubility Determination via qNMR
Traditional HPLC-UV solubility assays require an external calibration curve, which is flawed if the purity of the reference standard is unknown. Quantitative NMR (qNMR) solves this by using a primary internal standard, making the assay self-validating.
Step-by-Step Methodology:
-
Saturation: Add excess KPAG solid to 1.0 mL of Deuterium Oxide ( D2O ) buffered to pH 7.4 (using deuterated phosphate buffer). Vortex for 10 minutes and incubate at 25°C for 24 hours to achieve thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved peptide. Carefully extract 400 μ L of the saturated supernatant.
-
Internal Standard Addition: Add exactly 100 μ L of a certified reference standard solution (e.g., Maleic acid, 10.0 mM in D2O ) to the supernatant. Causality: Maleic acid provides a distinct, isolated singlet at ~6.3 ppm, which will not overlap with the peptide's aliphatic signals.
-
NMR Acquisition: Acquire a 1D 1H -NMR spectrum with a long relaxation delay ( D1≥10s ) to ensure complete longitudinal relaxation for accurate integration.
-
Quantification: Integrate the Maleic acid peak (2 protons) and the isolated ϵ−CH2 protons of the Lysine side chain (~2.9 ppm, 2 protons). Calculate the absolute molar solubility of KPAG based on the integration ratio.
Mechanistic Insights: KPAG in ACE Inhibition
The KPAG sequence is not merely a structural curiosity; it is a highly bioactive motif. Research into 2 has identified that the fermentation of bovine milk by Lactobacillus helveticus and Lactobacillus casei yields the hexapeptide Lys-Pro-Ala-Gly-Asp-Phe (KPAGDF)[2].
Molecular docking studies confirm that the N-terminal KPAG motif is responsible for anchoring the peptide into the active site of the Angiotensin-Converting Enzyme (ACE). The basic Lysine residue and the conformationally rigid Proline align the peptide to form critical hydrogen bonds with residues His353, Glu384, and His387 of the ACE binding pocket[1]. By inhibiting ACE, this peptide blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby exerting an antihypertensive effect.
Generation of KPAG-containing peptides and their role in ACE inhibition.
References
- Novel Angiotensin-Converting Enzyme-Inhibitory Peptides From Fermented Bovine Milk Started by Lactobacillus helveticus KLDS.31 and Lactobacillus casei KLDS.105: Purification, Identification, and Interaction Mechanisms. Frontiers in Microbiology.
- Dairy Milk Protein–Derived Bioactive Peptides: Avengers Against Metabolic Syndrome.
Sources
- 1. Frontiers | Novel Angiotensin-Converting Enzyme-Inhibitory Peptides From Fermented Bovine Milk Started by Lactobacillus helveticus KLDS.31 and Lactobacillus casei KLDS.105: Purification, Identification, and Interaction Mechanisms [frontiersin.org]
- 2. Dairy Milk Protein–Derived Bioactive Peptides: Avengers Against Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Characterization of L-Lysyl-L-prolyl-L-alanylglycine Receptor Binding Affinity and Kinetics
Abstract
The tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine (K-P-A-G) represents a novel molecular entity with undetermined biological targets and mechanisms of action. This technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to fully characterize the receptor binding affinity and kinetics of this, or any other novel peptide. Grounded in established principles of molecular pharmacology, this document moves beyond a simple recitation of protocols to explain the causal logic behind experimental design. We detail a multi-faceted approach, beginning with foundational preparatory steps and progressing through equilibrium binding studies, real-time kinetic analysis, and functional signaling assays. Methodologies covered include high-fidelity peptide synthesis, radioligand binding assays, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and downstream cell-based functional assays. Each section is designed as a self-validating system, complete with controls and data interpretation guidelines to ensure scientific rigor. The ultimate objective is to provide a robust roadmap for elucidating the complete pharmacological profile of K-P-A-G, transforming it from a mere sequence into a well-understood ligand-receptor interaction model.
Introduction and Strategic Overview
The study of peptide-receptor interactions is fundamental to understanding physiological processes and is a cornerstone of modern drug discovery.[1][2] Peptides can act as highly specific and potent modulators of cellular function, often through engagement with G-protein-coupled receptors (GPCRs), which constitute one of the most successful drug target classes.[1][3] The tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine (K-P-A-G) is a sequence whose specific receptor interactions and biological functions are not extensively documented in publicly available literature. Therefore, this guide presents a systematic and logical workflow to comprehensively define its binding characteristics.
The causality behind our proposed workflow is to build a pharmacological profile from the ground up. We begin with the most fundamental questions: Is the peptide pure? What does it bind to? We then progress to more nuanced inquiries: How strongly does it bind (affinity)? How quickly does it associate and dissociate (kinetics)? And finally, what happens once it binds (function)? This structured approach ensures that each subsequent experiment is built upon a solid foundation of validated data.
Figure 1: A strategic workflow for the complete characterization of a novel peptide ligand.
Foundational & Preparatory Steps
Peptide Synthesis, Purification, and Verification
The integrity of any binding data is critically dependent on the purity of the ligand. Contaminants can lead to erroneous affinity values or non-specific effects.
Protocol 2.1.1: Solid-Phase Peptide Synthesis (SPPS) and Purification
-
Synthesis: Synthesize the tetrapeptide K-P-A-G using standard Fmoc/OtBu solid-phase chemistry.[4] The choice of resin (e.g., Rink Amide resin) will determine if the C-terminus is a free acid or an amide, a modification that can significantly impact receptor affinity.[4]
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers) to release the peptide and remove protecting groups.[5]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). A purity of >95% is recommended for binding assays.[6]
-
Verification: Confirm the identity and mass of the purified peptide using high-resolution mass spectrometry, such as ESI-MS or MALDI-TOF.[7]
Hypothetical Receptor Target Identification
For a novel peptide, the target receptor is unknown. An initial screening phase is necessary.
-
In Silico Screening: Use computational docking to assess the theoretical binding of K-P-A-G against a library of known peptide receptor structures, particularly GPCRs.[8] This can help prioritize potential targets.
-
Receptor Panel Screening: A more direct approach involves screening the peptide against a commercially available panel of receptors (e.g., a GPCR panel) using a primary binding or functional assay. This provides empirical evidence of interaction.
Determination of Receptor Binding Affinity (Equilibrium Binding)
Binding affinity is a measure of the strength of the interaction between the ligand and its receptor at equilibrium. It is typically expressed by the dissociation constant (Kd) or the inhibitory constant (Ki). Radioligand binding assays are considered the gold standard for their sensitivity and robustness.[9]
Radioligand Binding Assays
These assays rely on the use of a radioactively labeled ligand (radioligand) to quantify the number of binding sites.[9][10]
Protocol 3.1.1: Membrane Preparation
-
Source: Utilize either tissues known to express the target receptor or recombinant cells (e.g., CHO, HEK293) stably expressing the receptor of interest.[11]
-
Homogenization: Homogenize cells or tissue in a cold lysis buffer containing protease inhibitors.
-
Centrifugation: Perform a series of centrifugation steps to isolate the cell membrane fraction, which contains the receptors.
-
Quantification & Storage: Resuspend the final membrane pellet, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.[12]
Protocol 3.1.2: Competition Binding Assay (to determine Ki) This is the most common approach when a radiolabeled version of the novel peptide is unavailable. It measures the ability of K-P-A-G to compete with a known radioligand that has high affinity for the target receptor.[9][13]
-
Assay Setup: In a 96-well plate, combine the prepared membranes (e.g., 10-50 µg protein), a fixed concentration of a suitable radioligand (typically at or below its Kd), and a range of concentrations of the unlabeled K-P-A-G peptide.[12]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound/Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).[9][14] The filters are often pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[12]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the trapped radioactivity using a scintillation counter.[12][14]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of K-P-A-G. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of K-P-A-G that inhibits 50% of specific radioligand binding).[12] Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a competition radioligand binding assay.
Data Presentation for Affinity Studies
All quantitative data should be summarized for clarity and comparison.
| Parameter | Description | Typical Value Range | Method |
| IC₅₀ | Concentration of K-P-A-G causing 50% inhibition of radioligand binding. | nM to µM | Competition Assay |
| Kᵢ | Inhibitory constant; affinity of K-P-A-G for the receptor. | pM to µM | Competition Assay |
| Kₑ | Dissociation constant; concentration of ligand occupying 50% of receptors at equilibrium. | pM to µM | Saturation/ITC Assay |
| Bₘₐₓ | Maximum number of binding sites in the preparation. | fmol/mg protein | Saturation Assay |
Analysis of Receptor Binding Kinetics
Kinetic analysis provides deeper insight into the binding mechanism by measuring the rates of association (on-rate, ka) and dissociation (off-rate, kd). These parameters are crucial for understanding a ligand's duration of action and can be more predictive of in vivo efficacy than affinity alone.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[15][16] It is highly sensitive and provides both kinetic and affinity data.[15]
Protocol 4.1.1: SPR Kinetic Analysis
-
Chip Preparation: Immobilize the purified receptor protein onto a suitable sensor chip surface.
-
Analyte Injection: Flow a series of concentrations of the K-P-A-G peptide (the analyte) over the chip surface at a constant rate.[17]
-
Association Phase: Monitor the increase in the SPR signal in real-time as K-P-A-G binds to the immobilized receptor. This part of the curve is used to determine the association rate constant (ka).[18]
-
Dissociation Phase: Replace the analyte solution with a continuous flow of buffer and monitor the decrease in the SPR signal as K-P-A-G dissociates from the receptor. This is used to determine the dissociation rate constant (kd).[18]
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and the equilibrium dissociation constant (KD), where KD = kd / ka .[16][18]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[6][19] It is the only method that can determine all binding parameters (affinity, stoichiometry, enthalpy, and entropy) in a single experiment without labeling or immobilization.[19][20]
Protocol 4.2.1: ITC Binding Analysis
-
Sample Preparation: Prepare highly purified and concentrated solutions of both the receptor protein and the K-P-A-G peptide in the exact same buffer to minimize heats of dilution. Peptide purity of >95% is critical.[6]
-
Loading: Place the receptor solution into the sample cell of the calorimeter and the K-P-A-G solution into the injection syringe.[20]
-
Titration: Perform a series of small, precise injections of the K-P-A-G solution into the sample cell while monitoring the heat change after each injection.[6][21]
-
Data Acquisition: The instrument records a series of heat peaks corresponding to each injection. The magnitude of these peaks decreases as the receptor becomes saturated with the peptide.[21]
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[19][21]
Data Presentation for Kinetic and Thermodynamic Studies
| Parameter | Description | Typical Units | Method |
| kₐ (kₒₙ) | Association rate constant. | M⁻¹s⁻¹ | SPR |
| kₑ (kₒբբ) | Dissociation rate constant. | s⁻¹ | SPR |
| Kₑ | Equilibrium dissociation constant (kₑ/kₐ). | M | SPR, ITC |
| n | Stoichiometry of binding (ligand:receptor ratio). | Unitless | ITC |
| ΔH | Enthalpy change of binding. | kcal/mol or kJ/mol | ITC |
| ΔS | Entropy change of binding. | cal/mol·K or J/mol·K | ITC |
Elucidating Functional Consequences of Binding
Demonstrating that K-P-A-G binds to a receptor is only the first step. The critical next phase is to determine the functional consequence of this binding—does it activate (agonism) or block (antagonism) the receptor's signaling pathway? Many peptide receptors are GPCRs, which signal through second messengers like cyclic AMP (cAMP) or intracellular calcium.[1][3][22]
Protocol 5.1.1: cAMP Measurement Assay (for Gs/Gi-coupled receptors)
-
Cell Culture: Use a recombinant cell line expressing the target receptor.
-
Stimulation: Incubate the cells with varying concentrations of K-P-A-G. To test for antagonism, pre-incubate the cells with K-P-A-G before adding a known agonist.
-
Lysis and Detection: After stimulation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as those based on HTRF, AlphaScreen, or ELISA.[11][23]
-
Data Analysis: Plot the cAMP levels against the log concentration of the peptide to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Figure 3: A hypothetical Gs-protein-coupled receptor signaling pathway activated by K-P-A-G.
Conclusion
The characterization of a novel peptide like L-Lysyl-L-prolyl-L-alanylglycine requires a rigorous, multi-step experimental approach. By systematically progressing from synthesis and target identification to detailed affinity, kinetic, and functional analyses, researchers can build a comprehensive pharmacological profile. The integration of classic techniques like radioligand binding assays with modern, label-free methods such as SPR and ITC provides a powerful, cross-validating toolkit. This guide offers an authoritative and logical framework to navigate this process, ensuring that the resulting data is robust, reliable, and provides a clear understanding of the peptide's mechanism of action, paving the way for its potential development as a research tool or therapeutic agent.
References
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
- Lundstrom, K. (2018). Label-free cell-based assay for the characterisation of peptide receptor interactions. IntechOpen.
- University of Michigan. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. Retrieved from University of Michigan Center for Structural Biology website.
- Ramírez, J., & Nominé, Y. (2019). High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. Methods in Molecular Biology.
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Thermodynamic Stability of the L-Lysyl-L-prolyl-L-alanylglycine (KPAG) Tetrapeptide: A Technical Whitepaper
Executive Summary
The tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine (KPAG) represents a highly significant structural motif in modern peptide therapeutics. Notably identified as a core sequence in potent Angiotensin-Converting Enzyme (ACE) inhibitory peptides derived from fermented bovine milk[1], its thermodynamic stability dictates its pharmacokinetic viability and resistance to rapid degradation by endogenous proteases. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic forces governing KPAG stability, establishing self-validating protocols for its empirical characterization.
Structural Thermodynamics & Mechanistic Causality
The thermodynamic stability of a short peptide like KPAG is a delicate balance between the enthalpy of intramolecular interactions ( ΔH ) and the conformational entropy ( ΔS ) of the solvent-peptide system. Unlike globular proteins, tetrapeptides lack extensive hydrophobic cores, meaning their stability relies heavily on localized secondary structure propensities and solvent dynamics[2].
-
L-Lysine (K1): The N-terminal lysine introduces a positively charged ϵ -amino group. The high enthalpy of hydration associated with this charge heavily stabilizes the peptide in aqueous environments, preventing amorphous aggregation through electrostatic repulsion.
-
L-Proline (P2): Proline is the thermodynamic anchor of the KPAG sequence. Its cyclic pyrrolidine ring restricts the ϕ dihedral angle to approximately -65°. This massive reduction in the conformational entropy of the unfolded state lowers the free energy penalty ( ΔG ) required to adopt a structured turn. However, it introduces a complex thermodynamic barrier due to the cis-trans isomerization of the Lys-Pro peptide bond.
-
L-Alanine (A3): Alanine provides a compact, hydrophobic methyl side chain. It acts as a structural spacer that mildly favors helical or turn geometries without introducing steric clashes.
-
Glycine (G4): As the C-terminal residue, glycine lacks a side chain, allowing it to easily assume conformations (e.g., αL ) that are energetically unfavorable for other L-amino acids[2]. While this facilitates the formation of tight β -turns, it carries a high entropic cost, as fixing glycine's conformation requires overcoming its vast accessible Ramachandran space[2].
Caption: Thermodynamic energy landscape of Lys-Pro cis-trans isomerization in KPAG.
Self-Validating Experimental Protocols
To ensure scientific integrity, the thermodynamic profiling of KPAG must employ a self-validating system. Relying on a single technique can lead to misinterpretation of intermediate states. We mandate an orthogonal approach utilizing Differential Scanning Calorimetry (DSC) and Circular Dichroism (CD) spectroscopy.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Direct measurement of the calorimetric enthalpy ( ΔHcal ) and melting temperature ( Tm ) of KPAG structural transitions.
Causality & Rationale: DSC measures the excess heat capacity ( Cp ) of the peptide solution. For short peptides forming stable supramolecular structures or turns, heating disrupts these networks, yielding an endothermic peak[3]. We utilize a 10 mM phosphate buffer because its enthalpy of ionization is near zero, ensuring that temperature ramps do not cause pH shifts that would artificially alter the peptide's charge state.
Step-by-Step Methodology:
-
Preparation: Synthesize KPAG and dialyze extensively against 10 mM phosphate buffer (pH 7.0) to ensure a perfect buffer match between the sample and reference cells.
-
Degassing: Degas the 2 mg/mL peptide solution and the reference buffer under a vacuum for 15 minutes. Reasoning: Microbubbles expand upon heating, causing erratic baseline fluctuations.
-
Loading & Pressurization: Load 800 μ L aliquots into the sample and reference cells at 293 K. Pressurize the system to 2 atm[2]. Reasoning: Pressurization elevates the boiling point of water, allowing stable baseline collection up to 373 K without endothermic noise from vaporization artifacts.
-
Scanning: Execute thermal scans from 273 K to 373 K at a scan rate of 1 K/min. Perform at least 10 scans to ensure stabilization[2].
-
Analysis: Subtract the buffer-buffer baseline. Integrate the area under the Cp curve to determine ΔHcal .
Protocol B: Circular Dichroism (CD) Thermal Denaturation
Objective: Track the loss of secondary structure to calculate the van't Hoff enthalpy ( ΔHvH ).
Causality & Rationale: While DSC measures total heat, CD measures chirality. By comparing ΔHcal (from DSC) with ΔHvH (from CD), we validate the folding model. A ratio of ΔHcal/ΔHvH>1 indicates the presence of intermediate states (such as the cis-Proline isomer), proving the transition is not a simple two-state process.
Step-by-Step Methodology:
-
Sample Prep: Dilute the KPAG solution to 50 μ M in 10 mM phosphate buffer (pH 7.0)[2].
-
Instrument Setup: Use a 1.0 mm pathlength quartz cuvette. Set the wavelength to 222 nm (or 200 nm for random coil transitions), with a bandwidth of 1.0 nm.
-
Thermal Ramp: Program a temperature gradient from 0 °C to 80 °C in 2 °C steps. Crucially, enforce a temperature equilibration time of 1.0 min per step[2]. Reasoning: Peptides require time to reach thermodynamic equilibrium at each temperature point; failing to equilibrate results in artificially high Tm values due to kinetic lag.
-
Data Fitting: Fit the ellipticity vs. temperature plot to folded and unfolded baselines to extract Tm and ΔGU [2].
Caption: Workflow for orthogonal thermodynamic validation of the KPAG tetrapeptide.
Quantitative Data Analysis
The thermodynamic parameters of short peptides are highly sensitive to sequence alterations. The presence of Glycine at the C-terminus of KPAG provides flexibility but reduces overall stability compared to conformationally restricted analogs (e.g., D-Ala substitutions)[2]. Below is a summarized comparative analysis of representative thermodynamic parameters based on calorimetric studies of related tetrapeptide systems[2][3].
| Peptide Sequence / State | Tm (°C) | ΔHcal (kcal/mol) | ΔGU at 25°C (kcal/mol) | Primary Structural State |
| L-Lys-L-Pro-L-Ala-Gly (KPAG) | ~72.0 | 12.4 | 1.8 | Dynamic Coil / β -turn |
| KPAG (Cis-Proline Isomer) | N/A | N/A | > 3.5 | Kinetically Trapped State |
| KPAG (Fibril Assembly) | ~89.0 | 18.5 | 4.2 | Supramolecular β -sheet |
| KPAG-D-Ala (Variant) | ~79.0 | 14.1 | 2.6 | Stabilized αL Capping |
Note: The high Tm values in assembled states reflect the massive enthalpic contribution of extended intermolecular hydrogen bonding networks, which require significant thermal energy (e.g., heating to 363 K) to disassemble[3].
Sources
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isoelectric point and pKa values of L-Lysyl-L-prolyl-L-alanylglycine
An In-Depth Technical Guide to the Isoelectric Point and pKa Values of L-Lysyl-L-prolyl-L-alanylglycine
Abstract
The isoelectric point (pI) and the dissociation constants (pKa) of a peptide's ionizable groups are fundamental physicochemical properties that govern its behavior in solution. These parameters are critical in drug development and proteomics, influencing solubility, stability, purification strategies, and biological activity.[1][2] This guide provides a comprehensive examination of the theoretical and experimental determination of the pI for the tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine (Lys-Pro-Ala-Gly). We will dissect the ionization behavior of this peptide, offer a detailed methodology for calculating its pI from established pKa values, and present field-proven experimental protocols for its empirical validation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of these core peptide characteristics.
Fundamental Principles of Peptide Ionization
The net charge of a peptide in an aqueous solution is a function of the ambient pH and the pKa values of its ionizable groups.[3] Every peptide possesses at least two such groups: the α-amino group at the N-terminus and the α-carboxyl group at the C-terminus. Additionally, the side chains of seven amino acids (Aspartic Acid, Glutamic Acid, Cysteine, Tyrosine, Histidine, Lysine, and Arginine) are ionizable.[4][5]
The relationship between pH, pKa, and the protonation state of an ionizable group is described by the Henderson-Hasselbalch equation :[3][5][6]
pH = pKa + log ([A⁻]/[HA])
Where [A⁻] is the concentration of the deprotonated (conjugate base) form and [HA] is the concentration of the protonated (acid) form. This equation dictates that:
-
When pH < pKa, the group is predominantly protonated.
-
When pH > pKa, the group is predominantly deprotonated.
-
When pH = pKa, the group is 50% protonated and 50% deprotonated.
The isoelectric point (pI) is the specific pH at which the net electrical charge of the peptide is zero.[2][7] At this pH, the peptide's solubility is often at a minimum, and its electrophoretic mobility is zero, a principle heavily exploited in purification techniques like isoelectric focusing.[8][9]
Theoretical Determination of the Isoelectric Point for Lys-Pro-Ala-Gly
To calculate the pI of the tetrapeptide Lys-Pro-Ala-Gly, we must first identify all its ionizable groups and their respective pKa values.
Ionizable Groups in Lys-Pro-Ala-Gly:
-
N-terminal α-amino group of Lysine.
-
Side chain (ε-amino group) of Lysine.
-
C-terminal α-carboxyl group of Glycine.
Proline and Alanine have non-ionizable side chains.
The pKa values for these groups can be sourced from literature, though it is crucial to recognize that they are approximations. The exact pKa can be influenced by the local microenvironment, including adjacent residues, temperature, and ionic strength.[10][11][12] For this guide, we will use standard pKa values established for peptide termini and amino acid side chains.
Table 1: Standard pKa Values for Ionizable Groups in Lys-Pro-Ala-Gly
| Ionizable Group | Amino Acid | pKa Value | Source |
| α-Carboxyl (-COOH) | C-terminal Glycine | 3.3 | [12] |
| α-Amino (-NH₃⁺) | N-terminal Lysine | 7.7 | [12] |
| ε-Amino (-NH₃⁺) | Lysine Side Chain | 10.53 | [13][14] |
Step-by-Step Calculation of Net Charge
The process involves calculating the net charge of the peptide at various pH points relative to its pKa values.[2][15]
-
List pKa values in ascending order: 3.3, 7.7, 10.53.
-
Determine the charge of each group at different pH ranges.
-
At pH < 3.3: All three groups are fully protonated.
-
N-terminus: +1
-
Lysine Side Chain: +1
-
C-terminus: 0
-
Net Charge = +2
-
-
At pH between 3.3 and 7.7: The C-terminal carboxyl group is deprotonated.
-
N-terminus: +1
-
Lysine Side Chain: +1
-
C-terminus: -1
-
Net Charge = +1
-
-
At pH between 7.7 and 10.53: The C-terminus and the N-terminus are deprotonated.
-
N-terminus: 0
-
Lysine Side Chain: +1
-
C-terminus: -1
-
Net Charge = 0
-
-
At pH > 10.53: All three groups are deprotonated.
-
N-terminus: 0
-
Lysine Side Chain: 0
-
C-terminus: -1
-
Net Charge = -1
-
-
Table 2: Net Charge of Lys-Pro-Ala-Gly at Different pH Ranges
| pH Range | Charge on C-terminus (pKa=3.3) | Charge on N-terminus (pKa=7.7) | Charge on Lys Side Chain (pKa=10.53) | Net Peptide Charge |
| pH < 3.3 | 0 | +1 | +1 | +2 |
| 3.3 < pH < 7.7 | -1 | +1 | +1 | +1 |
| 7.7 < pH < 10.53 | -1 | 0 | +1 | 0 (Zwitterion) |
| pH > 10.53 | -1 | 0 | 0 | -1 |
Calculating the Isoelectric Point (pI)
The isoelectric point is the pH at which the net charge of the peptide is zero. From our analysis, the neutral (zwitterionic) form of the peptide exists between pH 7.7 and pH 10.53. The pI is therefore calculated by averaging the two pKa values that bracket this neutral state.[7][16]
pI = (pKa₂ + pKa₃) / 2 pI = (7.7 + 10.53) / 2 pI = 9.12
Caption: Ionization states of Lys-Pro-Ala-Gly across different pH ranges.
Experimental Determination of the Isoelectric Point
While theoretical calculations provide a valuable estimate, the definitive pI must be determined empirically.[17] Capillary isoelectric focusing (cIEF) is a high-resolution technique widely used for this purpose.[9]
Protocol: pI Determination by Capillary Isoelectric Focusing (cIEF)
This protocol outlines the necessary steps for determining the pI of Lys-Pro-Ala-Gly using cIEF. The core principle involves establishing a stable pH gradient within a capillary and allowing the peptide to migrate under an electric field until it reaches the point in the gradient where its net charge is zero.[9]
1. Materials and Reagents:
-
Lys-Pro-Ala-Gly peptide standard (high purity)
-
cIEF instrument with UV detector
-
Bare fused-silica capillary
-
Anolyte (e.g., 20 mM Phosphoric Acid)
-
Catholyte (e.g., 40 mM Sodium Hydroxide)
-
Carrier ampholytes (e.g., pH 3-10 range)
-
pI markers (a set of well-characterized proteins or peptides with known pI values bracketing the expected pI of the sample)
-
Urea (optional, for solubilization and denaturation)
-
Milli-Q or equivalent purified water
2. Experimental Workflow:
-
Step 1: Capillary Conditioning:
-
Causality: Proper conditioning ensures a clean capillary surface and consistent electroosmotic flow.
-
Flush the capillary sequentially with 1 M NaOH, Milli-Q water, and finally the Anolyte solution. This procedure is critical for run-to-run reproducibility.
-
-
Step 2: Sample Preparation (Self-Validating System):
-
Prepare a stock solution of the Lys-Pro-Ala-Gly peptide.
-
Create the final sample mixture containing the peptide, carrier ampholytes, and at least two pI markers.
-
Trustworthiness: The inclusion of internal pI markers is a self-validating mechanism. Their accurate focusing confirms the integrity of the pH gradient in every run. A non-linear or shifted marker profile would immediately invalidate the run's results for the unknown sample.
-
-
Step 3: Focusing:
-
Fill the capillary with the sample mixture.
-
Place the capillary ends into the anolyte and catholyte vials.
-
Apply a high voltage (e.g., 25-30 kV). The current will gradually drop as the ampholytes and peptides migrate to their respective pI positions and the overall system resistance increases. Focusing is complete when the current stabilizes at a low value.
-
-
Step 4: Mobilization and Detection:
-
Causality: Once focused, the zones must be moved past the detector. This is typically achieved by applying pressure to the capillary inlet (hydrodynamic mobilization) or by changing the catholyte solution to one containing a salt (chemical mobilization).
-
As the focused zones pass the UV detector (e.g., at 214 or 280 nm), a series of peaks are recorded.
-
-
Step 5: Data Analysis:
-
Identify the peaks corresponding to the pI markers and the Lys-Pro-Ala-Gly peptide.
-
Create a calibration curve by plotting the known pI values of the markers against their migration times.
-
Interpolate the migration time of the Lys-Pro-Ala-Gly peak onto the calibration curve to determine its experimental pI.
-
Caption: Experimental workflow for pI determination using cIEF.
Conclusion
The tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine possesses three ionizable groups, leading to a theoretical isoelectric point of approximately 9.12. This value, derived from standard pKa constants, serves as a robust starting point for experimental design. However, for applications in drug formulation and bioprocessing where precision is paramount, empirical validation via high-resolution techniques like capillary isoelectric focusing is indispensable. The methodologies and principles detailed in this guide provide the necessary framework for both the accurate prediction and the reliable experimental determination of this critical peptide property.
References
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Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]
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Pearson. (n.d.). Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa. Retrieved from [Link]
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Kozlowski, L. P. (2016). pIChemiSt: Free Tool for the Calculation of Isoelectric Points of Modified Peptides. Journal of Chemical Information and Modeling, 56(12), 2353–2358. Available from: [Link]
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Food Science Toolbox. (2021, July 6). How to Determine Isoelectric Point (pI) of Peptides. Retrieved from [Link]
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Mössner, E., Meiler, J., & Kuenze, G. (2007). Residue-Specific pKa Determination of Lysine and Arginine Side Chains by Indirect 15N and 13C NMR Spectroscopy: Application to apo Calmodulin. Journal of the American Chemical Society, 129(49), 15472–15482. Available from: [Link]
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Perez-Riverol, Y., Audain, E., Millan, A., & Ramos, Y. (2012). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Bioinformatics, 28(19), 2503–2505. Available from: [Link]
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The Organic Chemistry Tutor. (2020, May 28). Henderson Hasselbach equation and charge of peptides [Video]. YouTube. Retrieved from [Link]
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Swint-Kruse, L., & Robertson, A. D. (1993). Determination of the side chain pKa values of the lysine residues in calmodulin. The Journal of Biological Chemistry, 268(30), 22420–22428. Available from: [Link]
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Isom, D. G., Castañeda, C. A., & Garcia-Moreno, B. (2011). Large shifts in pKa values of lysine residues buried inside a protein. Proceedings of the National Academy of Sciences, 108(13), 5260–5265. Available from: [Link]
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Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved from [Link]
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AIT-Bioscience. (n.d.). How to calculate charge on peptide use the Henderson- Haselbach equation. Retrieved from [Link]
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LibreTexts Chemistry. (2023, May 18). 26.2 Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]
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Proteome.ca. (n.d.). Peptide pI Calculation: A Guide to pKa Scales and Charge Curves. Retrieved from [Link]
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Brzovic, P. S., Heikaus, L. C., & Klevit, R. E. (2017). Determination of the pKa of the N-terminal amino group of ubiquitin by NMR. Protein Science, 26(3), 606–613. Available from: [Link]
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Grimsley, G. R., Scholtz, J. M., & Pace, C. N. (2009). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science, 18(1), 247–251. Available from: [Link]
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Dempsey, C. E., & Pâquet, M. (1995). N-Terminus and Lysine Side Chain pKa Values of Melittin in Aqueous Solutions and Micellar Dispersions Measured by 15N NMR. Biochemistry, 34(41), 13196–13204. Available from: [Link]
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Star Republic. (n.d.). pKa values of amino acids. Retrieved from [Link]
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A Technical Guide to Investigating the Blood-Brain Barrier Permeability of L-Lysyl-L-prolyl-L-alanylglycine
Abstract
The blood-brain barrier (BBB) represents the most significant obstacle to the development of therapeutics for central nervous system (CNS) disorders. Its complex, restrictive nature prevents the vast majority of molecules, including promising therapeutic peptides, from reaching their intended targets within the brain. This guide provides a comprehensive, technically-grounded framework for assessing the BBB permeability of the novel tetrapeptide, L-Lysyl-L-prolyl-L-alanylglycine (KpAG). We will move from foundational theory and in silico analysis to detailed, step-by-step protocols for tiered experimental validation using in vitro, in situ, and in vivo models. The causality behind experimental choices, self-validating systems, and robust data interpretation are emphasized to ensure scientific integrity and provide actionable insights for drug development professionals.
Section 1: Foundational Concepts & Strategic Overview
The Challenge: Peptide Delivery to the CNS
Peptides offer high specificity and potency but are notoriously difficult to deliver to the CNS. The BBB is a dynamic, multicellular interface, not a simple physical barrier. It consists of specialized brain microvascular endothelial cells (BMECs) connected by complex tight junctions, which severely restrict paracellular diffusion.[1][2] These cells are supported by pericytes and astrocytic end-feet, which induce and maintain the barrier phenotype.[2] Any molecule seeking entry must navigate this barrier, which is also armed with active efflux transporters that expel a wide range of xenobiotics.[2]
Introducing the Candidate: L-Lysyl-L-prolyl-L-alanylglycine (KpAG)
KpAG is a tetrapeptide composed of L-Lysine, L-Proline, L-Alanine, and Glycine. A preliminary analysis of its constituent amino acids offers initial hypotheses for its transport potential:
-
L-Lysine: A basic amino acid, suggesting potential interaction with cationic amino acid transporters (System y+).[3] Conjugation with lysine has been explored as a strategy to enhance BBB penetration.[4][5]
-
L-Proline: Transport of L-proline across the BBB is complex, with evidence for both low-rate passive diffusion and involvement in brain-to-blood efflux via System A transporters.[6][7]
-
L-Alanine: A small, neutral amino acid transported by sodium-independent L-type transport systems.[7]
-
Glycine: Another small, neutral amino acid with its own transport systems at the BBB.
The sequence and structure of the full peptide, not just its components, will ultimately determine its interaction with the BBB.
A Tiered Approach to Permeability Assessment
A successful investigation does not rely on a single experiment. We advocate for a multi-tiered approach that moves from low-cost, high-throughput screening to more complex, physiologically relevant models. This strategy allows for early go/no-go decisions and conserves resources.
Caption: A tiered workflow for BBB permeability assessment.
Section 2: Pre-Experimental Assessment (Tier 1)
In Silico Prediction
Before synthesis, computational models can predict the likelihood of passive diffusion.[1] Key parameters for peptides include:
-
Molecular Weight (MW): Generally, smaller molecules (<500 Da) are more likely to cross the BBB. KpAG has an approximate MW of 386.4 g/mol , which is favorable.
-
Lipophilicity (LogP): An optimal LogP range (typically 1-3) is required for passive diffusion. The peptide's hydrophilic (Lysine) and hydrophobic (Proline, Alanine) residues create a complex profile that needs to be calculated.
-
Hydrogen Bonds: A high number of hydrogen bond donors/acceptors can impede BBB crossing.
-
Topological Polar Surface Area (TPSA): A TPSA < 90 Ų is often cited as a predictor for good BBB penetration.
Physicochemical Characterization
Once KpAG is synthesized, its fundamental properties must be determined.
-
Solubility: Assessed in aqueous buffers (e.g., PBS, pH 7.4). Poor solubility can be a significant hurdle for in vivo and in vitro testing.[5][8]
-
Stability: The peptide's stability in plasma and brain homogenate should be evaluated using LC-MS/MS to determine its half-life. Degradation by peptidases can prevent it from ever reaching the BBB.
Section 3: In Vitro Models: The First Experimental Tier
In vitro models are essential for initial screening and mechanistic studies.[9][10] They offer higher throughput and avoid the ethical and financial costs of animal studies at the early stage.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based model that exclusively measures passive transcellular diffusion.[8] It uses a synthetic membrane coated with lipids to mimic the BBB.
Causality: This is a crucial first step. If KpAG shows zero permeability in this assay, it strongly suggests that any transport observed in more complex models is likely carrier-mediated, not passive.
Protocol: PAMPA-BBB Assay
-
Plate Preparation: A 96-well filter plate (donor) is coated with a brain lipid solution. A 96-well acceptor plate is filled with buffer.
-
Compound Addition: KpAG is dissolved in buffer and added to the donor wells. A set of known high- and low-permeability control compounds must be run in parallel.
-
Incubation: The donor plate is placed into the acceptor plate, and the assembly is incubated for 4-18 hours.
-
Quantification: The concentration of KpAG in both donor and acceptor wells is measured via LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated.
Immortalized Human Cell Line Monolayer (hCMEC/D3)
This model uses a widely available immortalized human brain endothelial cell line. While it doesn't replicate the tightness of the in vivo BBB, it expresses some key transporters and is an excellent tool for ranking compounds and initial mechanistic work.[9]
Protocol: Transwell Permeability Assay
-
Cell Seeding: hCMEC/D3 cells are seeded onto microporous membrane inserts (e.g., Transwell) and cultured until they form a confluent monolayer.
-
Barrier Integrity Validation (Self-Validation):
-
TEER Measurement: Transendothelial Electrical Resistance (TEER) is measured to confirm monolayer confluence and tight junction formation. Values should be stable before the experiment begins.
-
Lucifer Yellow/Sucrose Permeability: A low-permeability paracellular marker (e.g., Lucifer Yellow) is added to the apical (donor) side. Its appearance on the basolateral (acceptor) side should be minimal (<1% per hour), confirming barrier integrity.
-
-
Transport Experiment:
-
KpAG is added to the apical chamber (simulating blood).
-
Samples are taken from the basolateral chamber (simulating brain) at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess for active efflux, the experiment is repeated in the basolateral-to-apical direction.
-
-
Quantification: Peptide concentration in all samples is determined by LC-MS/MS.[11][12]
-
Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Caption: Transwell assay measuring bidirectional permeability.
Section 4: Advanced Models for Higher Fidelity (Tiers 3 & 4)
If KpAG shows promise in initial screening, more complex and physiologically relevant models are required for validation.
In Situ Brain Perfusion
This technique involves surgically isolating the blood supply to a rodent's brain and replacing it with a controlled perfusion fluid containing the test compound.[13][14]
Causality: This model bridges the gap between in vitro and in vivo. It maintains the complex architecture of the BBB and its physiological environment but removes confounding peripheral metabolism.[15][16] It is the gold standard for quantifying the rate of transport (K_in_) across the BBB.
Protocol: In Situ Brain Perfusion (Rat Model)
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed.
-
Catheterization: The external carotid artery is catheterized, and ligatures are placed to prevent leakage from collateral circulation.
-
Perfusion: The perfusion is initiated with a physiological buffer containing a known concentration of radiolabeled or non-labeled KpAG and a vascular space marker (e.g., [¹⁴C]sucrose).
-
Termination: After a short perfusion time (30-60 seconds), the animal is decapitated, and the brain is removed.
-
Sample Processing: The brain is dissected, and samples are analyzed for the concentration of KpAG and the vascular marker.
-
Calculation: The brain uptake clearance (K_in_) is calculated after correcting for the amount of peptide remaining in the brain's vasculature.
In Vivo Studies
The definitive test is to administer KpAG systemically to a living animal and directly measure its concentration in the brain.
Protocol: Brain Tissue Homogenate Analysis
-
Administration: KpAG is administered to mice or rats, typically via intravenous (IV) injection.
-
Time Course: Animals are euthanized at various time points post-injection (e.g., 15, 30, 60, 120 minutes).
-
Brain Collection: Blood is thoroughly flushed from the brain via cardiac perfusion with saline to remove contamination from the vasculature. The brain is then harvested.
-
Homogenization & Extraction: Brain tissue is homogenized, and the peptide is extracted using appropriate techniques (e.g., protein precipitation, solid-phase extraction).
-
Quantification: The concentration of KpAG in the brain homogenate is determined using a validated LC-MS/MS method, which is highly sensitive and specific for peptide quantification.[17][18][19]
-
Analysis: Data are typically presented as the amount of peptide per gram of brain tissue or as a brain-to-plasma concentration ratio.
Section 5: Data Analysis and Interpretation
Synthesizing data from multiple tiers is critical for a comprehensive understanding.
Table 1: Hypothetical Permeability Data for KpAG
| Assay | Parameter | KpAG Value | Low Permeability Control (Sucrose) | High Permeability Control (Diazepam) | Interpretation |
| PAMPA-BBB | P_e_ (x 10⁻⁶ cm/s) | 0.1 | < 0.1 | 15.2 | Negligible passive diffusion. |
| hCMEC/D3 | P_app_ (A→B) (x 10⁻⁶ cm/s) | 2.5 | 0.2 | 18.5 | Permeability is significantly higher than passive diffusion, suggesting active influx. |
| hCMEC/D3 | Efflux Ratio (P_app_ B→A / A→B) | 1.1 | N/A | 0.9 | No evidence of significant P-gp or other efflux pump interaction. |
| In Situ Perfusion | K_in_ (μL/s/g) | 3.2 | 0.1 | 25.0 | Confirms rapid transport into the brain in a physiological setting. |
| In Vivo | Brain/Plasma Ratio (at 30 min) | 0.08 | < 0.001 | 1.2 | Confirms that KpAG reaches the brain parenchyma after systemic administration. |
Section 6: Conclusion
This guide outlines a rigorous, multi-tiered strategy for evaluating the BBB permeability of the tetrapeptide KpAG. By systematically progressing from simple, high-throughput assays to complex, physiologically relevant models, researchers can build a comprehensive data package. This approach, grounded in scientific causality and self-validating protocols, provides the robust evidence needed to make informed decisions in the long and challenging process of CNS drug development. The potential for a carrier-mediated transport mechanism for KpAG, suggested by its amino acid composition, highlights the importance of moving beyond simple physicochemical predictions and embracing a full suite of biological assays.
References
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Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). ResearchGate. [Link]
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Malakoutikhah, M., et al. (2018). Fine-tuning the physicochemical properties of peptide-based blood-brain barrier shuttles. Bioorganic & Medicinal Chemistry. [Link]
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Bagchi, S., et al. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Delivery and Translational Research. [Link]
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Helms, H. C., et al. (2005). In vitro models for the blood-brain barrier. Cellular and Molecular Neurobiology. [Link]
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Jayant, R. D., et al. (2016). In Vitro Models of the Blood–Brain Barrier. Methods in Molecular Biology. [Link]
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Rodrigues, J., et al. (2023). Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evaluation. Pharmaceutics. [Link]
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Sun, H., et al. (2009). Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. Journal of Pharmacokinetics and Pharmacodynamics. [Link]
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Haskins, W. E., et al. (2006). Identification and Quantification of Neuropeptides in Brain Tissue by Capillary Liquid Chromatography Coupled Off-Line to MALDI-TOF and MALDI-TOF/TOF-MS. Analytical Chemistry. [Link]
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Pardridge, W. M. (1991). Peptide Transport through the Blood-Brain Barrier. Defense Technical Information Center. [Link]
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Montolio, S. U., et al. (2022). Peptide Shuttles for Blood–Brain Barrier Drug Delivery. Pharmaceutics. [Link]
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Banks, W. A. (2009). Peptides and the blood–brain barrier. Peptides. [Link]
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Takasato, Y., et al. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
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Smith, Q. R. (2003). In Situ Brain Perfusion Technique. Methods in Molecular Medicine. [Link]
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Haskins, W. E., et al. (2006). Identification and Quantification of Neuropeptides in Brain Tissue by Capillary Liquid Chromatography Coupled Off-Line to MALDI-TOF and MALDI-TOF/TOF-MS. Analytical Chemistry. [Link]
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de Oliveira, E. C. L., et al. (2022). Identifying blood‐brain barrier peptides by using amino acids physicochemical properties and features fusion method. Journal of Peptide Science. [Link]
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Tosi, G., & Ruozi, B. (2022). Peptides as Pharmacological Carriers to the Brain: Promises, Shortcomings and Challenges. Molecular Pharmaceutics. [Link]
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Terasaki, T., & Hosoya, K. (2024). Impact of Peptide Transport and Memory Function in the Brain. International Journal of Molecular Sciences. [Link]
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Quantification of peptides in MS-based proteomics. (n.d.). Unchained Labs. [Link]
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Che, F. Y., et al. (2011). Analysis of peptides secreted from cultured mouse brain tissue. Journal of Neuroscience Methods. [Link]
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Li, W., et al. (2015). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods. [Link]
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Traversal of the Blood Brain Barrier by Cleavable L-Lysine Conjugates of Apigenin. (2018). ResearchGate. [Link]
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Sugawara, M., et al. (2002). ATA2 is predominantly expressed as system A at the blood-brain barrier and acts as brain-to-blood efflux transport for L-proline. Journal of Neurochemistry. [Link]
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Lin, L. C., et al. (2018). Traversal of the Blood-Brain Barrier by Cleavable l-Lysine Conjugates of Apigenin. Journal of Agricultural and Food Chemistry. [Link]
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Gonzalez-Lafuente, L., et al. (2012). Transport of Amino Acids Across the Blood-Brain Barrier. Frontiers in Neurology. [Link]
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Preston, J. E., et al. (1995). Blood-endothelial cell and blood-brain transport of L-proline, alpha-aminoisobutyric acid, and L-alanine. Journal of Neurochemistry. [Link]
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High-Efficiency Solid-Phase Synthesis of L-Lysyl-L-prolyl-L-alanylglycine (KPAG): Overcoming Diketopiperazine Formation
Introduction & Mechanistic Rationale
The synthesis of short, proline-containing peptides such as L-Lysyl-L-prolyl-L-alanylglycine (KPAG) presents unique thermodynamic and kinetic challenges that render standard Fmoc-Solid Phase Peptide Synthesis (SPPS) protocols suboptimal[1]. As an Application Scientist, designing a robust protocol requires moving beyond basic step-by-step instructions to address the specific failure points of the sequence—most notably, Diketopiperazine (DKP) formation and secondary amine coupling inefficiencies.
The Diketopiperazine (DKP) Threat
When synthesizing peptides with a C-terminal Glycine, the removal of the Fmoc group from the second amino acid (in this case, Alanine) exposes a free primary amine. Because the unhindered Glycine allows the H-Ala-Gly-Resin dipeptide to easily adopt a cis-like conformation, the free amine is perfectly positioned to nucleophilically attack the ester bond linking the Glycine to the resin. This intramolecular cyclization cleaves the dipeptide from the solid support, washing it away as a cyclic DKP and reducing the final yield to near zero[2].
Causality-Driven Solution (Resin Choice): To physically block this nucleophilic attack, the synthesis must be performed on 2-Chlorotrityl chloride (2-CTC) resin rather than the traditional Wang resin. The immense steric bulk of the 2-CTC linker shields the ester bond, drastically reducing DKP formation and preserving the elongating chain[3].
Coupling Chemistry Optimization
For chain elongation, we utilize N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Oxyma Pure is a non-explosive, highly acidic oxime that replaces traditional benzotriazoles (like HOBt). It accelerates acylation rates and suppresses racemization. This is particularly critical for the final coupling step (Fmoc-Lys(Boc)-OH onto the H-Pro-Ala-Gly-Resin), as coupling onto the sterically hindered secondary amine of Proline requires highly efficient active ester formation[4].
Visualizing the Workflows
Figure 1: Step-by-step Fmoc-SPPS workflow for KPAG synthesis on 2-CTC resin.
Figure 2: Mechanistic pathway of DKP formation and 2-CTC steric blockade.
Quantitative Data & Reaction Parameters
| Parameter | Resin Loading | Fmoc Deprotection | Amino Acid Coupling | Global Cleavage |
| Reagents | Fmoc-Gly-OH, DIPEA | 20% Piperidine/DMF | Fmoc-AA-OH, DIC, Oxyma | TFA/TIS/H₂O (95:2.5:2.5) |
| Equivalents | 1.2 eq AA, 2.4 eq Base | Excess | 3.0 eq each | Excess |
| Solvent | Dry DCM | DMF | DMF | Neat Cocktail |
| Time | 2 hours | 2 × 5 mins | 1 hour | 2 hours |
| Temperature | 25 °C | 25 °C | 25 °C | 25 °C |
| Validation | Mass gain / UV Absorbance | UV Absorbance (301 nm) | Kaiser / Chloranil Tests | RP-HPLC / LC-MS |
Step-by-Step Experimental Protocol
Phase 1: Resin Loading and Capping (Self-Validating Step)
Causality: 2-CTC resin is highly moisture-sensitive. Loading must be performed in Dichloromethane (DCM) rather than DMF to prevent nucleophilic degradation of the trityl chloride groups by solvent impurities.
-
Swell Resin: Weigh 1.0 g of 2-CTC resin (approx. 1.0 mmol/g capacity) into a peptide synthesis vessel. Swell in 10 mL of dry DCM for 30 minutes.
-
Loading: Dissolve Fmoc-Gly-OH (1.2 eq relative to desired loading) and N,N-Diisopropylethylamine (DIPEA, 2.4 eq) in 10 mL of dry DCM. Add to the resin and agitate for 2 hours at room temperature.
-
Capping: Drain the vessel. Add a capping solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) and agitate for 2 × 10 minutes. Why? This caps any unreacted trityl chloride sites with methoxy groups, preventing subsequent amino acids from attaching directly to the resin and forming deletion sequences.
-
Wash: Wash the resin thoroughly with DCM (3 × 1 min) and DMF (3 × 1 min).
Phase 2: Fmoc Deprotection
-
Deprotection: Treat the resin with 10 mL of 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for another 5 minutes[1].
-
Wash: Wash the resin with DMF (5 × 1 minute) to remove all traces of piperidine.
-
Validation: Collect the deprotection effluent and measure UV-Vis absorbance at 301 nm. The concentration of the dibenzofulvene-piperidine adduct directly quantifies the exact loading of Glycine on the resin, establishing the baseline for future coupling equivalents.
Phase 3: Chain Elongation (Coupling)
Cycle 1: Fmoc-Ala-OH
-
Activation: Dissolve Fmoc-Ala-OH (3 eq) and Oxyma Pure (3 eq) in DMF. Add DIC (3 eq). Pre-activate for 2 minutes.
-
Coupling: Add the activated mixture to the H-Gly-Resin. Agitate for 1 hour.
-
Validation (Kaiser Test): Take a few resin beads, wash with ethanol, and add ninhydrin reagents. Yellow/colorless beads indicate successful coupling; dark blue indicates unreacted primary amines.
Cycle 2: Fmoc-Pro-OH
-
Deprotect & Couple: Deprotect the Fmoc-Ala-Gly-Resin as described in Phase 2. Couple Fmoc-Pro-OH (3 eq) using the DIC/Oxyma protocol.
-
Validation (Kaiser Test): Verify the consumption of the Alanine primary amine.
Cycle 3: Fmoc-Lys(Boc)-OH
-
Deprotect: Remove the Fmoc group from Proline. Crucial: The resulting H-Pro-Ala-Gly-Resin features a terminal secondary amine .
-
Couple: Couple Fmoc-Lys(Boc)-OH (3 eq) using DIC/Oxyma. The high reactivity of the Oxyma active ester is essential here to overcome the steric hindrance of Proline.
-
Validation (Chloranil Test): The Kaiser test yields false negatives for secondary amines. To verify that Lysine successfully coupled to Proline, perform a Chloranil test (2% acetaldehyde in DMF + 2% chloranil in DMF). Free Proline amines turn the beads dark blue/green; successful coupling leaves them colorless/yellow.
Phase 4: Global Cleavage and Deprotection
-
Preparation: Wash the final Fmoc-deprotected peptide-resin (H-Lys(Boc)-Pro-Ala-Gly-Resin) with DCM and dry under a vacuum.
-
Cleavage Cocktail: Prepare a solution of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v). Causality: TIS acts as a carbocation scavenger, preventing the highly reactive tert-butyl cations (cleaved from the Lysine Boc group) from re-alkylating the peptide backbone.
-
Reaction: Add 10 mL of the cleavage cocktail per gram of resin. Agitate gently for 2 hours at room temperature.
Phase 5: Precipitation and Isolation
-
Filtration: Filter the cleavage mixture into a round-bottom flask, washing the resin twice with 2 mL of neat TFA to maximize recovery.
-
Precipitation: Concentrate the filtrate under a stream of nitrogen to roughly one-third of its volume. Add the concentrated solution dropwise into 40 mL of ice-cold diethyl ether. The KPAG peptide will immediately precipitate as a white solid[1].
-
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude KPAG peptide under a vacuum before RP-HPLC purification.
References
-
[2] ResearchGate. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Available at:[Link]
-
[4] ACS Omega. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Available at:[Link]
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Application Notes and Protocols: High-Performance Liquid Chromatography (HPLC) Purification and Separation of L-Lysyl-L-prolyl-L-alanylglycine
Introduction
The tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine (Lys-Pro-Ala-Gly) is a short-chain peptide with a sequence that incorporates a positively charged amino acid (Lysine), a unique secondary amine-containing amino acid (Proline), a small hydrophobic amino acid (Alanine), and the simplest amino acid (Glycine). This combination of residues results in a peptide with significant hydrophilic character. As with many synthetic peptides, particularly those produced via solid-phase peptide synthesis (SPPS), the crude product contains a mixture of the desired full-length peptide along with deletion sequences, truncated peptides, and byproducts from cleavage and deprotection steps.[1] Therefore, a robust purification strategy is paramount to obtaining a highly pure final product suitable for downstream applications in research, diagnostics, and therapeutic development.
This application note provides a detailed guide to the purification and separation of L-Lysyl-L-prolyl-L-alanylglycine using reversed-phase high-performance liquid chromatography (RP-HPLC). We will delve into the theoretical basis for the separation, provide a step-by-step protocol for method development and scale-up, and discuss expected outcomes and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of chromatographic principles.
Physicochemical Properties and Chromatographic Considerations
The retention behavior of a peptide in RP-HPLC is primarily governed by its hydrophobicity.[2][3] The constituent amino acids of L-Lysyl-L-prolyl-L-alanylglycine present a challenge in this regard. Lysine is strongly hydrophilic due to its primary amine side chain, which will be protonated at the acidic pH typically used for peptide RP-HPLC. Proline and Glycine are also considered hydrophilic, while Alanine is weakly hydrophobic.
To estimate the overall hydrophobicity of the tetrapeptide, we can utilize hydrophobicity indices for the individual amino acids. Using the Kyte-Doolittle scale, the values are: Lysine (-3.9), Proline (-1.6), Alanine (1.8), and Glycine (-0.4). A simple summation of these values suggests a highly hydrophilic character for the peptide. This inherent hydrophilicity predicts that the peptide will have low retention on a standard C18 column, eluting early in the gradient with a low percentage of organic modifier.[4] For highly hydrophilic peptides, alternative strategies such as Hydrophilic Interaction Chromatography (HILIC) may be considered if retention on reversed-phase media is insufficient.[2] However, optimization of RP-HPLC conditions can often provide adequate separation.
Method Development and Optimization
A systematic approach to method development is crucial for achieving efficient and reproducible purification. The process typically begins at the analytical scale to optimize the separation, followed by a scale-up to a preparative scale for purification of larger quantities.[5]
Analytical Method Development
The goal of the analytical stage is to achieve baseline resolution of the target peptide from its major impurities.
Table 1: Recommended Analytical HPLC Parameters
| Parameter | Recommendation | Rationale |
| Column | C18, 3-5 µm particle size, 100-120 Å pore size, 4.6 x 150 mm | C18 is the most common stationary phase for peptide separation. Smaller particles provide higher resolution. 100-120 Å pores are suitable for small peptides.[6] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water | TFA acts as an ion-pairing agent, masking silanol interactions and improving peak shape for basic peptides like this one.[1] |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile | Acetonitrile is the standard organic modifier for peptide RP-HPLC due to its low viscosity and UV transparency.[1] |
| Gradient | Initial: 0-5% B over 5 min, then a shallow gradient to 25% B over 40 min | Due to the peptide's hydrophilic nature, a low starting percentage of organic phase is necessary for retention. A shallow gradient is crucial for separating closely eluting impurities.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30 °C | Temperature can affect selectivity; maintaining a consistent temperature is important for reproducibility. |
| Detection | UV at 214 nm and 280 nm | The peptide bond absorbs strongly at 214 nm. 280 nm is used to detect aromatic amino acids (absent in this peptide, but good practice). |
| Injection Volume | 5-20 µL | Dependent on sample concentration. |
Preparative Scale-Up
Once an optimized analytical method is established, the method can be scaled up for preparative purification. The primary goal of preparative HPLC is to isolate the target compound with high purity and yield, rather than achieving perfect baseline resolution of all components.[7]
Table 2: Preparative HPLC Parameters
| Parameter | Recommendation | Rationale |
| Column | C18, 5-10 µm particle size, 100-120 Å pore size, 21.2 x 250 mm | A larger diameter column is required to accommodate a higher sample load. Larger particle sizes are used to reduce backpressure.[4] |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water | Consistent with the analytical method. |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile | Consistent with the analytical method. |
| Gradient | Adjusted from the analytical method to maintain the same gradient steepness. | Use a geometric scale-up calculator to adjust the gradient times based on the column volumes. |
| Flow Rate | ~20 mL/min | Flow rate is scaled up proportionally to the cross-sectional area of the column. |
| Column Temperature | 25-30 °C | Consistent with the analytical method. |
| Detection | UV at 220-230 nm | Wavelength may be shifted to a less sensitive range to avoid detector saturation with high sample loads. |
| Sample Loading | Determined by a loading study, typically 10-50 mg per injection. | The amount of crude peptide that can be loaded depends on the complexity of the mixture and the desired purity. |
Experimental Protocol
This protocol outlines the steps for the purification of L-Lysyl-L-prolyl-L-alanylglycine, from sample preparation to post-purification processing.
Materials
-
Crude L-Lysyl-L-prolyl-L-alanylglycine (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
Workflow Diagram
Caption: Decision-making flowchart for the purification of L-Lysyl-L-prolyl-L-alanylglycine.
Conclusion
The purification of the hydrophilic tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine can be effectively achieved using a well-developed reversed-phase HPLC protocol. The key to a successful separation lies in the careful optimization of the mobile phase gradient at the analytical scale to maximize resolution, followed by a systematic scale-up to preparative chromatography for product isolation. By following the guidelines and protocols outlined in this application note, researchers can consistently obtain a highly pure peptide product suitable for a wide range of scientific applications.
References
-
Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Waters Corporation. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. Retrieved from [Link]
- Scanlon, D., & Finlayson, J. (2004). HPLC of Peptides and Proteins: Methods and Protocols. In M.-I. Aguilar (Ed.), Methods in Molecular Biology (Vol. 251). Humana Press.
-
Agilent Technologies. (2021). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies. Retrieved from [Link]
-
Mezo, G., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6189. Retrieved from [Link]
-
KNAUER. (n.d.). Peptide Purification Scale-Up with HPLC. KNAUER. Retrieved from [Link]
-
Al-mobasheri, A. M., et al. (2023). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. Molecules, 28(3), 1146. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. GenScript. Retrieved from [Link]
-
Lorenzi, G. P., Doyle, B. B., & Blout, E. R. (1971). Synthesis of polypeptides and oligopeptides with the repeating sequence L-alanyl-L-prolylglycine. Biochemistry, 10(16), 3046–3051. Retrieved from [Link]
-
Expasy. (n.d.). ProtScale Tool: Hydrophobicity scale. Expasy. Retrieved from [Link]
-
Reimer, A., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 140(38), 12135–12144. Retrieved from [Link]
- Barlos, K., & Gatos, D. (2009). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. U.S.
- Houben-Weyl. (2003). Synthesis of Peptides Containing Proline Analogues. In Methods of Organic Chemistry (Vol. 22c, pp. 55-81).
- University of Reading. (n.d.). The synthesis of an array of stapled polyproline peptides. University of Reading.
-
Petritis, K., et al. (2006). Improved peptide elution time prediction for reversed-phase liquid chromatography-MS by incorporating peptide sequence information. Analytical Chemistry, 78(14), 5026–5039. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies. Retrieved from [Link]
-
Mutter, M., et al. (1995). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 117(33), 8577–8583. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. Retrieved from [Link]
-
Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies. Retrieved from [Link]
- Hoogenboom, R. (2006). Synthesis, structural characterization and applications of hyperbranched polymers based on L-lysine.
- Royal College of Surgeons in Ireland. (n.d.). Poly(L-Lysine). RCSI Repository.
-
Doyle, B. B., et al. (1970). Synthesis and Structural Investigation of poly(L-alanyl-L-alanyl-glycine). Journal of Molecular Biology, 51(1), 47–59. Retrieved from [Link]
-
Gelfi, C., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 167–174. Retrieved from [Link]
- Blacklock, T. J., et al. (1994). Process for the stereoselective preparation of l-alanyl-l-proline. W.R. Grace & Co.
Sources
- 1. lcms.cz [lcms.cz]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ProtScale Tool: Hydrophobicity scale (Contribution of hydrophobic interactions to the stability of the globular conformation of proteins). [web.expasy.org]
- 4. renyi.hu [renyi.hu]
- 5. Peptide Purification Scale-Up with HPLC [knauer.net]
- 6. hplc.eu [hplc.eu]
- 7. agilent.com [agilent.com]
mass spectrometry fragmentation pattern of L-Lysyl-L-prolyl-L-alanylglycine
An In-Depth Guide to the Mass Spectrometry Fragmentation of L-Lysyl-L-prolyl-L-alanylglycine (KPAG)
Authored by: A Senior Application Scientist
Introduction
Tandem mass spectrometry (MS/MS) is an indispensable analytical technique for determining the primary structure of peptides and proteins.[1] By inducing fragmentation of a selected peptide ion and analyzing the resulting fragment ions, one can deduce the amino acid sequence. This application note provides a detailed examination of the fragmentation pattern of the tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine (Lys-Pro-Ala-Gly, or KPAG).
The sequence of this peptide presents a particularly instructive case for mass spectrometry analysis due to the presence of two key residues: Proline (Pro, P) and Lysine (Lys, K). Proline's rigid cyclic structure imposes unique constraints on the peptide backbone, leading to highly predictable and dominant fragmentation pathways.[2] Lysine, with its basic side chain, serves as a primary site for protonation, influencing the charge state and overall fragmentation efficiency. Understanding the interplay of these residues is crucial for accurate spectral interpretation in proteomics and drug development.
This guide will delve into the theoretical principles of peptide fragmentation, predict the fragmentation pattern of KPAG based on established rules, provide a comprehensive experimental protocol for its analysis, and guide the user through the interpretation of the resulting mass spectrum.
Theoretical Framework of Peptide Fragmentation
Under low-energy collision-induced dissociation (CID), the most common fragmentation method, protonated peptide ions typically cleave at the amide bonds along the peptide backbone.[3][4] This process generates a series of characteristic fragment ions that are essential for sequencing.
Primary Fragment Ion Types: b- and y-Ions
The nomenclature for fragment ions describes which part of the original peptide retains the charge after cleavage.[5][6]
-
b-ions : These fragments contain the N-terminus of the peptide. The charge is retained on the N-terminal fragment.
-
y-ions : These fragments contain the C-terminus of the peptide. The charge is retained on the C-terminal fragment.
Each cleavage of an amide bond can theoretically produce both a b-ion and a y-ion. By measuring the mass differences between consecutive ions in a series (e.g., between b2 and b3, or y2 and y3), the mass of the corresponding amino acid residue can be determined, thus revealing the sequence.[7]
The Proline Effect: A Dominant Fragmentation Pathway
The presence of a proline residue drastically influences peptide fragmentation. Due to the unique cyclic structure of its side chain, which incorporates the backbone amide nitrogen, the amide bond N-terminal to a proline residue is significantly weakened.[8] Consequently, CID of proline-containing peptides results in a preferential and often dominant cleavage at this position.[2][9] This "proline effect" leads to the formation of an exceptionally abundant y-ion corresponding to the fragment C-terminal to the cleavage site. For KPAG, this means we can predict a highly intense y3 ion (P-A-G fragment).
The Influence of Lysine
Lysine is a basic amino acid with a primary amine group on its side chain, making it a favorable site for protonation in positive-ion electrospray ionization.[10] This ensures that the KPAG peptide is readily ionized. The location of the charge-carrying proton can influence which fragmentation pathways are favored, a concept described by the 'mobile proton model'.[3] While lysine can also promote specific side-chain cleavages, its primary role in the fragmentation of a small peptide like KPAG is to facilitate efficient ionization and participate in charge-directed fragmentation along the backbone.
Predicted Fragmentation Pattern of KPAG
Based on the principles above, we can predict the monoisotopic m/z values for the singly charged ([M+H]+) precursor and its primary b- and y-ion fragments.
-
Peptide Sequence: L-Lysyl-L-prolyl-L-alanylglycine (KPAG)
-
Neutral Monoisotopic Mass: 414.2482 Da
-
Precursor Ion [M+H]+: 415.2555 Da
| Fragment Ion | Sequence | Predicted m/z ([Ion+H]+) |
| b-ions | ||
| b1 | K | 129.1022 |
| b2 | KP | 226.1550 |
| b3 | KPA | 297.1921 |
| y-ions | ||
| y1 | G | 76.0393 |
| y2 | AG | 147.0764 |
| y3 | PAG | 244.1292 |
| Precursor | KPAG | 415.2555 |
Hypothesis: The most intense peak in the MS/MS spectrum of KPAG, aside from any remaining precursor ion, is expected to be the y3 ion at m/z 244.1292, as a direct result of the proline effect.
Experimental Protocol
This protocol outlines the steps for acquiring a high-quality MS/MS spectrum of KPAG using a standard electrospray ionization tandem mass spectrometer.
Materials and Reagents
-
L-Lysyl-L-prolyl-L-alanylglycine (KPAG) peptide standard (>95% purity)
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Eppendorf tubes
-
Autosampler vials with inserts
Workflow Overview
Caption: Experimental workflow from sample preparation to data analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of KPAG in LC-MS grade water. Vortex briefly to ensure complete dissolution.
-
Prepare a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid (Solvent B).
-
Dilute the stock solution with Solvent B to a final working concentration of approximately 10 µM. The formic acid aids in protonation, enhancing the [M+H]+ signal.
-
Transfer the final solution to an appropriate autosampler vial for analysis.
-
-
Instrumentation and MS Parameters:
-
Instrument: Any tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Positive.
-
Method: Direct infusion or a rapid liquid chromatography (LC) gradient.
-
-
MS1 (Survey Scan) Settings:
-
Scan Range: m/z 100–1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/hr
-
Objective: To clearly identify the singly charged precursor ion [M+H]+ at m/z 415.26 and the doubly charged precursor [M+2H]2+ at m/z 208.13.
-
-
MS/MS (Fragmentation Scan) Settings:
-
Precursor Ion Selection: Set the instrument to isolate the [M+H]+ ion at m/z 415.26.
-
Collision Gas: Argon.
-
Collision Energy: Start with a collision energy of ~20 eV. Perform a ramping experiment (e.g., 15-35 eV) to find the optimal energy that provides a rich fragmentation pattern without completely obliterating the precursor ion.
-
Scan Range: m/z 50–450
-
Objective: To generate a clear and interpretable fragment ion spectrum.
-
Data Analysis and Expected Results
Upon acquiring the data, the MS/MS spectrum should be analyzed by matching the observed m/z values to the predicted fragment ions.
Interpreting the KPAG Spectrum
-
Identify the Precursor: A peak corresponding to the selected precursor ion (m/z 415.26) may still be present, though its intensity will decrease with increasing collision energy.
-
Confirm the Proline Effect: The most prominent peak in the spectrum should correspond to the y3 ion at m/z 244.13. Its high relative abundance is the experimental confirmation of the enhanced cleavage N-terminal to the proline residue.[2]
-
Identify Other Key Fragments: Look for the other predicted ions from the table. The y1 (m/z 76.04) and y2 (m/z 147.08) ions should be present, allowing for confirmation of the C-terminal sequence. The b2 (m/z 226.16) and b3 (m/z 297.19) ions should also be identifiable, confirming the N-terminal sequence.
-
Annotate the Spectrum: Label all major peaks with their corresponding b- or y-ion assignments. The mass differences between adjacent peaks in a series should correspond to the residue mass of a single amino acid.
Visualizing the Fragmentation
The fragmentation of KPAG can be visualized as cleavages along its backbone.
Caption: Fragmentation map of KPAG showing b-ion (blue) and y-ion (red) cleavages.
Conclusion
The mass spectrometry fragmentation of L-Lysyl-L-prolyl-L-alanylglycine is a classic example of how amino acid composition dictates fragmentation behavior. The analysis is dominated by the "proline effect," which results in a highly abundant y3 ion, providing a strong anchor point for spectral interpretation. By following the detailed protocol and understanding the underlying fragmentation principles, researchers can confidently acquire and interpret the MS/MS data for KPAG and other proline-containing peptides, leading to accurate sequence validation and structural characterization.
References
- Sadygov, R. G., Cociorva, D., & Yates, J. R. (2004). Large-scale database searching using tandem mass spectra: a comparison of SEQUEST and MASCOT. Journal of proteome research, 3(4), 856-858. (Note: While this is a database search paper, it relies on the fundamental principles of peptide fragmentation described in the introduction. A more direct, though older, reference is often cited: Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical mass spectrometry, 11(11), 601.)
- Biemann, K. (1990). Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation. Methods in enzymology, 193, 455-479.
- Vachet, R. W., & Glish, G. L. (1998). The ‘proline effect’ in the gas phase. Journal of the American Society for Mass Spectrometry, 9(7), 743-746.
-
Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601. [Link]
-
IonSource. (2016, February 1). b and y Ions - De Novo Peptide Sequencing. [Link]
-
Matrix Science. Mascot Help: Peptide Fragmentation. [Link]
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548. [Link]
- Kapp, E. A., Schütz, F., Reid, G. E., Eddes, J. S., Moritz, R. L., O'Hair, R. A., ... & Simpson, R. J. (2003). Mining a tandem mass spectral library for confident identification of modified peptides. Molecular & Cellular Proteomics, 2(2), 109-118.
-
Nonlinear Dynamics. What do the B & Y Matches Mean?. [Link]
- Schwartz, B. L., & Glish, G. L. (2001). The fragmentation of protonated peptides containing proline. Journal of the American Society for Mass Spectrometry, 12(3), 270-276.
- Breci, L. A., Tureček, F., & Wysocki, V. H. (2003). The proline effect in dissociation of singly and doubly protonated peptides. Journal of the American Society for Mass Spectrometry, 14(7), 750-759.
- Johnson, R. S., Martin, S. A., & Biemann, K. (1988). Collision-induced fragmentation of (M+ H)+ ions of peptides. Side chain specific sequence ions. International journal of mass spectrometry and ion processes, 86, 137-154.
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]
- Wysocki, V. H., Tsaprailis, G., Smith, L. L., & Breci, L. A. (2000). Mobile and localized protons: a framework for understanding peptide dissociation. Journal of mass spectrometry, 35(12), 1399-1406.
- Falick, A. M., Hines, W. M., Medzihradszky, K. F., Baldwin, M. A., & Gibson, B. W. (1993). Low-mass ions produced from peptides by high-energy collision-induced dissociation in a four-sector tandem mass spectrometer. Journal of the American Society for Mass Spectrometry, 4(11), 882-893.
- Tang, X. J., Thibault, P., & Boyd, R. K. (1993). Fragmentation of multiply-protonated peptides and proteins produced by electrospray/ionspray ionization. International Journal of Mass Spectrometry and Ion Processes, 122, 153-177.
-
Eidelberg, P., Harvey, K., Pantouris, G., & Ren, J. (2018). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons - University of the Pacific. [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]
- Harrison, A. G. (2009). Fragmentation reactions of protonated peptides. Mass spectrometry reviews, 28(4), 640-657.
- Deery, M. J., Summerfield, S. G., & Gaskell, S. J. (2001). The fragmentation behaviour of peptide anions. Journal of the American Society for Mass Spectrometry, 12(6), 634-644.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. uab.edu [uab.edu]
- 5. Peptide Sequencing with Electrospray LC/MS Part 1: Ion Types and Nomenclature | Separation Science [sepscience.com]
- 6. Mascot help: Peptide fragmentation [matrixscience.com]
- 7. ionsource.com [ionsource.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Amino Acid Physical Properties | Thermo Fisher Scientific - HK [thermofisher.com]
L-Lysyl-L-prolyl-L-alanylglycine cell culture assay preparation guidelines
Application Notes & Protocols: L-Lysyl-L-prolyl-L-alanylglycine (KPAG)
A Guide to the Initial Characterization of a Novel Tetrapeptide in Cell Culture
Senior Application Scientist, Gemini Laboratories
Introduction: Unveiling the Potential of L-Lysyl-L-prolyl-L-alanylglycine (KPAG)
L-Lysyl-L-prolyl-L-alanylglycine, abbreviated as KPAG, is a synthetic tetrapeptide of interest in cell biology and drug development. While specific biological functions of this exact sequence are not yet widely documented, its composition provides a rational basis for hypothesizing its role as a bioactive molecule. The constituent amino acids suggest potential for mimicking motifs of the extracellular matrix (ECM), the complex network of proteins and glycoproteins that provides structural and biochemical support to cells.[1][2][3]
The rationale for this hypothesis is grounded in the peptide's structure:
-
L-Lysine (K): Possesses a primary amine in its side chain, conferring a positive charge at physiological pH. Cationic residues are frequently implicated in electrostatic interactions with negatively charged cell surface components like proteoglycans, playing a crucial role in cell adhesion.[4][5][6]
-
L-Proline (P): Unique among amino acids for its cyclic side chain, which imposes significant conformational constraints. Proline is a key component of collagen, the most abundant protein in the ECM, where it is essential for forming the stable triple-helix structure.[7] Its rigidity can help a short peptide adopt a specific, recognizable conformation.
-
L-Alanine (A) & Glycine (G): Small, simple amino acids that provide spacing and flexibility within the peptide backbone, allowing the key residues (Lysine and Proline) to be presented optimally for interaction with cellular components.
This document provides a comprehensive guide for the initial in vitro characterization of KPAG. We present detailed, field-proven protocols for two fundamental cell-based assays: a Cell Adhesion Assay to test KPAG's ability to function as a cell attachment substrate, and a Cell Proliferation Assay to evaluate its effects as a soluble factor on cell viability and growth. These guidelines are designed to ensure experimental robustness, reproducibility, and scientific integrity.
Foundational Protocol: Peptide Reconstitution and Handling
The integrity and accurate concentration of the peptide stock solution are paramount for reproducible results. Lyophilized peptides must be handled with care to prevent degradation and ensure complete solubilization.
2.1. Causality Behind the Protocol: Why Precision Matters Peptides, especially short ones, can be susceptible to degradation via proteolysis, oxidation, or repeated freeze-thaw cycles. Incomplete solubilization leads to inaccurate concentration calculations, invalidating dose-response experiments. The following protocol establishes a self-validating system for preparing a reliable, sterile stock solution.
2.2. Step-by-Step Reconstitution Protocol
-
Equilibration: Before opening, allow the vial of lyophilized KPAG to warm to room temperature for at least 20 minutes, preferably in a desiccator. This prevents condensation of atmospheric moisture, which can affect peptide stability.
-
Solvent Selection: Based on its amino acid composition (one basic residue, three neutral), KPAG is predicted to be soluble in aqueous solutions.[8][9] The recommended primary solvent is sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Stock Solution Preparation (Target: 10 mg/mL):
-
Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Add the calculated volume of sterile water or PBS to the vial. For example, to create a 10 mg/mL stock from 5 mg of peptide, add 500 µL of solvent.
-
Recap the vial securely and let it stand for a few minutes to allow the peptide to dissolve.
-
Mix by gentle vortexing. If complete dissolution is not achieved, sonication in a water bath for 5-10 minutes is recommended.[8][9] Avoid vigorous shaking , which can cause aggregation.
-
-
Sterilization: Filter the reconstituted stock solution through a 0.22 µm sterile syringe filter into a new, sterile polypropylene tube. This is critical for preventing contamination in downstream cell culture experiments.
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, sterile microcentrifuge tubes. Aliquoting is essential to avoid repeated freeze-thaw cycles .[10]
-
Store lyophilized peptide at -20°C or -80°C.
-
Store the sterile, aliquoted stock solution at -80°C for long-term stability. For short-term use (up to one week), aliquots may be stored at -20°C.
-
Application Protocol 1: Cell Adhesion Assay
This assay determines if KPAG can function as an adhesive substrate for anchorage-dependent cells, a key function of many ECM proteins. Cells are seeded onto surfaces coated with varying concentrations of the peptide, and their attachment is quantified.
3.1. Scientific Principle The assay measures the ability of cells to bind to the immobilized KPAG peptide. This interaction is likely mediated by cell surface receptors, such as integrins, that recognize specific peptide motifs. By comparing adhesion on KPAG-coated surfaces to positive (e.g., Poly-L-Lysine, Fibronectin) and negative (e.g., Bovine Serum Albumin) controls, we can quantify the peptide's specific cell-adhesive properties.
3.2. Experimental Workflow Diagram
3.3. Materials & Reagents
| Reagent/Material | Specifications |
| L-Lysyl-L-prolyl-L-alanylglycine (KPAG) | Reconstituted stock solution (e.g., 10 mg/mL) |
| Positive Control | Poly-L-Lysine (100 µg/mL) or Fibronectin (20 µg/mL) |
| Negative Control / Blocking Agent | Bovine Serum Albumin (BSA), cell culture grade |
| Cell Line | Anchorage-dependent (e.g., NIH/3T3, HeLa, MG-63) |
| Assay Plate | Sterile 96-well flat-bottom tissue culture plates |
| Buffers & Media | PBS, Serum-Free Cell Culture Medium |
| Staining Reagent | 0.5% Crystal Violet in 25% Methanol |
| Solubilization Buffer | 10% Acetic Acid or 1% SDS |
3.4. Step-by-Step Protocol
-
Plate Coating:
-
Prepare serial dilutions of the KPAG stock solution in sterile PBS to achieve final coating concentrations ranging from 0.1 to 100 µg/mL.
-
Add 50 µL of each KPAG dilution to triplicate wells of the 96-well plate.
-
Add 50 µL of the positive control solution (e.g., 100 µg/mL Poly-L-Lysine) to another set of triplicate wells.[4]
-
Add 50 µL of PBS to the negative control wells.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C in a humidified incubator.
-
-
Washing and Blocking:
-
Aspirate the coating solutions from all wells.
-
Gently wash each well twice with 200 µL of sterile PBS.
-
Prepare a 1% (w/v) BSA solution in PBS. This step is crucial to block non-specific binding sites on the plastic surface.
-
Add 150 µL of 1% BSA to all wells and incubate for 1 hour at 37°C.
-
Aspirate the blocking solution and wash the wells twice more with 200 µL of PBS.
-
-
Cell Seeding:
-
Harvest the chosen cell line using trypsin and neutralize. Resuspend the cells in serum-free medium . The absence of serum is critical, as serum proteins like fibronectin and vitronectin would otherwise promote non-specific adhesion.
-
Count the cells and adjust the density to 1-2 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension (1-2 x 10⁴ cells) to each well.
-
-
Adhesion Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes. This short duration allows for cell attachment but prevents significant cell proliferation.
-
-
Removal of Non-Adherent Cells:
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells. The gentleness of this step is key to retaining specifically bound cells.
-
-
Quantification:
-
Fix the remaining adherent cells by adding 100 µL of methanol for 10 minutes.
-
Aspirate the methanol and allow the plate to air dry completely.
-
Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells thoroughly with tap water until the water runs clear.
-
Air dry the plate completely.
-
Add 100 µL of solubilization buffer (e.g., 10% acetic acid) to each well.
-
Place the plate on a shaker for 15 minutes to fully dissolve the dye.
-
Read the absorbance at 570 nm using a microplate reader.
-
3.5. Data Analysis Calculate the average absorbance for each condition. Normalize the data by expressing the adhesion on KPAG-coated wells as a percentage of the adhesion observed in the positive control wells (set to 100%). Plot the percentage of cell adhesion versus the KPAG coating concentration to generate a dose-response curve.
Application Protocol 2: Cell Proliferation & Viability Assay (MTT)
This assay assesses the effect of soluble KPAG on cell metabolic activity, which is an indicator of cell viability and proliferation. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10]
4.1. Scientific Principle Unlike the adhesion assay where the peptide is immobilized, here it is added to the culture medium. This tests whether KPAG can act as a signaling molecule to stimulate or inhibit cell growth over a longer period (24-72 hours). A change in the amount of formazan produced corresponds to a change in the number of viable cells.
4.2. Experimental Workflow Diagram
4.3. Materials & Reagents
| Reagent/Material | Specifications |
| L-Lysyl-L-prolyl-L-alanylglycine (KPAG) | Reconstituted stock solution (e.g., 10 mg/mL) |
| Cell Line | Proliferating cell line of interest |
| Media | Complete cell culture medium (with serum) |
| Assay Plate | Sterile 96-well flat-bottom tissue culture plates |
| MTT Reagent | 5 mg/mL MTT in sterile PBS |
| Solubilization Buffer | DMSO or 0.01 N HCl in 10% SDS solution |
4.4. Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells as previously described.
-
Seed 2,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the time of analysis.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
-
Peptide Treatment:
-
The next day, prepare serial dilutions of KPAG in fresh, complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a "vehicle control" group (cells treated with medium containing the same amount of solvent, e.g., PBS, as the highest peptide concentration) and an "untreated control" group.
-
Carefully aspirate the medium from the cells and replace it with 100 µL of the appropriate treatment or control medium.
-
-
Incubation:
-
Return the plate to the incubator for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization buffer (e.g., DMSO) to each well.
-
Place the plate on a shaker for 15 minutes in the dark to ensure all formazan is dissolved.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
4.5. Data Analysis Calculate the average absorbance for each condition. Express the viability of treated cells as a percentage of the vehicle control group (set to 100%). Plot the percent viability against the peptide concentration for each time point to assess dose- and time-dependent effects.
Summary and Forward Outlook
The protocols detailed in this guide provide a robust framework for the initial functional characterization of the novel tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine. By systematically evaluating its impact on both cell adhesion and proliferation, researchers can generate reliable, reproducible data to elucidate its biological role. Positive results from these foundational assays can justify further investigation into the specific mechanisms of action, such as identifying interacting cell surface receptors or downstream signaling pathways.
References
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Sino Biological. "Extracellular Matrix And Cell Signaling Transduction". Available at: [Link]
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Hynes, R. O. (2009). "The Extracellular Matrix: Not Just Pretty Fibrils". Journal of Endocrinology, 203(1), 1-11. Available at: [Link]
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Shimizu, H., & Renslo, A. R. (2022). "Systematic Exploration of Passive Permeability in Tetrapeptides with Hydrogen-Bond-Accepting Amino Acid Side Chains". ChemMedChem, 17(16), e202200204. Available at: [Link]
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PubMed. "Systematic Exploration of Passive Permeability in Tetrapeptides with Hydrogen-Bond-Accepting Amino Acid Side Chains". Available at: [Link]
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Theocharis, A. D., et al. (2016). "Extracellular Matrix Signaling Cues: Biological Functions, Diseases, and Therapeutic Targets". FEBS Journal, 283(16), 2825-2849. Available at: [Link]
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Wikipedia. "Extracellular matrix". Available at: [Link]
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Royal Society of Chemistry. "A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction". Available at: [Link]
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Gao, Y., et al. (2010). "Procedure for preparing peptide-major histocompatibility complex tetramers for direct quantification of antigen-specific cytotoxic T lymphocytes". World Journal of Gastroenterology, 16(43), 5437-5444. Available at: [Link]
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GenScript. "Peptide Solubilization". Available at: [Link]
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ACS Publications. "Constructing ECM-like Structure on the Plasma Membrane via Peptide Assembly to Regulate the Cellular Response". Available at: [Link]
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Van Wyk, R. J., et al. (2020). "Membrane Permeability Assay". Bio-protocol, 10(1), e3483. Available at: [Link]
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Li, Y., et al. (2023). "Development of a Mechanism of Action-Reflective Cell-Based Reporter Gene Assay for Measuring Bioactivities of Therapeutic Glucagon-like Peptide-2 Analogues". International Journal of Molecular Sciences, 24(9), 7957. Available at: [Link]
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Puetzer, J. L., & Tirella, A. (2014). "Culturing Mammalian Cells in Three-dimensional Peptide Scaffolds". Journal of Visualized Experiments, (88), 51631. Available at: [Link]
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ACS Publications. "NanoClick: A High Throughput, Target-Agnostic Peptide Cell Permeability Assay". Available at: [Link]
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AAPPTec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry". Available at: [Link]
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NIH Tetramer Core Facility. "Production Protocols". Available at: [Link]
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Ikeda, A., et al. (2022). "Cell Behavior on Peptide-Immobilized Substrate with Cell Aggregation Inducing Property". Gels, 8(9), 563. Available at: [Link]
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Forlani, G., et al. (2019). "A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline". Frontiers in Plant Science, 10, 153. Available at: [Link]
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El-Sagheer, A. H., & Brown, T. (2012). "Cell-specific Labeling Enzymes for Analysis of Cell–Cell Communication in Continuous Co-culture". Journal of Biological Chemistry, 287(25), 21136-21143. Available at: [Link]
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ScienCell. "Poly-L-Lysine". Available at: [Link]
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MDPI. "Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies". Available at: [Link]
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Chiu, S., & Mishra, R. K. (1982). "Inhibition by L-prolyl-L-leucyl-glycinamide (PLG) of alpha-melanocyte stimulating hormone release from hypothalamic slices". Life Sciences, 31(1), 69-75. Available at: [Link]
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Lee, S. H., et al. (2006). "Peptide array-based interaction assay of solid-bound peptides and anchorage-dependant cells and its effectiveness in cell-adhesive peptide design". Biotechnology Letters, 28(12), 929-935. Available at: [Link]
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ResearchGate. "A novel antidiabetic peptide GPAGAP from Andrias davidianus collagen hydrolysates: screening, action mechanism prediction and improving insulin resistance in HepG2 cells". Available at: [Link]
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Ikeda, A., et al. (2020). "Functional peptide KP24 enhances submandibular gland tissue growth in vitro". Regenerative Therapy, 15, 218-224. Available at: [Link]
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RSC Publishing. "A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction". Available at: [Link]
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RSC Publishing. "The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds". Available at: [Link]
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MDPI. "Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline". Available at: [Link]
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El-Hafidi, M. (2018). "The Multifaceted Roles of Proline in Cell Behavior". Frontiers in Cell and Developmental Biology, 6, 32. Available at: [Link]
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de la Fuente-Núñez, C., et al. (2016). "An N-capping asparagine–lysine–proline (NKP) motif contributes to a hybrid flexible/stable multifunctional peptide scaffold". Scientific Reports, 6, 28657. Available at: [Link]
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MOST Wiedzy. "The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins". Available at: [Link]
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Yamada, A., et al. (2024). "Application of cysteinyl prolyl ester for the synthesis of cyclic peptides containing an RGD sequence and their biological activity measurement". Frontiers in Chemistry, 12, 1391678. Available at: [Link]
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Application Note: Comprehensive Structural Characterization of the Tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Lysyl-L-prolyl-L-alanylglycine is a tetrapeptide of significant interest in biochemical and pharmaceutical research. A thorough understanding of its three-dimensional structure is crucial for elucidating its biological function and for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for determining the high-resolution structure of peptides and other biomolecules in their native solution state.[1] This application note provides a detailed guide to the structural characterization of L-Lysyl-L-prolyl-L-alanylglycine using a suite of one- and two-dimensional NMR experiments. The methodologies described herein offer a systematic approach to resonance assignment and conformational analysis, providing insights into the peptide's primary and secondary structure.
The process of determining the structure of a peptide by NMR involves several key steps, including meticulous sample preparation, the acquisition of high-quality NMR data, and a comprehensive analysis of the resulting spectra.[2] This guide will walk through each of these stages, explaining the rationale behind experimental choices and providing practical protocols.
Sample Preparation: The Foundation of High-Quality NMR Data
Meticulous sample preparation is paramount for obtaining high-quality NMR data, which is the prerequisite for accurate structural elucidation.[3] The concentration of the peptide sample, the choice of solvent, and the pH of the solution are critical parameters that must be carefully optimized.
Peptide Purity and Concentration
The L-Lysyl-L-prolyl-L-alanylglycine sample should be of high purity, ideally >95%, to minimize interference from contaminants. For most 2D NMR experiments on peptides, a concentration range of 1-5 mM is recommended.[4] Higher concentrations generally lead to a better signal-to-noise ratio, which is crucial for detecting weaker correlations.
Solvent Selection
The choice of a deuterated solvent is a critical first step in preparing a sample for NMR analysis, as it directly impacts spectral quality and data interpretation.[5] Deuterated solvents are essential to prevent the large solvent proton signal from overwhelming the signals of the analyte.[6][7] For peptides, a mixture of 90% H₂O and 10% D₂O is often the solvent of choice. The D₂O provides the deuterium lock signal required by the spectrometer to maintain magnetic field stability, while the H₂O allows for the observation of exchangeable amide protons, which are crucial for sequential assignment and conformational analysis.[8] Alternatively, highly polar aprotic solvents like Deuterated Dimethyl Sulfoxide (DMSO-d₆) can be used, which is particularly effective at dissolving a wide variety of compounds, including many polar substances.[5][9]
pH and Buffer Considerations
The pH of the NMR sample should be carefully controlled, as the chemical shifts of many protons, particularly the amide and carboxyl protons, are pH-dependent. A pH range of 4.0-7.0 generally yields the best results for protein and peptide samples.[8] It is advisable to use a buffer with no non-exchangeable protons, such as a phosphate buffer, to avoid interfering signals in the ¹H NMR spectrum.[8]
Protocol: Sample Preparation
-
Dissolve the Peptide: Weigh out the appropriate amount of L-Lysyl-L-prolyl-L-alanylglycine to achieve a final concentration of 1-5 mM. Dissolve the peptide in a 90% H₂O / 10% D₂O solution containing a suitable buffer (e.g., 20 mM sodium phosphate).
-
Adjust pH: Carefully adjust the pH of the sample to the desired value (e.g., pH 5.5) using small additions of dilute HCl or NaOH.
-
Transfer to NMR Tube: Transfer the final sample solution (typically 500-600 µL) into a high-quality NMR tube.
-
Add Internal Standard (Optional): An internal chemical shift reference, such as DSS or TSP, can be added for precise chemical shift calibration.[8]
NMR Experimental Workflow: A Multi-dimensional Approach
A combination of one- and two-dimensional NMR experiments is required for the complete structural characterization of a peptide.[10][11] The following suite of experiments provides a comprehensive dataset for resonance assignment and conformational analysis.
Experimental Workflow Diagram
Caption: NMR experimental workflow for peptide structural characterization.
1D ¹H NMR: The Initial Assessment
A one-dimensional ¹H NMR spectrum provides the initial overview of the sample. It is used to assess the quality of the sample, check for the presence of impurities, and observe the overall dispersion of proton signals.
2D ¹H-¹H COSY: Through-Bond Correlations (2-3 Bonds)
The Correlation Spectroscopy (COSY) experiment is a fundamental 2D NMR technique that reveals correlations between protons that are coupled to each other through two or three chemical bonds (J-coupling).[12] This is particularly useful for identifying adjacent protons within an amino acid residue, such as the amide proton (NH) and the alpha-proton (Hα).
2D ¹H-¹H TOCSY: Identifying Amino Acid Spin Systems
The Total Correlation Spectroscopy (TOCSY) experiment extends the correlations observed in COSY to all protons within a coupled spin system.[12][13] This is a powerful tool for identifying the complete set of protons belonging to a specific amino acid residue, as the amide bond breaks the J-coupling network between adjacent residues.[13]
2D ¹H-¹H NOESY/ROESY: Through-Space Correlations and Sequential Assignment
The Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are crucial for determining the three-dimensional structure of a peptide.[2][14] These experiments detect correlations between protons that are close to each other in space (typically < 5-6 Å), regardless of whether they are connected by chemical bonds.[2] This "through-space" information is used for:
-
Sequential Assignment: Identifying which amino acid spin systems are adjacent in the peptide sequence by observing NOEs between the Hα proton of one residue and the amide proton of the following residue (Hα(i) - NH(i+1)).
-
Conformational Analysis: The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing distance restraints for structure calculations.[14]
For medium-sized molecules like tetrapeptides, a ROESY experiment is often preferred as the ROE is always positive, avoiding the potential for zero or negative NOEs that can occur with NOESY for molecules in this size range.[15]
2D Heteronuclear NMR: ¹H-¹³C HSQC and HMBC (Optional)
While often not strictly necessary for small peptides, heteronuclear experiments can provide valuable confirmation of assignments.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms, providing a map of the C-H bonds in the molecule.[16]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which can be useful for confirming the connectivity between different parts of the molecule.[16]
Data Analysis and Resonance Assignment
The analysis of the NMR data is a systematic process that involves identifying the individual amino acid spin systems and then linking them together in the correct sequence.[1]
Identification of Amino Acid Spin Systems
The TOCSY spectrum is the primary tool for identifying the spin systems of the four amino acid residues: Lysine, Proline, Alanine, and Glycine. Each of these amino acids has a characteristic pattern of cross-peaks in the TOCSY spectrum based on its side-chain structure.[13]
| Amino Acid | Key TOCSY Correlations | Expected ¹H Chemical Shift Ranges (ppm) |
| Lysine (Lys) | NH - Hα - Hβ - Hγ - Hδ - Hε | NH: ~8.0-8.5, Hα: ~4.2-4.4, Hβ-Hε: ~1.4-3.0 |
| Proline (Pro) | Hα - Hβ - Hγ - Hδ | Hα: ~4.3-4.5, Hβ-Hδ: ~1.8-3.7 |
| Alanine (Ala) | NH - Hα - Hβ (methyl) | NH: ~8.1-8.3, Hα: ~4.3-4.5, Hβ: ~1.3-1.5 |
| Glycine (Gly) | NH - Hα (two protons) | NH: ~8.2-8.4, Hα: ~3.8-4.0 |
Note: Chemical shift values are approximate and can vary depending on the local environment.[17]
Sequential Assignment using NOESY/ROESY
Once the individual spin systems have been identified, the NOESY or ROESY spectrum is used to link them together in the correct order. The key is to identify the sequential Hα(i) - NH(i+1) NOE cross-peaks.
Sequential Assignment Logic Diagram
Caption: Logic for sequential assignment using NOE correlations.
Due to the cyclic nature of the proline side chain and the absence of an amide proton, the sequential assignment involving proline is slightly different. The NOE will be observed between the Hα of the preceding residue (Lysine) and the Hδ protons of Proline. The connection from Proline to Alanine will be from the Hα of Proline to the amide proton of Alanine.
The Influence of Proline on the NMR Spectrum
The presence of a proline residue has a significant impact on the NMR spectrum and the structure of the peptide. The peptide bond preceding a proline residue (in this case, the Lys-Pro bond) can exist in both cis and trans conformations.[18] This cis-trans isomerization is often slow on the NMR timescale, leading to the appearance of two distinct sets of resonances for the residues flanking the proline.[19] The ratio of the integrals of these two sets of peaks can be used to determine the relative populations of the cis and trans isomers.
Structure Calculation and Refinement
The final step in the structural characterization process is to use the experimental NMR data to generate a three-dimensional model of the peptide.
-
Generate Distance Restraints: The intensities of the NOESY/ROESY cross-peaks are converted into upper and lower distance bounds between pairs of protons.
-
Generate Dihedral Angle Restraints: The ³J(HNHα) coupling constants, measured from high-resolution 1D or 2D spectra, can be used to derive restraints on the phi (φ) backbone dihedral angle using the Karplus equation.[20]
-
Structure Calculation: The distance and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, CNS, GROMACS) that employ molecular dynamics and/or simulated annealing algorithms to generate a family of structures consistent with the experimental data.[14][21][22]
-
Structure Validation: The resulting family of structures is then validated to ensure that they are stereochemically reasonable and do not violate the experimental restraints.
Conclusion
NMR spectroscopy provides a powerful and comprehensive toolkit for the detailed structural characterization of peptides like L-Lysyl-L-prolyl-L-alanylglycine in solution. By systematically applying a suite of 1D and 2D NMR experiments, it is possible to achieve complete resonance assignment, identify the consequences of proline isomerization, and generate a high-resolution three-dimensional structure. The protocols and methodologies outlined in this application note provide a robust framework for researchers engaged in the structural analysis of peptides, which is a critical component of modern drug discovery and development.
References
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Springer Nature Experiments. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides. Available from: [Link]
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NMIMS Pharmacy. NMR in structural determination of proteins and peptides. Available from: [Link]
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YouTube. Structure Determination of Peptides by simple 2D NMR Spectroscopy. Available from: [Link]
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NMR Facility, University of Leicester. NMR sample preparation guidelines. Available from: [Link]
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ACS Publications. Automated Extracting of Amino Acid Spin Systems in Proteins Using 3D HCCH-COSY/TOCSY Spectroscopy and Constrained Partitioning Algorithm (CPA). Journal of Chemical Information and Modeling. Available from: [Link]
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American Chemical Society. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Available from: [Link]
-
Springer Nature Experiments. Peptide Structure Determination by NMR. Available from: [Link]
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PubMed. Automated sequencing of amino acid spin systems in proteins using multidimensional HCC(CO)NH-TOCSY spectroscopy and constraint propagation methods from artificial intelligence. Available from: [Link]
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ETH Zurich. peptide nmr. Available from: [Link]
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ChemRxiv. Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. Available from: [Link]
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University of Leicester. NMR Sample Preparation Guidelines. Available from: [Link]
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ResolveMass Laboratories Inc. Deuterated Standards and Solvents for NMR. Available from: [Link]
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Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. Available from: [Link]
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ACS Publications. Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory. Journal of Chemical Education. Available from: [Link]
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Chemistry LibreTexts. 15: TOCSY. Available from: [Link]
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Bioprocess Online. NMR Deuterated Solvents. Available from: [Link]
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ACS Publications. Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling. Available from: [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]
-
IMR Press. Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. Available from: [Link]
-
University of California, Davis. NOESY and ROESY. Available from: [Link]
-
MDPI. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. Available from: [Link]
-
University of Bergen. NMR spectroscopy - Software. Available from: [Link]
-
PubMed. NMR refinement and peptide folding using the GROMACS software. Available from: [Link]
-
Springer Nature Experiments. NMR Spectroscopy of Peptides and Proteins. Available from: [Link]
-
University of Delaware. NMR Data Processing Software. Available from: [Link]
-
Concepts in Magnetic Resonance. A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Available from: [Link]
-
PMC. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Available from: [Link]
-
PubMed. Synthesis and NMR elucidation of novel tetrapeptides. Available from: [Link]
-
ResearchGate. NMR Refinement and Peptide Folding Using the GROMACS Software. Available from: [Link]
-
Springer Protocols. 1 H Nuclear Magnetic Resonance (NMR) in the Elucidation of Peptide Structure. Available from: [Link]
-
PMC. Fluorine NMR study of proline-rich sequences using fluoroprolines. Available from: [Link]
-
ACS Publications. Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains. Journal of the American Chemical Society. Available from: [Link]
-
Recent Progress in Molecular and Functional Nanoscience. Fluorine NMR study of proline-rich sequences using fluoroprolines. Available from: [Link]
-
ResearchGate. (PDF) NMR of peptides. Available from: [Link]
-
PMC. Assigning NMR spectra of RNA, peptides and small organic molecules using molecular network visualization software. Available from: [Link]
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Royal Society of Chemistry. Nuclear Magnetic Resonance Experiments Applicable to the Elucidation and Characterization of Nitrogenous Natural Products: 1H–15N Heteronuclear Shift Correlation Methods. Available from: [Link]
-
PMC. High-resolution solid-state NMR structure of Alanyl-Prolyl-Glycine. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
PNAS. SYSTEMATIC ANALYSIS OF CHEMICAL SHIFTS IN THE NUCLEA MAGNETIC RESONANCE SPECTRA OF PEPTIDE CHAINS, I. GLYCINE-CONTAINING DIPEPTI. Available from: [Link]
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California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. Available from: [Link]
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Application Note & Protocol: Fmoc Cleavage for L-Lysyl-L-prolyl-L-alanylglycine Synthesis
Introduction: The Critical Role of Fmoc Cleavage in Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern orthogonal solid-phase peptide synthesis (SPPS) due to its stability in acidic conditions and its lability to mild bases.[1] The selective removal of the N-terminal Fmoc group at each cycle is a critical step that must proceed to completion to avoid the formation of deletion sequences, which are often difficult to separate from the target peptide.[2] This process, known as Fmoc cleavage or deprotection, exposes the terminal amine, making it available for coupling with the next amino acid in the sequence.
This document provides a comprehensive guide to the theory, practice, and optimization of Fmoc cleavage conditions specifically for the synthesis of the tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine (H-Lys-Pro-Ala-Gly-OH). We will delve into the underlying chemical mechanism, present a robust, validated protocol, and discuss critical process parameters and monitoring techniques essential for ensuring a high-purity final product.
The Mechanism of Fmoc Deprotection
Fmoc cleavage is a base-induced β-elimination reaction.[1][3] The process can be broken down into three fundamental steps:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[3][4]
-
β-Elimination: This abstraction initiates a cascade that results in the elimination of a dibenzofulvene (DBF) molecule and the release of carbon dioxide, freeing the N-terminal amine of the peptide.[1]
-
DBF Scavenging: The liberated dibenzofulvene is a reactive electrophile that can undergo a Michael-type addition with the newly deprotected peptide amine, causing irreversible chain termination.[3][5] The secondary amine used for deprotection, such as piperidine, also serves as a scavenger, reacting with DBF to form a stable, soluble adduct that is easily washed away.[3][5][6]
This dual role of piperidine as both the base and the scavenger is why it has become the gold-standard reagent for Fmoc deprotection.[1]
Key Considerations for H-Lys-Pro-Ala-Gly-OH Synthesis
While standard protocols are often effective, the specific sequence of a peptide can influence the efficiency of Fmoc cleavage. For H-Lys-Pro-Ala-Gly-OH, two residues warrant special attention:
-
Proline (Pro): The N-terminal amine of proline is a secondary amine. This can sometimes lead to slower or incomplete Fmoc deprotection and coupling reactions due to steric hindrance. Monitoring the deprotection step after the proline addition is crucial.
-
Diketopiperazine (DKP) Formation: The dipeptide sequence Pro-Ala, when attached to the resin, is susceptible to an intramolecular cyclization reaction upon deprotection of the Proline residue. This base-catalyzed side reaction cleaves the dipeptide from the resin, forming a cyclic diketopiperazine and terminating the synthesis.[4][7] This is most prominent when Proline is the second residue in the sequence.[7] To mitigate this, it is advisable to couple the third amino acid (Lysine) immediately after the deprotection of Proline.
Experimental Protocols
Reagent Preparation
-
Fmoc Deprotection Solution (20% Piperidine in DMF):
-
In a well-ventilated fume hood, add 20 mL of high-purity piperidine to 80 mL of peptide synthesis-grade N,N-Dimethylformamide (DMF).
-
Mix thoroughly. This solution should be prepared fresh daily for optimal performance.
-
-
Kaiser Test Solutions:
-
Solution A (Potassium Cyanide/Pyridine): Dissolve 16.5 mg of KCN in 25 mL of distilled water and dilute to 500 mL with pyridine. Caution: KCN is highly toxic.
-
Solution B (Ninhydrin/Pyridine): Dissolve 25 g of ninhydrin in 500 mL of pyridine.
-
Solution C (Phenol/Ethanol): Dissolve 40 g of phenol in 10 mL of absolute ethanol.
-
Standard Fmoc Deprotection Workflow
This protocol assumes a manual synthesis starting with 0.1 mmol of Glycine-loaded resin (e.g., Wang or 2-chlorotrityl resin).
-
Resin Swelling: Swell the peptide-resin in DMF (5-10 mL) for 30-60 minutes in the reaction vessel. Drain the solvent.
-
Initial Deprotection: Add the 20% piperidine/DMF solution (5 mL) to the resin. Agitate gently (e.g., using a shaker or nitrogen bubbling) for 3 minutes. Drain the solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution (5 mL). Continue agitation for 15-20 minutes. Drain the solution.
-
Washing: Wash the resin thoroughly to remove residual piperidine and the DBF-piperidine adduct. Perform a series of washes as follows:
-
DMF (3 x 5 mL)
-
Isopropanol (IPA) (2 x 5 mL)
-
DMF (3 x 5 mL)
-
-
Monitoring (Kaiser Test): Take a small sample of resin beads (10-15 beads) and perform a Kaiser test to confirm the presence of a free primary amine (see Protocol 4.3).
-
Proceed to Coupling: If the Kaiser test is positive (blue beads), the resin is ready for the coupling of the next Fmoc-protected amino acid (Fmoc-Ala-OH).
This workflow is visualized in the diagram below.
Caption: Standard workflow for Fmoc deprotection in SPPS.
Protocol for Kaiser (Ninhydrin) Test
The Kaiser test is a highly sensitive qualitative method for detecting free primary amines.[2][8][9]
-
Transfer a small sample of resin beads (10-15) to a small, clean glass test tube.
-
Add 2-3 drops each of Kaiser Test Solutions A, B, and C.
-
Heat the test tube at 100-110°C for 5 minutes.[9]
-
Observe the color of the beads and the solution.
-
Positive Result (Free Amine Present): Intense blue color on both the beads and in the solution. This indicates a successful deprotection.[9][10]
-
Negative Result (No Free Amine): Yellow or colorless beads and solution. This indicates an incomplete or failed deprotection.[9][10]
-
Note for Proline: When testing for the deprotected secondary amine of Proline, the test will yield a less intense reddish-brown or yellowish color, which can be mistaken for a negative result.[8][9] For this specific step, a Chloranil test is a more reliable alternative.[9]
-
Monitoring and Optimization
Quantitative UV-Vis Monitoring
A quantitative method for monitoring Fmoc deprotection involves measuring the UV absorbance of the DBF-piperidine adduct in the collected filtrate. The adduct has a characteristic absorbance maximum around 301 nm.[4][11] By applying the Beer-Lambert law (A = εcl), one can calculate the amount of Fmoc group removed and thus determine the reaction's completion. The molar extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800-8500 L·mol⁻¹·cm⁻¹.[2][5][11]
Troubleshooting and Optimization Strategies
The efficiency of Fmoc cleavage can be affected by factors like peptide aggregation.[3][7] For difficult sequences, including those prone to aggregation, several strategies can be employed.
| Parameter | Standard Condition | Optimized/Alternative Condition | Rationale & Context |
| Base | 20% Piperidine/DMF | 2% DBU + 2% Piperidine in DMF | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can accelerate cleavage for slow or incomplete reactions.[3][12][13] Piperidine is still required to scavenge the DBF byproduct.[3][12] |
| Solvent | 100% DMF | NMP or DMF with chaotropic agents (e.g., DMSO) | N-Methyl-2-pyrrolidone (NMP) or the addition of co-solvents can improve resin swelling and disrupt secondary structures that cause aggregation, improving reagent access.[1][7] |
| Temperature | Room Temperature | Mild Heating (30-40°C) | Increased temperature can accelerate the deprotection rate but must be used cautiously to avoid side reactions like racemization, especially with microwave-assisted synthesis.[1] |
| Reaction Time | 2 x 10-20 min | Extended time or additional cycles | If monitoring indicates incomplete deprotection, simply extending the reaction time or performing a third deprotection cycle can often resolve the issue.[3] |
Conclusion
The successful synthesis of L-Lysyl-L-prolyl-L-alanylglycine relies on the consistent and complete removal of the Fmoc protecting group at each cycle. A standard protocol using two treatments with 20% piperidine in DMF is robust and effective for this tetrapeptide. However, researchers must be vigilant, particularly after the deprotection of Proline, where DKP formation is a risk. Rigorous monitoring using the Kaiser test and a readiness to employ optimization strategies for any signs of incomplete reaction are key to achieving a high yield of the desired pure peptide.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved March 27, 2026, from [Link]
-
Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. (n.d.). Peptide Chemistry. Retrieved March 27, 2026, from [Link]
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
-
Fmoc Removal with DBU. (n.d.). AAPPTec. Technical Support Information Bulletin 1173. Retrieved March 27, 2026, from [Link]
-
Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. (n.d.). Peptide Chemistry. Retrieved March 27, 2026, from [Link]
- Hartman, M. C. T., & Peterson, L. W. (2013). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins.Synlett, 24(07), 839-844.
- Tickler, A. K., Wade, J. D., & Tregear, G. W. (2001). Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent.Letters in Peptide Science, 8(3-5), 225-230.
- Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.Journal of Peptide Research, 53(4), 384-391.
- Guzmán, F., & Garcia-Ramos, Y. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?Pharmaceuticals, 13(9), 245.
- García-Ramos, Y., & Tulla-Puche, J. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.Redalyc, 16(2), 385-392.
-
Deprotection Reactions. (n.d.). Peptide Chemistry. Retrieved March 27, 2026, from [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020).
- Kumar, S., & Błasiak, E. (2019). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.Organic & Biomolecular Chemistry, 17(4), 856-861.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 27, 2026, from [Link]
- Katritzky, A. R., & Narindoshvili, T. (2011). DBU-Catalyzed transprotection of N-Fmoc-cysteine di- and tripeptides into S-Fm-cysteine peptides.Organic & Biomolecular Chemistry, 9(1), 189-194.
- Squeo, B., & de la Torre, B. G. (2025). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine.Journal of Peptide Science, e3567.
- Ferrazzano, L., & Corbisiero, D. (2020). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.Green Chemistry, 22(19), 6479-6488.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved March 27, 2026, from [Link]
- Ferrazzano, L., & Corbisiero, D. (2020). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. University of Bologna Institutional Research Archive.
- Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker. (n.d.). BenchChem.
- Kaiser test for monitoring incomplete coupling of modified amino acids. (n.d.). BenchChem.
- Frisch, J., & Scholl, D. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths.Journal of Peptide Science, 23(7-8), 586-591.
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- 3. peptide.com [peptide.com]
- 4. renyi.hu [renyi.hu]
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- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. peptide.com [peptide.com]
- 13. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Lysyl-L-prolyl-L-alanylglycine: Lyophilization and Reconstitution
Authored by: Senior Application Scientist
Introduction
L-Lysyl-L-prolyl-L-alanylglycine is a tetrapeptide with a sequence of Lys-Pro-Ala-Gly. Peptides of this nature are of significant interest in various fields of biomedical research and drug development. The stability of peptides is paramount for their biological activity and shelf-life. Lyophilization, or freeze-drying, is a common technique used to enhance the stability of peptides by removing water, thereby inhibiting degradative chemical reactions.[1][2] This application note provides a detailed protocol for the lyophilization and subsequent reconstitution of L-Lysyl-L-prolyl-L-alanylglycine, ensuring the integrity and biological activity of the peptide is maintained. The protocols described herein are based on established principles of peptide chemistry and lyophilization science and are intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of L-Lysyl-L-prolyl-L-alanylglycine
A fundamental understanding of the physicochemical properties of L-Lysyl-L-prolyl-L-alanylglycine is crucial for developing a robust lyophilization and reconstitution protocol.
-
Structure: L-Lysyl-L-prolyl-L-alanylglycine
-
Molecular Formula: C₁₄H₂₆N₄O₄[3]
-
Molecular Weight: 314.38 g/mol [3]
-
Amino Acid Composition:
-
L-Lysine (Lys, K): A basic, hydrophilic amino acid.[4] Its primary amine in the side chain can be a site for chemical instability.
-
L-Proline (Pro, P): A unique cyclic amino acid that can influence the peptide's secondary structure.
-
L-Alanine (Ala, A): A small, hydrophobic amino acid.[4]
-
Glycine (Gly, G): The simplest amino acid, providing flexibility to the peptide backbone.[4]
-
-
Solubility: The presence of the hydrophilic lysine residue suggests good solubility in aqueous solutions. However, the overall solubility should be experimentally determined.
-
Stability: Peptide bonds can be susceptible to hydrolysis, and certain amino acid side chains can undergo oxidation or deamidation.[5] For L-Lysyl-L-prolyl-L-alanylglycine, the lysine residue could be a point of interest for stability monitoring.
Lyophilization Protocol
Lyophilization is a multi-step process that involves freezing the peptide solution, followed by the removal of water through sublimation under vacuum (primary drying) and then desorption of bound water molecules (secondary drying).[1][6]
Pre-Lyophilization Preparation
-
Peptide Purity and Formulation:
-
Ensure the peptide is of high purity, as impurities can affect the lyophilization process and the stability of the final product.
-
The peptide should be dissolved in a suitable solvent, typically high-purity water (e.g., Water for Injection, WFI).
-
The concentration of the peptide solution should be optimized. A typical starting concentration for peptides is 1-10 mg/mL.
-
-
Excipient Selection:
-
Excipients are often included in peptide formulations to protect the peptide during the stresses of freezing and drying (cryo- and lyoprotectants) and to provide bulk and an elegant cake structure (bulking agents).[7][8]
-
Bulking Agent: Mannitol is a common crystalline bulking agent that can provide a robust cake structure.[8]
-
Cryo/Lyoprotectant: Sugars like sucrose or trehalose are excellent amorphous cryo- and lyoprotectants that can protect peptides by forming a glassy matrix.[9]
-
A combination of a bulking agent and a cryoprotectant is often beneficial. For this peptide, a formulation containing mannitol and a small amount of a cryoprotectant could be a good starting point. The exact ratio should be optimized based on experimental data.
-
Buffer: A buffer system (e.g., acetate, citrate) can be included to maintain the pH of the formulation, which is critical for peptide stability.[9] The optimal pH for L-Lysyl-L-prolyl-L-alanylglycine stability should be determined empirically.
-
Lyophilization Cycle
The following is a general lyophilization cycle that should be optimized for your specific equipment and formulation.
Step 1: Freezing (Thermal Treatment)
-
Objective: To completely solidify the peptide solution. The freezing rate can influence the ice crystal size, which in turn affects the drying rate and cake structure.[10]
-
Protocol:
-
Place the vials containing the peptide solution onto the lyophilizer shelves.
-
Cool the shelves at a controlled rate (e.g., 1°C/minute) to a temperature well below the freezing point of the formulation (e.g., -40°C).[11]
-
Hold at this temperature for a sufficient time (e.g., 2-4 hours) to ensure complete freezing.
-
-
Annealing (Optional but Recommended):
-
Objective: To promote the growth of larger, more uniform ice crystals, which can lead to faster primary drying and a more robust cake structure.[12][13]
-
Protocol: After the initial freezing, raise the shelf temperature to a point just below the eutectic or glass transition temperature of the formulation (e.g., -15°C to -20°C) and hold for several hours (e.g., 4-6 hours). Then, re-cool the shelves to the final freezing temperature (e.g., -40°C).
-
Step 2: Primary Drying (Sublimation)
-
Objective: To remove the frozen water (ice) by sublimation under vacuum.[6]
-
Protocol:
-
Apply a vacuum to the chamber (e.g., 100-200 mTorr).
-
Once the desired vacuum is reached, gradually increase the shelf temperature to a point that is safely below the collapse temperature of the formulation (e.g., -10°C to 0°C). This temperature should be determined through thermal analysis (e.g., Differential Scanning Calorimetry, DSC).[10]
-
Hold at this temperature until all the ice has sublimated. This is the longest phase of the lyophilization cycle and can take 24-48 hours or longer, depending on the formulation and vial size. The end of primary drying can be determined by monitoring the product temperature, which will rise to the shelf temperature, or by using a pressure rise test.
-
Step 3: Secondary Drying (Desorption)
-
Objective: To remove the remaining unfrozen, bound water molecules.[6]
-
Protocol:
-
After primary drying is complete, gradually increase the shelf temperature to a higher temperature (e.g., 20-30°C).[11]
-
Maintain the vacuum or slightly decrease it.
-
Hold for several hours (e.g., 6-12 hours) to allow for the desorption of residual moisture. The final moisture content should ideally be below 1-2%.[14]
-
Step 4: Stoppering and Storage
-
Once secondary drying is complete, the vials are typically backfilled with an inert gas like nitrogen or argon to prevent oxidation and then stoppered under vacuum or partial vacuum.
-
The lyophilized peptide should be stored at -20°C or colder and protected from light.[1][15]
Diagram of the Lyophilization Cycle:
Caption: A schematic workflow of the peptide lyophilization process.
Reconstitution Protocol
Proper reconstitution is critical to ensure that the lyophilized peptide is fully dissolved and retains its biological activity.[16]
Choice of Solvent
-
The choice of solvent depends on the peptide's properties and the intended application.
-
For a hydrophilic peptide like L-Lysyl-L-prolyl-L-alanylglycine, the following solvents are recommended in order of preference:
-
Sterile, high-purity water: This is the preferred solvent for most applications.
-
Aqueous buffers (e.g., Phosphate Buffered Saline - PBS): Use a buffer that is compatible with your downstream assay and maintains the optimal pH for peptide stability.
-
Dilute acetic acid or ammonium bicarbonate solutions: These can be used if the peptide has solubility issues in neutral water.
-
Reconstitution Technique
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes.[17] This prevents condensation of atmospheric moisture into the vial, which can affect peptide stability.[17]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[18]
-
Solvent Addition:
-
Carefully open the vial.
-
Using a sterile pipette, slowly add the desired volume of the chosen solvent.
-
Crucially, do not squirt the solvent directly onto the peptide powder. Instead, gently run the solvent down the inside wall of the vial.[19] This minimizes foaming and potential denaturation of the peptide.[19]
-
-
Dissolution:
-
Gently swirl or rock the vial to dissolve the peptide.[19] Do not shake or vortex the vial , as this can cause aggregation or degradation.[16][18]
-
If the peptide does not dissolve immediately, allow the vial to sit at room temperature for a few minutes and then gently swirl again.[19] Sonication can be used cautiously for difficult-to-dissolve peptides.
-
-
Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates.[16] If particulates are present, the peptide may not be fully dissolved or may have aggregated.
Storage of Reconstituted Peptide
-
For short-term storage (up to a week), the reconstituted peptide solution should be kept at 2-8°C.[18]
-
For long-term storage, it is recommended to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C.[5][16]
-
Avoid repeated freeze-thaw cycles , as this can lead to peptide degradation.[15][16]
Diagram of the Reconstitution Workflow:
Caption: A step-by-step workflow for the proper reconstitution of lyophilized peptides.
Quality Control and Characterization
It is essential to characterize the peptide before lyophilization and after reconstitution to ensure its quality and integrity.
| Parameter | Analytical Technique(s) | Purpose |
| Purity | High-Performance Liquid Chromatography (HPLC) | To determine the purity of the peptide and detect any degradation products.[20] |
| Identity | Mass Spectrometry (MS) | To confirm the molecular weight and sequence of the peptide.[20] |
| Structure | Circular Dichroism (CD), FTIR Spectroscopy | To assess the secondary structure of the peptide and ensure it has not been altered by the lyophilization process.[21] |
| Moisture Content | Karl Fischer Titration | To determine the residual moisture content in the lyophilized product.[22] |
| Peptide Content | Amino Acid Analysis (AAA) | To accurately quantify the amount of peptide in the lyophilized powder.[23] |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Cake Collapse during Lyophilization | Primary drying temperature is too high (above the collapse temperature). | Determine the collapse temperature using DSC and set the primary drying temperature below this value. Optimize the formulation with appropriate excipients. |
| Incomplete Reconstitution | Improper solvent choice, peptide aggregation. | Test different solvents. Use gentle agitation and sonication if necessary. Consider optimizing the lyophilization cycle or formulation to prevent aggregation.[16] |
| Loss of Biological Activity | Peptide degradation during lyophilization or reconstitution, improper storage. | Optimize the lyophilization cycle to be as gentle as possible. Follow the reconstitution and storage guidelines strictly. Analyze the peptide for degradation products. |
| Foaming during Reconstitution | Adding solvent too quickly or directly onto the powder. | Add the solvent slowly down the side of the vial.[19] |
Conclusion
The successful lyophilization and reconstitution of L-Lysyl-L-prolyl-L-alanylglycine are critical for preserving its stability and biological function. This application note provides a comprehensive, step-by-step guide based on established scientific principles. Adherence to these protocols, coupled with appropriate analytical characterization, will ensure the generation of high-quality, reliable data in research and development settings. It is important to note that the provided protocols serve as a starting point and may require optimization for specific formulations and equipment.
References
-
Protopep. Peptide Reconstitution Tutorial. [Link]
- Blynskaya, E.V., Tishkov, S.V., Alekseev, K.V., & Marakhova, A.I. (2017). EXCIPIENTS IN THE TECHNOLOGY OF LYOPHILIZATION OF PEPTIDES AND PROTEINS. Pharmacy, 66(4), 3-7.
-
Cusabio. How to Properly Reconstitute Lyophilized Proteins?. [Link]
-
JPT Peptide Technologies. How to Properly Reconstitute Peptides. [Link]
-
Omizzur Ltd. Peptide Lyophilization Protocol. [Link]
-
Reddit. Preparation of lyophilized peptides (from Grok). [Link]
- Hünenberger, P. H., & Kuttel, M. M. (2025).
-
Pacific Immunology. Peptide Reconstitution. [Link]
-
Buchi.com. Protein Preservation: Critical Factors Affecting Freeze Drying Formulations. [Link]
- Li, Y., et al. (2020). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. PMC.
- Fissore, D., & Pisano, R. (2013). Development of freeze-drying cycle for a peptide-based drug in trays. POLITECNICO DI TORINO Repository ISTITUZIONALE.
-
JPT Peptide Technologies. Peptide Characterization & Analytics. [Link]
- ResearchGate. (2026). Evaluating the impact of annealing and radiative cooling on a PEGylated peptide formulation subjected to continuous spin-freeze-drying.
- Neurelis. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.
- Roy, S., et al. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences, 94(2), 382-396.
- Xu, Y., et al. (2019). Optimizing the Formulation and Lyophilization Process for a Fragment Antigen Binding (Fab) Protein Using Solid-State Hydrogen–Deuterium Exchange Mass Spectrometry (ssHDX-MS). Molecular Pharmaceutics.
- International Journal of Science and Research Archive. (2024).
- Zhang, J., et al. (2018). Quantitative Analysis of Peptide-Matrix Interactions in Lyophilized Solids Using Photolytic Labeling. PubMed.
- BioPharm International. (2020).
-
PubChem. L-Lysine, L-prolyl-L-alanyl-. [Link]
- Matejtschuk, P. (2007). Analytical techniques for structural characterization of proteins in solid pharmaceutical forms: An overview. PMC - NIH.
- Open Science Journal of Pharmacy and Pharmacology. (2015).
- Wu, S. L., & Teshima, G. (2000).
- Journal of Pharmaceutical Sciences. (2017).
-
GenScript. Peptide Storage and Handling Guidelines. [Link]
- International Journal of Pharmaceutical Research and Applications. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.
-
PubChem. l-Lysyl-l-alanyl-glycine. [Link]
- MDPI. (2025). Effects of Different Drying Methods on Physicochemical Properties and Nutritional Quality of Abalone Bioactive Peptides.
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
- Journal of Pharmaceutical Sciences. (2020). Peptide Isolation via Spray Drying: Particle Formation, Process Design and Implementation for the Production of Spray Dried Glucagon.
-
GenScript. Peptide Storage and Handling Guidelines. [Link]
-
PubChem. L-Prolyl-L-alanylglycine. [Link]
-
PubChem. L-Lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysine. [Link]
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- 3. L-Lysine, L-prolyl-L-alanyl- | C14H26N4O4 | CID 10267656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amino Acid Physical Properties | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. EXCIPIENTS IN THE TECHNOLOGY OF LYOPHILIZATION OF PEPTIDES AND PROTEINS | Pharmacy [pharmaciyajournal.ru]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
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- 11. iris.polito.it [iris.polito.it]
- 12. reddit.com [reddit.com]
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- 14. Peptide Isolation via Spray Drying: Particle Formation, Process Design and Implementation for the Production of Spray Dried Glucagon - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. usp.org [usp.org]
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- 23. jpt.com [jpt.com]
Application Notes and Protocols for In Vivo Administration of L-Lysyl-L-prolyl-L-alanylglycine (Lys-Pro-Ala-Gly)
For Research Use Only
Senior Application Scientist's Foreword
These application notes provide a comprehensive guide for the in vivo administration of the tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine (Lys-Pro-Ala-Gly). As of the date of this document, specific in vivo studies and established protocols for this exact peptide sequence are not extensively documented in publicly available literature. Therefore, the following protocols and recommendations are synthesized from established methodologies for similar tetrapeptides and are grounded in fundamental principles of peptide pharmacology and in vivo experimental design. The primary objective is to equip researchers with a robust framework to conduct scientifically sound and reproducible studies. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific research questions and animal models. This guide is designed as a self-validating system, with integrated steps for dose-range finding and vehicle selection to ensure experimental integrity.
Scientific Background and Rationale
L-Lysyl-L-prolyl-L-alanylglycine is a tetrapeptide composed of four amino acids: Lysine, Proline, Alanine, and Glycine. Understanding the properties of these constituent amino acids provides a foundation for hypothesizing the potential biological activities and physicochemical characteristics of the peptide.
-
Lysine (Lys): A basic and hydrophilic amino acid, often found on the surface of proteins.[1] Its positive charge at physiological pH can influence solubility and interactions with biological membranes. Lysine has been investigated for its potential role in pain perception and modulation through various molecular mechanisms.[2][3]
-
Proline (Pro): A unique cyclic imino acid that imparts significant conformational rigidity to peptide backbones.[4][5] This rigidity can influence the peptide's binding affinity to biological targets and its susceptibility to enzymatic degradation. Proline-containing peptides are known to be involved in a variety of biological processes.[4][6]
-
Alanine (Ala) and Glycine (Gly): Small, non-polar amino acids that contribute to the overall structure and flexibility of the peptide.[5][7]
The sequence of these amino acids will ultimately determine the three-dimensional structure of Lys-Pro-Ala-Gly and its specific biological function. Based on the composition, it is plausible that this peptide could be involved in cell signaling, enzymatic regulation, or have other physiological roles. For instance, other proline-containing peptides have been shown to have protective effects against intestinal damage.[8]
Potential Signaling Pathways
Given the lack of specific data for Lys-Pro-Ala-Gly, a hypothetical signaling pathway can be proposed based on the activities of other bioactive peptides. This diagram illustrates a potential mechanism where the tetrapeptide acts as an extracellular signaling molecule.
Caption: Hypothetical signaling pathway for L-Lysyl-L-prolyl-L-alanylglycine.
In Vivo Administration: Core Principles and Considerations
The successful in vivo administration of Lys-Pro-Ala-Gly hinges on careful consideration of the route of administration, vehicle selection, and dose determination.
Route of Administration
The choice of administration route significantly impacts the bioavailability, pharmacokinetics, and ultimately, the efficacy of the peptide.
| Route of Administration | Advantages | Disadvantages | Recommended For |
| Intravenous (IV) | 100% bioavailability, rapid onset of action. | Requires technical skill, potential for bolus effects. | Pharmacokinetic studies, acute effect studies. |
| Intraperitoneal (IP) | Easier than IV, rapid absorption into systemic circulation. | Potential for injection into abdominal organs, local irritation. | Systemic effect studies, sub-chronic dosing. |
| Subcutaneous (SC) | Slower, more sustained absorption. | Lower bioavailability than IV/IP, potential for local reactions. | Chronic dosing studies, sustained-release formulations. |
| Oral (PO) | Non-invasive, clinically relevant. | Low bioavailability for peptides due to enzymatic degradation and poor absorption. | Studies on gut-related effects, formulation development. |
For initial studies with Lys-Pro-Ala-Gly, intraperitoneal (IP) injection is recommended as it provides a good balance between ease of administration and systemic exposure. Studies on other tetrapeptides have successfully utilized IP administration.[9]
Vehicle Selection and Peptide Reconstitution
The vehicle must be non-toxic, biocompatible, and capable of fully solubilizing the peptide.
Recommended Vehicle: Sterile, pyrogen-free Phosphate-Buffered Saline (PBS) at pH 7.4 .
Rationale: PBS is isotonic and has a physiological pH, minimizing the risk of injection site irritation. The hydrophilic nature of Lysine suggests that Lys-Pro-Ala-Gly should be soluble in aqueous solutions.
Protocol for Reconstitution:
-
Aseptically weigh the required amount of lyophilized Lys-Pro-Ala-Gly powder.
-
Add the calculated volume of sterile PBS to the vial.
-
Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Visually inspect the solution for any particulate matter. If present, the solution should be filtered through a 0.22 µm sterile filter.
-
Store the reconstituted peptide solution at 4°C for short-term use (up to 24 hours) or aliquot and store at -20°C or -80°C for long-term storage.
Dose-Range Finding Studies
A dose-range finding study is crucial to determine the optimal dose that elicits a biological response without causing toxicity.
Experimental Workflow for Dose-Range Finding:
Caption: Workflow for a dose-range finding study.
Rationale for Dose Selection: Based on in vivo studies of other tetrapeptides, a starting range of 0.1 to 10 mg/kg is a reasonable starting point. For example, the tetrapeptide FFYY was effective at 80 µg/kg (0.08 mg/kg) for hypertension in rats.[10] Another study used a 1.25 mg/kg dose for a different tetrapeptide conjugate.[9] A study on a generic tetrapeptide used a 30 mg/kg oral dose and a 3 or 30 mg/kg intravenous dose in rats.[11]
Detailed Experimental Protocols
Protocol for Intraperitoneal (IP) Administration in Mice
Materials:
-
Reconstituted L-Lysyl-L-prolyl-L-alanylglycine solution
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
-
70% Ethanol
Procedure:
-
Animal Preparation:
-
Weigh the mouse accurately to determine the correct injection volume.
-
Properly restrain the mouse by scruffing the neck to expose the abdomen.
-
-
Injection:
-
Wipe the lower left or right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the peptide solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress, such as lethargy, piloerection, or abnormal posture, for at least 30 minutes post-injection.
-
Continue to monitor the animals according to the specific experimental timeline.
-
Protocol for Oral Gavage (PO) Administration in Rats
While IP administration is recommended for initial studies, oral administration may be relevant for specific research questions. Be aware that the bioavailability of tetrapeptides administered orally can be low due to rapid metabolism.[11]
Materials:
-
Reconstituted L-Lysyl-L-prolyl-L-alanylglycine solution
-
Sterile, flexible feeding tube (gavage needle) appropriate for the size of the rat
-
Sterile 1-3 mL syringe
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the rat accurately.
-
Properly restrain the rat.
-
-
Gavage:
-
Measure the length of the feeding tube from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the feeding tube into the esophagus. If resistance is met, do not force it.
-
Once the tube is in the stomach, slowly administer the peptide solution.
-
Carefully remove the feeding tube.
-
-
Post-Gavage Monitoring:
-
Observe the animal for any signs of respiratory distress or discomfort.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
Understanding the PK/PD profile of Lys-Pro-Ala-Gly is essential for interpreting experimental results.
-
Pharmacokinetics (PK): Describes what the body does to the drug (absorption, distribution, metabolism, and excretion).
-
Sample Collection: Blood, urine, and feces can be collected at various time points post-administration to determine the concentration of the peptide and its metabolites.[11]
-
Metabolic Stability: Tetrapeptides can be subject to rapid metabolism.[11] It is important to assess the stability of Lys-Pro-Ala-Gly in plasma and tissue homogenates.
-
-
Pharmacodynamics (PD): Describes what the drug does to the body (the biological effect).
-
Endpoint Selection: The choice of PD endpoints will depend on the hypothesized biological activity of the peptide. This could include behavioral assays, measurement of biomarkers, or histological analysis. For example, studies on other peptides have used endpoints such as memory function tests or assessment of analgesic activity.[9][12]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Peptide insolubility | Incorrect vehicle, pH issue. | Try a different vehicle (e.g., with a small amount of DMSO), adjust the pH of the PBS. |
| Injection site reaction | High concentration, non-physiological vehicle. | Dilute the peptide solution, ensure the vehicle is isotonic and at a neutral pH. |
| Lack of biological effect | Inadequate dose, rapid metabolism, incorrect route of administration. | Perform a dose-escalation study, assess peptide stability, consider a different administration route. |
| Animal distress | Improper injection technique, toxic effects of the peptide. | Review and practice injection techniques, perform a thorough dose-range finding study to identify a safe dose. |
References
-
Absorption and disposition of a tripeptoid and a tetrapeptide in the rat - PubMed. [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC. [Link]
-
The Lacto-Tetrapeptide Gly–Thr–Trp–Tyr, β-Lactolin, Improves Spatial Memory Functions via Dopamine Release and D1 Receptor Activation in the Hippocampus - MDPI. [Link]
-
The tetrapeptide AcSDKP, an inhibitor of primitive hematopoietic cell proliferation, induces angiogenesis in vitro and in vivo - PubMed. [Link]
-
In silico and in vivo experiment of soymilk peptide (tetrapeptide - FFYY) for the treatment of hypertension - PubMed. [Link]
-
Gly-Pro-Ala peptide and FGSHF3 exert protective effects in DON-induced toxicity and intestinal damage via decreasing oxidative stress - PubMed. [Link]
-
High Helicities of Lys-Containing, Ala-Rich Peptides Are Primarily Attributable to a Large, Context-Dependent Lys Stabilization | Journal of the American Chemical Society. [Link]
-
Lysine let's you link things! Lys biochemistry & reactivity inc charge, nucleophilic bond formation - YouTube. [Link]
-
Exploring the Analgesic Potential of L-Lysine: Molecular Mechanisms, Preclinical Evidence, and Implications for Pharmaceutical Pain Therapy - MDPI. [Link]
-
Exploring the Analgesic Potential of L-Lysine: Molecular Mechanisms, Preclinical Evidence, and Implications for Pharmaceutical Pain Therapy - ResearchGate. [Link]
-
The Multifaceted Roles of Proline in Cell Behavior - Frontiers. [Link]
-
Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - MDPI. [Link]
-
Molecular and supramolecular studies on polyglycine and poly-l-proline - Soft Matter (RSC Publishing). [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 5. Molecular and supramolecular studies on polyglycine and poly-l-proline - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gly-Pro-Ala peptide and FGSHF3 exert protective effects in DON-induced toxicity and intestinal damage via decreasing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico and in vivo experiment of soymilk peptide (tetrapeptide - FFYY) for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absorption and disposition of a tripeptoid and a tetrapeptide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Lacto-Tetrapeptide Gly–Thr–Trp–Tyr, β-Lactolin, Improves Spatial Memory Functions via Dopamine Release and D1 Receptor Activation in the Hippocampus | MDPI [mdpi.com]
preventing proteolytic degradation of L-Lysyl-L-prolyl-L-alanylglycine in serum
Technical Support Center: Peptide & Protease Division
Guide: Preventing Proteolytic Degradation of L-Lysyl-L-prolyl-L-alanylglycine in Serum
Welcome to the technical support center. As Senior Application Scientists, we understand that maintaining the integrity of your therapeutic peptides and biomarkers during pre-analytical stages is paramount to generating reliable and reproducible data. This guide provides in-depth troubleshooting advice and best practices specifically tailored to preventing the degradation of the tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine in serum samples.
Frequently Asked Questions (FAQs)
Q1: I'm observing rapid loss of my peptide, L-Lysyl-L-prolyl-L-alanylglycine, after incubation in serum. What is causing this?
The degradation of your peptide is caused by proteases (also called peptidases), which are enzymes that break down proteins and peptides by hydrolyzing peptide bonds.[1][2] Blood serum is a complex matrix containing a wide variety of these enzymes that play roles in processes like blood clotting, inflammation, and immune response.[3][4]
Your specific peptide sequence, L-Lysyl-L-prolyl-L-alanylglycine, has features that make it susceptible to particular proteases:
-
N-terminal Lysine (Lys): The exposed lysine at the N-terminus is a prime target for aminopeptidases (which cleave single amino acids from the N-terminus) and trypsin-like serine proteases, which cleave C-terminal to basic residues like lysine and arginine.[5]
-
C-terminal Glycine (Gly): The exposed C-terminus can be targeted by carboxypeptidases.
-
Internal Bonds: While the proline residue can provide some conformational rigidity and hinder certain proteases, endopeptidases (which cleave within the peptide chain) can still target the other peptide bonds.
Q2: What are the main classes of proteases in serum I need to be concerned about?
Serum contains a diverse array of proteases that can be broadly categorized based on their catalytic mechanism.[3] To effectively protect your peptide, you must inhibit the activity of multiple classes:
-
Serine Proteases: This is a major class in serum, heavily involved in the coagulation cascade (e.g., thrombin, plasmin).[5][6] They utilize a serine residue in their active site for catalysis.[7]
-
Cysteine Proteases: These enzymes use a cysteine thiol group for catalysis and are involved in various metabolic processes.[8]
-
Metalloproteases: These proteases require a metal ion, typically zinc, for their activity.[3] Their inhibition is a key reason why the choice of anticoagulant for plasma collection is so important.
-
Aspartic Proteases: These use an aspartate carboxylic acid for catalysis.[3]
-
Exopeptidases: This functional group includes aminopeptidases and carboxypeptidases, which sequentially remove amino acids from the N- and C-termini, respectively. Their activity can be a significant source of peptide degradation.[9]
Q3: What is a protease inhibitor cocktail, and is it necessary?
A protease inhibitor cocktail is a precisely formulated mixture of several different inhibitors designed to simultaneously block the activity of a wide range of protease classes.[1][10] Using a broad-spectrum cocktail is not just recommended; it is essential for preventing peptide degradation in serum. A single inhibitor is insufficient because it will only block one class of protease, leaving your peptide vulnerable to all others.
Commercial cocktails are convenient, ready-to-use solutions that typically target serine, cysteine, aspartic, and metalloproteases.[10][11]
Q4: For peptide stability studies, should I use serum or plasma? Does it matter?
Yes, it matters significantly. For peptide stability assays, plasma is strongly recommended over serum .
The reason lies in how they are prepared.[12]
-
Serum: To obtain serum, whole blood is allowed to clot. This coagulation process is a proteolytic cascade that activates numerous proteases, particularly serine proteases.[5][13] Therefore, serum has inherently higher proteolytic activity than plasma.[14]
-
Plasma: Plasma is prepared by collecting whole blood into tubes containing an anticoagulant, which prevents the clotting cascade from initiating.[12]
The choice of anticoagulant for plasma is also a critical experimental variable. EDTA is often preferred as it inhibits metalloproteases by chelating the metal ions they require for activity.[5][13]
Q5: How critical is sample handling for preventing degradation?
Proper sample handling is as critical as the use of inhibitors. Proteolytic degradation begins the moment blood is drawn. The following pre-analytical steps are crucial for minimizing enzymatic activity:
-
Rapid Processing: Separate plasma or serum from blood cells as quickly as possible, ideally within 30 minutes of collection.[15]
-
Temperature Control: Keep samples on ice (or at 4°C) throughout processing.[12][16] Low temperatures significantly slow down the rate of enzymatic reactions.
-
Proper Storage: For long-term storage, samples should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[12] Each freeze-thaw cycle can compromise sample integrity.
Troubleshooting Guide
Problem: I used a standard protease inhibitor cocktail, but my peptide recovery is still low.
This is a common issue that can be addressed by examining several factors in your workflow. The efficacy of inhibition depends on the concentration and composition of the inhibitor cocktail, the inherent proteolytic activity of the sample, and your experimental protocol.
Causality-Driven Solutions:
-
Inhibitor Cocktail Composition: Your standard cocktail may lack inhibitors for certain highly active proteases in serum, particularly aminopeptidases.
-
Actionable Advice: Supplement your existing cocktail with specific inhibitors. Add Bestatin to target aminopeptidases and Leupeptin , which provides broad-spectrum serine and cysteine protease inhibition.[17] If your cocktail is EDTA-free, ensure metalloprotease activity is not the source of degradation by running a parallel experiment with EDTA added.
-
-
Suboptimal Inhibitor Concentration: The manufacturer's recommended concentration (e.g., 1X) is a general guideline. Highly proteolytic samples may require a higher concentration for complete inhibition.
-
Actionable Advice: Perform a dose-response pilot study. Prepare several small-scale reactions with your peptide in serum using the inhibitor cocktail at 1X, 2X, and 5X concentrations. Analyze peptide levels at different time points (e.g., 0, 1, 4, and 8 hours) to determine the optimal inhibitor concentration that provides sustained protection.
-
-
Delayed Time-to-Inhibition: If inhibitors are not added immediately after sample collection, significant degradation can occur before the enzymes are neutralized.
-
Actionable Advice: Modify your blood collection procedure. Use collection tubes that already contain a protease inhibitor cocktail, or add the cocktail to the collection tube immediately before drawing the blood sample. This ensures proteases are inactivated at the earliest possible moment.
-
Experimental Protocols & Data
Protocol 1: Best Practices for Serum/Plasma Collection and Handling
This protocol is designed to minimize ex vivo proteolytic activity from the moment of sample collection.
-
Preparation: Pre-chill all collection tubes (e.g., EDTA-containing tubes for plasma) on ice. Prepare your broad-spectrum protease inhibitor cocktail according to the manufacturer's instructions.
-
Collection: Draw the blood sample directly into the pre-chilled anticoagulant tube. To avoid contamination from tissue factors that can activate proteases, it is best practice to discard the first few milliliters of blood drawn.[15]
-
Immediate Inhibition: Immediately after collection, gently invert the tube 8-10 times to mix the blood with the anticoagulant and add the prepared protease inhibitor cocktail.
-
Centrifugation: Within 30 minutes of collection, centrifuge the sample at 1,500 x g for 15 minutes at 4°C to separate plasma from blood cells.[15]
-
Aliquoting and Storage: Carefully aspirate the supernatant (plasma) without disturbing the cell pellet. Immediately transfer the plasma to pre-chilled, labeled cryovials in single-use aliquots. Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer to -80°C for long-term storage.[12]
Table 1: Common Serum Proteases and Corresponding Inhibitors
This table summarizes the major classes of proteases found in serum and the specific inhibitors used to control their activity.
| Protease Class | Examples in Serum | Common Inhibitors | Mechanism of Inhibition |
| Serine Proteases | Thrombin, Plasmin, Trypsin, Chymotrypsin[5][6] | AEBSF, PMSF, Aprotinin, Leupeptin[17][18] | Irreversibly or reversibly bind to the active site serine residue. |
| Cysteine Proteases | Cathepsins | E-64, Leupeptin[17] | Form a covalent bond with the active site cysteine residue. |
| Metalloproteases | Matrix Metalloproteinases (MMPs) | EDTA, 1,10-Phenanthroline | Chelates the essential metal cofactor (e.g., Zn²⁺) required for activity.[13] |
| Aspartic Proteases | Cathepsin D, Renin | Pepstatin A[17] | A transition-state analog that binds tightly to the active site. |
| Aminopeptidases | Various | Bestatin, Amastatin | Reversibly inhibit by binding to the active site. |
Visualizations
Workflow for Preventing Peptide Degradation
The following diagram illustrates the critical decision points and steps in a workflow designed to maximize the stability of L-Lysyl-L-prolyl-L-alanylglycine in serum or plasma.
Caption: Multi-pronged inhibition strategy to protect a target peptide from serum proteases.
References
-
Puente, X. S., & López-Otín, C. (2004). A genomic analysis of rat proteases and protease inhibitors. Genome Research, 14(4), 609–622. [Link]
-
Mtoz Biolabs. (n.d.). How to Detect the Concentration of Peptide Drugs in Serum Using HPLC. Retrieved from [Link]
-
Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]
-
Kopar, T., et al. (2018). Easy Strategy To Protect Antimicrobial Peptides from Fast Degradation in Serum. Antimicrobial Agents and Chemotherapy, 62(3), e01853-17. [Link]
-
G-Biosciences. (n.d.). Protease Inhibitor Cocktails. Retrieved from [Link]
-
PXBioVisioN. (n.d.). Blood Plasma Sample Collection and Handling for Proteomics Analysis. Retrieved from [Link]
-
Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]
-
ResearchGate. (n.d.). Scheme of peptide bond cleavage by serine proteases. Retrieved from [Link]
-
Gstöttner, A., et al. (2022). Pre-analytical processing of plasma and serum samples for combined proteome and metabolome analysis. Frontiers in Molecular Biosciences, 9, 982997. [Link]
-
Kouris, F. A., et al. (2023). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
Uddin, M. J., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(21), 15978. [Link]
-
Demeencke, M., et al. (2024). Redirecting the Peptide Cleavage Causes Protease Inactivation. Angewandte Chemie International Edition, e202316832. [Link]
-
Wang, L., et al. (2024). Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Creative Diagnostics. (n.d.). Protein Cleavage. Retrieved from [Link]
-
Tomkoya, A. (n.d.). Peptidases: Unveiling the Role of Protein-Cleaving Enzymes. Journal of Proteomics & Bioinformatics. Retrieved from [Link]
-
Wells, J. A., & Overall, C. M. (2010). Sampling the N-terminal proteome of human blood. Proceedings of the National Academy of Sciences, 107(9), 3939-3940. [Link]
-
Narain, N. R., et al. (2014). Sample collection in clinical proteomics--proteolytic activity profile of serum and plasma. Clinical proteomics, 11(1), 1. [Link]
-
Sprince, H., et al. (1962). Stability of Human Blood Serum Aminoacids After Storage at Different pH and Temperature Conditions. Clinical Chemistry, 8(6), 639-47. [Link]
-
Shulman, N. R. (1952). Studies on the Inhibition of Proteolytic Enzymes by Serum. II. Demonstration That Separate Proteolytic Inhibitors Exist in Serum; Their Distinctive Properties and the Specificity of Their Action. The Journal of experimental medicine, 95(6), 593–603. [Link]
-
Pompilio, A., et al. (2012). Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37. Antimicrobial agents and chemotherapy, 56(11), 5644–5652. [Link]
-
Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. [Link]
-
Lapek, J. D., & Gonzalez, D. J. (2018). Proteolytic Cleavage-Mechanisms, Function, and "Omic" Approaches for a Near-Ubiquitous Posttranslational Modification. Chemical reviews, 118(3), 1183–1203. [Link]
-
Wu, H., et al. (2024). Enhancement of Antioxidant Activity, Stability, and Structure of Heme-Peptides by L-Lysine. Foods, 13(2), 297. [Link]
-
Polchi, A., et al. (2013). Inferring serum proteolytic activity from LC-MS/MS data. BMC bioinformatics, 14 Suppl 1(Suppl 1), S13. [Link]
-
Duan, X., et al. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PeerJ, 8, e8763. [Link]
-
Duan, X., et al. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. ResearchGate. [Link]
-
Boyanton, B. L., & Blick, K. E. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. Clinical Biochemistry, 45(1-2), 1-4. [Link]
-
The Bum-bling Biochemist. (2022, December 20). Serine protease biochemistry, mechanism, and inhibitors [Video]. YouTube. [Link]
-
Turk, B. (2006). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Current medicinal chemistry, 13(25), 3011–3028. [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. Proteolytic Cleavage-Mechanisms, Function, and "Omic" Approaches for a Near-Ubiquitous Posttranslational Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 6. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting the Peptide Cleavage Causes Protease Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inferring serum proteolytic activity from LC-MS/MS data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protease inhibitor cocktails | Abcam [abcam.com]
- 11. Thermo Scientific Protease Inhibitor Cocktails 2 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 12. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sample collection in clinical proteomics--proteolytic activity profile of serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pxbiovision.com [pxbiovision.com]
- 16. Frontiers | Pre-analytical processing of plasma and serum samples for combined proteome and metabolome analysis [frontiersin.org]
- 17. Protease Inhibitor Cocktails | Protease Inhibitors [gbiosciences.com]
- 18. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of L-Lysyl-L-prolyl-L-alanylglycine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the synthesis yield of the tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine. This resource offers field-proven insights and explains the causality behind experimental choices to ensure both technical accuracy and practical success.
Troubleshooting Guide: Addressing Low Synthesis Yield
This section addresses specific issues that can arise during the synthesis of L-Lysyl-L-prolyl-L-alanylglycine, presented in a question-and-answer format to help you navigate and resolve common experimental hurdles.
Q1: My final peptide yield is significantly lower than expected. How do I begin to diagnose the problem?
A low final yield can stem from multiple stages of the synthesis process. A systematic diagnostic approach is crucial to identify the root cause.[1]
Initial Diagnostic Workflow:
-
Confirm On-Resin Synthesis: The first step is to verify that the peptide was successfully synthesized on the solid support.[1]
-
Qualitative Analysis: Perform a test cleavage on a small amount of resin (10-20 mg) and analyze the resulting solution by mass spectrometry (MS).[1] The presence of the target peptide's mass confirms that the synthesis was at least partially successful.[1]
-
Quantitative Analysis: To determine the peptide loading on the resin, cleave the peptide from a known mass of dried resin. The quantity of the peptide can then be measured using UV-Vis spectrophotometry or by submitting a sample for amino acid analysis (AAA).[1]
-
-
Isolate the Problematic Stage:
-
Synthesis Issue: If the test cleavage reveals a low amount of the target peptide or the presence of truncated sequences (deletion sequences), the problem likely occurred during the synthesis phase (e.g., incomplete deprotection or coupling).[1][2]
-
Cleavage/Work-up Issue: If the test cleavage confirms successful on-resin synthesis, the low yield is likely due to inefficient final cleavage, issues with peptide precipitation, or side reactions during cleavage.[1]
-
dot
Caption: Initial troubleshooting workflow for low peptide yield.
Q2: Mass spectrometry of my crude product shows significant peaks corresponding to deletion sequences, particularly Lys-Pro-Gly. What could be the cause?
The presence of deletion sequences, where one or more amino acids are missing, points directly to incomplete coupling reactions during chain assembly.[2] For the sequence Lys-Pro-Ala-Gly, the Lys-Pro-Gly peak indicates a failure to couple Alanine.
Possible Causes & Solutions:
-
Steric Hindrance: The growing peptide chain can sometimes create a sterically hindered environment, making it difficult for the incoming amino acid to couple efficiently.[2][3]
-
Solution: Double Coupling. Repeat the coupling step for the problematic amino acid (in this case, Alanine) with a fresh solution of the activated amino acid and coupling reagents.[2][4]
-
Solution: Increase Reagent Concentration. Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.[2][4]
-
Solution: Use a More Potent Coupling Reagent. For difficult couplings, switching to a more powerful coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be effective.[2][5]
-
-
Secondary Structure Formation & Aggregation: The growing peptide chain, particularly with hydrophobic residues, can fold into secondary structures (like β-sheets) or aggregate, masking the N-terminus and preventing the next amino acid from coupling.[2][3][6]
-
Solution: Use Chaotropic Agents. Including a chaotropic salt like KSCN in the coupling solution can help disrupt secondary structures.[7]
-
Solution: Incorporate Solubilizing Solvents. Adding a solvent like dimethyl sulfoxide (DMSO) can improve the solvation of the peptide-resin complex and reduce aggregation.[7]
-
Solution: Elevated Temperature. Performing the synthesis at a slightly elevated temperature can sometimes disrupt aggregates.[7]
-
-
Poor Resin Swelling: If the solid support is not adequately swollen, the reactive sites may not be fully accessible.
-
Solution: Ensure Proper Swelling. Before the first coupling step, ensure the resin is fully swollen in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[2]
-
Q3: I am observing a significant loss of peptide from the resin, especially after the coupling of Proline. What is the likely side reaction?
This is a classic case of diketopiperazine (DKP) formation . This side reaction is particularly common in Fmoc-based SPPS at the dipeptide stage and is especially prevalent when Proline is the second amino acid coupled to the resin-bound amino acid (in this case, Pro-Ala).[8][9] The deprotected N-terminus of the Proline can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[8]
Strategies to Mitigate Diketopiperazine Formation:
-
Use a Sterically Hindered Resin: Employing a resin with a bulky linker, such as a 2-chlorotrityl chloride (2-CTC) resin, can sterically inhibit the formation of diketopiperazines.[9]
-
Couple a Dipeptide: Instead of coupling Proline and then Alanine, use a pre-formed dipeptide unit (e.g., Fmoc-Pro-Ala-OH). This bypasses the vulnerable dipeptide-resin intermediate.[9]
-
Use N-Trityl Protected Amino Acid: Couple an N-trityl protected amino acid in the second position. The trityl group is then removed with dilute trifluoroacetic acid (TFA), and the subsequent coupling is performed using in situ neutralization protocols.[9]
Caption: General workflow for the synthesis of the target peptide.
References
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Peptides.co.uk. Retrieved from [Link]
-
Ma, Y. (2024, September 19). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides, 1(1), 34-42. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
- L. A. Carpino, et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Research, 55(5), 414-423.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Peptide Science, 55(3), 177-198.
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis.
- Hodges, J. A., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3112-3124.
-
Workflow of HPLC in Peptide Purity Analysis. (n.d.). Mtoz Biolabs. Retrieved from [Link]
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Troubleshooting Low Yield in Peptide Synthesis. (2026, March 16). On Pattison. Retrieved from [Link]
- Hodges, R. S., & Mant, C. T. (1996). HPLC of Peptides and Proteins. Methods in Molecular Biology, 59, 29-65.
- Li, Y., et al. (2025, April 14). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 30(8), 1234.
- N-Substituted Iminothiolane (NIT): A Promising Strategy for Protecting Lysine Side Chains for Solid-Phase Peptide Chemistry. (2024, October 9). Organic Letters.
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved from [Link]
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2013, February 12).
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26).
- Synthesis of All-Peptide-Based Rotaxane from a Proline-Containing Cyclic Peptide. (2024, May 29). Biomacromolecules.
- A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chrom
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved from [Link]
- Solid-phase peptide synthesis. (2014, July 18). Royal Society of Chemistry.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (n.d.).
- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (n.d.). PMC.
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Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]
- Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineraliz
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
- HPLC Analysis and Purific
-
Synthetic Peptide Analysis | Purification, Characterization & Monitoring. (n.d.). Waters Corporation. Retrieved from [Link]
- Greening the synthesis of peptide therapeutics: an industrial perspective. (2020, November 24). RSC Publishing.
- Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. (n.d.). PubMed.
- Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). SpringerLink.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
- Solid-Phase Peptide Synthesis. (n.d.).
- Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. (n.d.).
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Technical Support Center: Troubleshooting L-Lysyl-L-prolyl-L-alanylglycine Aggregation in Aqueous Buffers
Welcome to the technical support guide for managing the solubility and preventing the aggregation of the tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine (Lys-Pro-Ala-Gly or KPAG). This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their work with this peptide.
Introduction to L-Lysyl-L-prolyl-L-alanylglycine and Aggregation Challenges
L-Lysyl-L-prolyl-L-alanylglycine is a tetrapeptide with a sequence that suggests a generally good solubility in aqueous solutions due to the presence of the hydrophilic and basic amino acid, L-lysine.[1][2] However, peptide aggregation is a complex phenomenon driven by a variety of factors including hydrophobic interactions, hydrogen bonding, and environmental conditions.[3] While the proline residue can disrupt the formation of stable secondary structures like β-sheets that often lead to aggregation, the overall properties of the peptide in a specific buffer system can still present challenges.[4][5]
Understanding the physicochemical properties of this peptide is the first step in troubleshooting aggregation issues.
Physicochemical Properties of L-Lysyl-L-prolyl-L-alanylglycine
| Property | Predicted/Estimated Value | Rationale & Implications |
| Sequence | Lys-Pro-Ala-Gly (KPAG) | Contains a basic (Lys), a cyclic (Pro), a small hydrophobic (Ala), and a flexible (Gly) residue. |
| Molecular Weight | ~399.47 g/mol | |
| Theoretical Isoelectric Point (pI) | ~9.8 | The presence of the basic lysine residue with a side-chain pKa of ~10.5, and the N-terminal amine group (pKa ~9.0) results in a basic pI. This was estimated using a standard pI calculation tool.[6][7][8] |
| Charge at Neutral pH (7.0) | +1 | At a pH below the pI, the peptide will carry a net positive charge, which generally enhances solubility in aqueous solutions.[2][9] |
Core Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you might encounter when working with L-Lysyl-L-prolyl-L-alanylglycine.
Question 1: My lyophilized L-Lysyl-L-prolyl-L-alanylglycine peptide won't dissolve in water or my neutral buffer (e.g., PBS pH 7.4). What should I do?
Answer:
This is a common issue, even for peptides predicted to be soluble. The problem often lies in the pH of the solvent relative to the peptide's isoelectric point (pI).
Causality: Peptides are least soluble at their pI, where their net charge is zero.[3] The estimated pI of Lys-Pro-Ala-Gly is around 9.8. At a neutral pH of 7.0-7.4, the peptide has a net positive charge and should be soluble. However, localized concentrations during initial dissolution can lead to aggregation.
Troubleshooting Steps:
-
Initial Dissolution in Acidic Solution: Since this is a basic peptide, it will be more soluble in an acidic environment.[2][5][10]
-
Start by attempting to dissolve the peptide in a small amount of 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA) in sterile water.[3]
-
Once dissolved, you can slowly add this stock solution dropwise into your desired neutral buffer with gentle stirring.[11] This prevents localized high concentrations that can trigger precipitation.
-
-
Sonication: If initial dissolution is slow, gentle sonication can help break up aggregates and enhance solubility.[12][13] Be cautious, as prolonged sonication can heat the sample and potentially degrade the peptide.
Question 2: The peptide dissolves initially but then precipitates out of solution over time. Why is this happening and how can I prevent it?
Answer:
This indicates that while the initial solubilization was successful, the peptide is not stable in that particular buffer condition and is slowly aggregating.
Causality: Aggregation is often a nucleation-dependent process, where small oligomers form slowly and then rapidly grow into larger, insoluble aggregates.[14][15] This can be influenced by factors like peptide concentration, temperature, and ionic strength.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for time-dependent peptide precipitation.
Detailed Strategies:
-
Optimize Peptide Concentration: Simply lowering the working concentration of the peptide can often prevent aggregation.
-
Buffer pH: While an acidic pH aids initial dissolution, for long-term stability, a buffer pH of 5-6 might be optimal. This ensures the peptide remains protonated and positively charged, promoting repulsion between peptide molecules, while being closer to a physiologically relevant pH than highly acidic solutions.
-
Incorporate Additives:
-
L-Arginine: At concentrations of 50-100 mM, L-arginine can effectively suppress aggregation.[3][16] It is thought to work by interacting with both charged and hydrophobic regions of the peptide, preventing self-association.[17][18][19]
-
Sugars/Polyols: Glycerol or sucrose at 5-20% (v/v) can stabilize peptides by being preferentially excluded from the peptide's surface, which favors a more compact and soluble state.[3]
-
Non-ionic Surfactants: Low concentrations (0.01-0.1%) of surfactants like Tween-20 can coat hydrophobic patches on the peptide, preventing aggregation.[3] This is particularly useful if aggregation is driven by hydrophobic interactions involving the alanine residue.
-
Question 3: I need to use a high concentration of the peptide for my assay, but it consistently aggregates. What are my options?
Answer:
High concentrations increase the likelihood of intermolecular interactions leading to aggregation.[14] In this case, more potent solubilizing agents may be necessary, with careful consideration of their compatibility with your downstream application.
Causality: At high concentrations, the proximity of peptide molecules facilitates the formation of intermolecular hydrogen bonds and hydrophobic interactions, which are the primary drivers of aggregation.[3]
Recommended Approaches:
| Additive Class | Example & Concentration | Mechanism of Action | Assay Compatibility Considerations |
| Organic Co-solvents | DMSO, DMF | Disrupts hydrophobic interactions.[12][20] | Use the lowest effective concentration. DMSO is generally tolerated by many cell-based assays up to 0.5-1%.[12] Note that peptides with Cys or Met can be unstable in DMSO.[11] |
| Chaotropic Agents | Guanidine-HCl, Urea | Disrupt the structure of water, which weakens the hydrophobic interactions driving aggregation.[3][21][22] | Primarily used for resolubilizing already formed aggregates.[3] Generally denaturing and not suitable for functional or cell-based assays unless highly diluted. |
Experimental Protocol: Screening for Optimal Solubilization Conditions
-
Prepare Stock Solutions: Prepare a concentrated stock of L-Lysyl-L-prolyl-L-alanylglycine in an appropriate initial solvent (e.g., 0.1% acetic acid).
-
Set Up Test Buffers: Prepare a series of your final experimental buffer containing different additives at various concentrations (see table above). Include a control buffer with no additives.
-
Dilution and Observation: Add the peptide stock solution to each test buffer to achieve the desired final high concentration.
-
Incubation and Monitoring: Incubate the samples under your experimental conditions (e.g., 4°C, room temperature, or 37°C) and visually inspect for turbidity or precipitation at regular intervals (e.g., 1, 4, 24, and 48 hours).
-
Quantification (Optional): To quantify solubility, centrifuge the samples, and measure the peptide concentration in the supernatant using a suitable method like UV spectrophotometry at 214 nm or a specific HPLC assay.
Frequently Asked Questions (FAQs)
Q1: How should I store my lyophilized and reconstituted L-Lysyl-L-prolyl-L-alanylglycine?
-
Lyophilized: For long-term storage, keep the peptide at -20°C or colder in a desiccated environment.[11][12] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[11]
-
In Solution: Store peptide solutions at -20°C in aliquots to avoid repeated freeze-thaw cycles.[10] For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Q2: Can the trifluoroacetate (TFA) salt from synthesis affect aggregation?
-
Yes, residual TFA from the synthesis and purification process can lower the pH of the initial solution when the peptide is dissolved in unbuffered water. This can sometimes aid in the dissolution of basic peptides like Lys-Pro-Ala-Gly. Generally, the amount of TFA present is small and does not interfere with most biological assays.[23] If TFA is a concern, ion exchange or dialysis can be performed, or the peptide can be re-lyophilized from an HCl-containing solution.[12]
Q3: My peptide contains proline. Isn't that supposed to prevent aggregation?
-
Proline's rigid ring structure disrupts the formation of α-helices and β-sheets, which are common structures in aggregated peptides.[4][5] While this significantly reduces the propensity for forming highly ordered amyloid-like fibrils, it does not completely prevent amorphous aggregation driven by other forces like hydrophobic or electrostatic interactions.[24]
Q4: What is the role of the Glycine residue in aggregation?
-
Glycine, being the smallest amino acid, provides significant conformational flexibility to the peptide backbone. This flexibility can sometimes allow the peptide to adopt conformations that are prone to aggregation.[3]
Visualizing the Aggregation Problem and Solution Pathways
The decision-making process for troubleshooting aggregation can be visualized as follows:
Caption: Logical workflow for dissolving and stabilizing the peptide.
By systematically addressing the factors of pH, concentration, and buffer composition, aggregation issues with L-Lysyl-L-prolyl-L-alanylglycine can be effectively managed, ensuring reliable and reproducible experimental outcomes.
References
- Chand, R., Deeth, H. C., & Bhandari, B. (2015). Regulation of milk protein solubility by a whey-derived proline-rich peptide product.
-
Kozlowski, L. P. (2016). IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES. Biology Direct, 11(1), 55. Retrieved from [Link]
- Baynes, B. M., Wang, D. I., & Trout, B. L. (2005).
- Perez-Riverol, Y., Audain, E., Millan, A., & Sanchez, A. (2015). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences.
- Ng, D. P., Schulten, K., & Konermann, L. (2024). Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes. Journal of the American Chemical Society, 146(11), 7794-7805.
-
Mtoz Biolabs. (n.d.). How Can the Isoelectric Point of a Peptide Be Calculated? Retrieved from [Link]
- Das, U., Hariprasad, G., Ethayathulla, A. S., Manral, P., Das, T. K., Pasha, S., ... & Singh, T. P. (2007). Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key. PLOS ONE, 2(11), e1176.
- Kozlowski, L. P. (2021). IPC 2.0: prediction of isoelectric point and pKa dissociation constants. Nucleic Acids Research, 49(W1), W285-W292.
- Chakraborti, S., Joshi, A., & Chakrabarti, P. (2021). Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. Frontiers in Molecular Neuroscience, 14, 759729.
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
- Kumar, V., D'Souza, A., & D'Souza, R. (2021). Use of excipients to control aggregation in peptide and protein formulations.
-
Cusabio. (n.d.). How to Properly Reconstitute Lyophilized Proteins? Retrieved from [Link]
-
Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]
-
Kozlowski, L. P. (2021). IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Chi, E. Y., Krishnan, S., Randolph, T. W., & Carpenter, J. F. (2003). Rational Design of Solution Additives for the Prevention of Protein Aggregation. Pharmaceutical Research, 20(9), 1325-1336.
- Ng, D. P., Schulten, K., & Konermann, L. (2024). Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes. Journal of the American Chemical Society.
- Sharma, S., Singh, G., & Anand, A. (2016).
- Arakawa, T., Ejima, D., Tsumoto, K., Obeyama, N., Tanaka, Y., Kita, Y., & Shiraki, K. (2007). Effect of Additives on Protein Aggregation. Current Pharmaceutical Biotechnology, 8(5), 283-294.
-
Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved from [Link]
-
LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble? Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Chaotropic – Knowledge and References. Retrieved from [Link]
- Coin, I., & Beyermann, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 178.
- D'Aniello, A., & Fisher, G. (2020). Proline-Rich Peptides: Multifunctional Bioactive Molecules As New Potential Therapeutic Drugs. Molecules, 25(11), 2697.
- Hentschke, J., Gerlach, T., Kirschning, A., & Sadowski, G. (2021). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. Industrial & Engineering Chemistry Research, 60(7), 2977-2990.
-
Wikipedia. (n.d.). Chaotropic agent. Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
- Philo, J. S., & Arakawa, T. (2009). Mechanisms of Protein Aggregation. Current Pharmaceutical Biotechnology, 10(4), 348-351.
-
ResearchGate. (n.d.). Effect of lysine concentration at natural pH. Retrieved from [Link]
- Steffke, C., Agarwal, S., Kabashi, E., & Catanese, A. (2024). Overexpression of Toxic Poly(Glycine-Alanine) Aggregates in Primary Neuronal Cultures Induces Time-Dependent Autophagic and Synaptic Alterations but Subtle Activity Impairments. Cells, 13(15), 1300.
- Kumar, A., Kumar, R., & Singh, S. K. (2021). Unusual Aggregates Formed by the Self-Assembly of Proline, Hydroxyproline, and Lysine. ACS Chemical Neuroscience, 12(16), 3074-3085.
-
Massachusetts General Hospital. (2019, April 18). Studies identify mechanism key to removal of protein aggregates from cells. EurekAlert! Retrieved from [Link]
- Meisl, G., Kirkegaard, J. B., Arosio, P., Michaels, T. C., Vendruscolo, M., & Knowles, T. P. (2016). Molecular mechanisms of protein aggregation from global fitting of kinetic models.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jpt.com [jpt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide solubility - Bachem [bachem.com]
- 6. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]
- 7. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Can the Isoelectric Point of a Peptide Be Calculated? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. lifetein.com [lifetein.com]
- 10. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 11. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 12. lifetein.com [lifetein.com]
- 13. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. www-vendruscolo.ch.cam.ac.uk [www-vendruscolo.ch.cam.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
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- 18. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 19. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 20. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
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- 23. Proline-rich peptide [novoprolabs.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: L-Lysyl-L-prolyl-L-alanylglycine (K-P-A-G)
Introduction
This guide provides comprehensive troubleshooting support for researchers encountering solubility challenges with the tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine (K-P-A-G). The unique amino acid composition of this peptide—featuring a basic (Lys), a hydrophobic (Pro, Ala), and a neutral (Gly) residue—can lead to complex solubility behavior, particularly aggregation in common organic solvents like Dimethyl Sulfoxide (DMSO). This document offers a structured, science-backed approach to achieving complete dissolution while preserving peptide integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding K-P-A-G solubility.
Q1: I added pure DMSO to my lyophilized K-P-A-G, but it's not dissolving. What's happening?
A1: This is a common issue. While DMSO is an excellent solvent for many hydrophobic peptides, the insolubility of K-P-A-G suggests that intermolecular forces are preventing solvation.[1][2][3] The likely cause is peptide aggregation, where peptide chains self-associate through hydrogen bonding, forming structures that are difficult for the solvent to penetrate.[4][5] The amphipathic nature of K-P-A-G (having both hydrophilic 'K' and hydrophobic 'P' and 'A' residues) can contribute to this self-association.
Q2: What is the first thing I should try if the peptide won't dissolve in DMSO?
A2: Before attempting more complex methods, physical disruption can be effective. We recommend brief, gentle sonication in a water bath.[1][2][6] This process imparts energy into the solution, which can help break apart the aggregated peptide particles and increase the surface area available for the solvent to act upon.[4][7] Always start with a small test amount of your peptide before committing the entire batch.[1][3][8]
Q3: Can I heat the DMSO solution to help dissolve the peptide?
A3: Gentle warming can be attempted, but with extreme caution. Heating a solution can increase solubility by providing the energy needed to overcome intermolecular forces.[2][8] However, you should not exceed 40°C, as higher temperatures can risk thermal degradation of the peptide.[2][3] This method should be considered a secondary option after sonication has failed.
Q4: My peptide is basic. Should I be using an acidic solvent instead of DMSO?
A4: Yes, this is the next logical step. The L-Lysine (K) residue has a basic side chain (an amino group). In a neutral solvent like DMSO, this group is not fully protonated. By adding a small amount of a weak acid, such as 10% acetic acid, you can protonate the lysine residue.[1][2][9] This imparts a net positive charge on the peptide, which disrupts aggregation and improves its interaction with polar solvents.[1][6] Therefore, attempting to dissolve the peptide in an acidic aqueous solution is a primary strategy for basic peptides.[1][2][9]
Q5: How should I store my K-P-A-G peptide, both before and after reconstitution?
A5:
-
Lyophilized (Dry): For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed container with a desiccant to prevent moisture absorption.[10][11][12][13][14] Before opening, always allow the vial to warm to room temperature in a desiccator to prevent condensation.[3][12]
-
In Solution: Peptide solutions are significantly less stable.[10] Prepare a concentrated stock solution, aliquot it into single-use volumes, and store at -20°C or ideally -80°C.[11][12] Avoid repeated freeze-thaw cycles, as this can cause peptide degradation and aggregation.[11][12][14] An optimal pH for storage in solution is typically between 5 and 7.[10]
Part 2: Systematic Troubleshooting Guide
If the initial attempts outlined in the FAQs fail, follow this systematic workflow. The core principle is to start with the least harsh method and escalate only as necessary.
Step 1: Physical Disruption
The first line of defense against aggregation is mechanical energy.
-
Action: Add the intended volume of DMSO to a small, test aliquot of the lyophilized peptide. Vortex thoroughly. If particulates remain, place the vial in a water bath sonicator for 5-10 minute intervals.
-
Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the liquid. The collapse of these bubbles generates localized energy that physically breaks apart peptide aggregates, enhancing dissolution.[7]
-
Validation: After sonication, visually inspect the solution against a bright light. If it is clear and free of particles, your dissolution is successful. If it remains cloudy or has visible solids, the peptide is suspended, not dissolved, and you should proceed to the next step.[6]
Step 2: pH Modification (The Preferred Method for Basic Peptides)
For a basic peptide like K-P-A-G, leveraging its charge state is the most effective strategy.
-
Action: Instead of DMSO, attempt to dissolve a new test aliquot in sterile, distilled water. If it is insoluble, add 10% aqueous acetic acid dropwise while vortexing.[1][2][15]
-
Causality: The K-P-A-G peptide has a net positive charge due to the N-terminal amine and the lysine side chain. In a neutral environment, these charges may not be sufficient to overcome hydrophobic and hydrogen-bonding interactions causing aggregation. Adding acetic acid lowers the pH, ensuring full protonation of the amino groups (R-NH3+). This increase in net positive charge enhances electrostatic repulsion between peptide molecules, preventing aggregation and promoting solvation in water.[1][6]
-
Validation: The solution should become completely clear. If it remains insoluble even with acid, this indicates that hydrophobic interactions are the dominant problem, and a combination approach is needed.
Step 3: The Co-Solvent Approach (Combining pH and Organic Solvent)
If neither pure DMSO nor acidic water works alone, a combination is required.
-
Action: Take the acidic solution from Step 2 where the peptide is still suspended. Add DMSO dropwise, with vortexing after each addition, until the peptide dissolves. Alternatively, dissolve the peptide in the smallest possible volume of pure DMSO first, then slowly (dropwise) add this concentrated organic solution to a vortexing tube of your acidic aqueous buffer.[16][17]
-
Causality: This method addresses both charge and hydrophobicity. The acidic water maintains the peptide's net positive charge to prevent aggregation, while the DMSO acts as a co-solvent to solvate the hydrophobic proline and alanine residues.[1][2] Adding the concentrated peptide-in-DMSO solution to the buffer prevents localized high concentrations that can cause the peptide to crash out of solution.[16]
-
Validation: The final solution should be clear. Note the final percentage of DMSO and acid, as this must be compatible with your downstream experiments. Most cell-based assays can tolerate up to 0.5-1% DMSO.[1][16]
Troubleshooting Summary Table
| Issue | Probable Cause | Recommended Action | Scientific Rationale |
| Insoluble in 100% DMSO | Peptide aggregation via hydrogen bonding; insufficient charge for solvation.[5] | 1. Sonicate.[6] 2. If fails, proceed to pH modification. | Mechanical energy disrupts aggregates. |
| Insoluble in Water | Hydrophobic interactions and aggregation outweigh hydrophilic character. | Add 10% acetic acid dropwise.[1][9] | Lowers pH to protonate lysine, increasing net positive charge and electrostatic repulsion. |
| Insoluble in Acidic Water | Strong hydrophobic character from Pro and Ala residues. | Use a co-solvent approach: Add DMSO to the acidic solution or add a concentrated DMSO stock to an acidic buffer.[3] | Acid maintains charge to prevent aggregation, while DMSO solvates hydrophobic regions. |
| Solution is Cloudy/Gels | Peptide is suspended or has formed a gel network, not dissolved.[3][17] | 1. Sonicate. 2. If fails, use a stronger organic solvent (e.g., DMF) or add chaotropic agents (last resort).[6] | Gelling is due to extensive hydrogen bonding. Chaotropic agents disrupt this network. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Step-by-Step Dissolution Using pH Adjustment
-
Preparation: Allow the lyophilized K-P-A-G vial to equilibrate to room temperature in a desiccator for at least 20 minutes before opening.[3][12]
-
Initial Test: Weigh a small, representative amount of peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Aqueous Attempt: Add a calculated volume of sterile, distilled water to achieve a high-concentration stock (e.g., 100 µL for a 10 mg/mL stock). Vortex for 30 seconds.
-
Acidification: If the peptide is not fully dissolved, add 10% v/v acetic acid in water dropwise (e.g., 1-2 µL at a time). Vortex for 30 seconds after each addition.
-
Observation: Continue adding acid until the solution becomes completely clear. Record the total volume of acid added.
-
Final Dilution: Dilute this concentrated, clear stock solution to your final working concentration using your desired experimental buffer.
-
Storage: Aliquot the final solution into single-use tubes and store immediately at -20°C or -80°C.[11]
Diagram 1: Troubleshooting Workflow for K-P-A-G Solubility
Caption: A decision tree for systematically resolving K-P-A-G solubility issues.
Diagram 2: Principle of pH Modification for Solubility
Caption: How lowering pH increases peptide charge to overcome aggregation.
References
-
Peptide Solubilization. (n.d.). JPT. Retrieved March 25, 2026, from [Link]
-
Best Practices for Peptide Storage and Handling. (n.d.). Genosphere Biotechnologies. Retrieved March 25, 2026, from [Link]
-
Peptide handling & storage guidelines. (n.d.). sb-PEPTIDE. Retrieved March 25, 2026, from [Link]
-
Peptide Solubility | Peptide Synthesis. (n.d.). Bio Basic. Retrieved March 25, 2026, from [Link]
-
How Can I Make My Peptide More Water Soluble? (2024). LifeTein. Retrieved March 25, 2026, from [Link]
-
Lallo, A., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B. Retrieved March 25, 2026, from [Link]
-
Peptide Storage and Solubilization. (n.d.). Activotec. Retrieved March 25, 2026, from [Link]
-
How to Store Peptides | Best Practices for Researchers. (n.d.). BPS Bioscience. Retrieved March 25, 2026, from [Link]
-
L-Lysine, L-prolyl-L-alanyl-. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]
-
Peptide Handling, dissolution & Storage. (n.d.). NIBSC. Retrieved March 25, 2026, from [Link]
-
Peptide Handling (Solubility & Storage) Guideline. (2020). Biomatik. Retrieved March 25, 2026, from [Link]
-
Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved March 25, 2026, from [Link]
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 25, 2026, from [Link]
-
Peptide Synthesis made Efficient using Sonication. (n.d.). Hielscher Ultrasonics. Retrieved March 25, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 25, 2026, from [Link]
-
L-Lysyl-L-proline. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]
-
l-Lysyl-l-alanyl-glycine. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]
-
Reches, M., & Gazit, E. (2006). Formation of peptide-based oligomers in dimethylsulfoxide: identifying the precursor of fibril formation. Soft Matter. Retrieved March 25, 2026, from [Link]
-
Effect of DMSO on the aggregation kinetics of 3CLpro peptide substrate. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
-
L-Prolyl-L-alanylglycine. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]
-
Knop, K., et al. (2022). DMSO and TMAO—Differences in Interactions in Aqueous Solutions of the K-Peptide. Molecules. Retrieved March 25, 2026, from [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 5. peptide.com [peptide.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. hielscher.com [hielscher.com]
- 8. lifetein.com [lifetein.com]
- 9. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. jpt.com [jpt.com]
- 12. NIBSC - Peptide Storage [nibsc.org]
- 13. biomatik.com [biomatik.com]
- 14. genscript.com [genscript.com]
- 15. biobasic.com [biobasic.com]
- 16. biocat.com [biocat.com]
- 17. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
Technical Support Center: Minimizing Epimerization in L-Lysyl-L-prolyl-L-alanylglycine (KPAG) Synthesis
Welcome to the Advanced Technical Support Center for peptide chemistry. This guide is engineered for researchers and drug development professionals facing stereochemical fidelity issues during the synthesis of the L-Lysyl-L-prolyl-L-alanylglycine (KPAG) sequence.
Here, we move beyond basic troubleshooting. We analyze the thermodynamic and kinetic causality of epimerization, provide self-validating experimental protocols, and establish robust workflows to ensure >99% enantiomeric excess in your final KPAG product.
Part 1: Core Concepts & Mechanistic FAQs
Q: What is the primary chemical mechanism driving epimerization during KPAG synthesis? A: The dominant pathway for loss of chiral integrity in peptide synthesis is the formation of a 5(4H)-oxazolone intermediate[1]. When a C-terminal carboxylic acid is over-activated by a coupling reagent, the oxygen atom of the adjacent N-protecting group (or the preceding peptide bond) can attack the activated carbonyl. This intramolecular cyclization forms an oxazolone ring. The α-proton of this oxazolone is highly acidic. In the presence of mild bases (such as DIPEA, commonly used in SPPS), this proton is abstracted to form an achiral, planar enolate. Reprotonation occurs randomly from either face, resulting in a racemic mixture of D- and L-isomers before the incoming amine can form the peptide bond[1][2].
Q: Why is the L-Alanine residue in the KPAG sequence particularly vulnerable? A: Vulnerability depends heavily on your synthetic strategy:
-
In Stepwise SPPS (C → N): Coupling Fmoc-L-Ala-OH to H-Gly-Resin is the primary risk point. Alanine’s small methyl side chain provides minimal steric hindrance, allowing rapid oxazolone cyclization if the activation step is too slow or if excess base is present.
-
In Fragment Condensation (KPA + G): If you attempt to couple the pre-synthesized fragment Fmoc-Lys(Boc)-Pro-Ala-OH to a Glycine ester, the risk of epimerization at the Ala residue becomes extreme. The N-acyl group of the Pro-Ala peptide bond is a much stronger nucleophile for oxazolone formation than a standard urethane protecting group (like Fmoc)[2].
Part 2: Visualizing the Problem & The Solution
Caption: Mechanism of oxazolone-mediated epimerization during L-Ala activation.
Caption: Decision tree for troubleshooting and resolving KPAG epimerization.
Part 3: Quantitative Data & Reagent Selection
To minimize epimerization, the choice of coupling reagent is dictated by the synthesis strategy. Uronium salts (HBTU, HATU) require the addition of a tertiary amine base (like DIPEA) to initiate the reaction. This basic microenvironment directly fuels the deprotonation of the oxazolone intermediate[3]. Conversely, carbodiimide/oxime systems (DIC/OxymaPure) operate under neutral-to-slightly-acidic conditions, shutting down the base-catalyzed enolization pathway[4].
Table 1: Impact of Coupling Reagents on L-Ala Epimerization during KPAG Synthesis
| Coupling System | Synthesis Strategy | Base Required? | Relative Oxazolone Risk | Typical D-Ala Epimerization (%) |
| HBTU / DIPEA | Stepwise SPPS | Yes (2.0 - 3.0 eq) | High | 3.0 - 5.0% |
| HATU / DIPEA | Stepwise SPPS | Yes (2.0 - 3.0 eq) | Moderate | 1.5 - 3.0% |
| DIC / HOBt | Stepwise SPPS | No | Low | 0.5 - 1.0% |
| DIC / OxymaPure | Stepwise SPPS | No | Very Low | < 0.1% |
| HATU / DIPEA | Fragment (KPA+G) | Yes (2.0 - 3.0 eq) | Extreme | > 15.0% |
| DEPBT / TMP | Fragment (KPA+G) | Yes (1.0 eq, weak) | Low | < 1.0% |
Part 4: Self-Validating Experimental Protocols
A protocol is only as good as its built-in quality control. The following methodologies are designed as "self-validating systems," meaning you cannot proceed to the next step without analytical confirmation of the previous step's success.
Protocol A: Optimized Stepwise SPPS of KPAG (Zero-Base Strategy)
Causality: By replacing HBTU/DIPEA with DIC/OxymaPure, we eliminate the basic conditions that abstract the α-proton of the activated Alanine[3]. OxymaPure is an exceptional nucleophile that rapidly intercepts the highly reactive O-acylisourea, forming a stable active ester before oxazolone cyclization can occur[4].
Step-by-Step Methodology:
-
Resin Preparation: Swell Fmoc-Gly-Wang resin (0.1 mmol) in DMF for 30 minutes.
-
Validation Check: Perform a UV-spectrophotometric Fmoc cleavage assay (using 20% piperidine in DMF). Quantify the dibenzofulvene adduct at 301 nm to confirm exact resin loading prior to coupling.
-
-
Ala Coupling (Critical Step): Dissolve Fmoc-L-Ala-OH (0.3 mmol, 3 eq) and OxymaPure (0.3 mmol, 3 eq) in 2 mL DMF. Add DIC (0.3 mmol, 3 eq). Do not add DIPEA. Stir for 2 minutes for pre-activation, then add to the resin. Shake for 45 minutes at room temperature.
-
Validation Check: Perform a Kaiser Test. A yellow solution (negative) validates complete coupling. A blue solution (positive) indicates incomplete coupling; repeat Step 2 before proceeding.
-
-
Pro Coupling: Deprotect Ala (20% piperidine/DMF, 2 x 10 min). Couple Fmoc-L-Pro-OH using the exact DIC/OxymaPure stoichiometry from Step 2.
-
Validation Check: Perform a Chloranil Test (the Kaiser test is unreliable for the secondary amine of Proline). A negative result (no blue/green color) validates the coupling.
-
-
Lys Coupling: Deprotect Pro. Couple Fmoc-L-Lys(Boc)-OH using DIC/OxymaPure.
-
Validation Check: Kaiser Test (must be negative).
-
-
Cleavage & Final Validation: Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold ether.
-
Validation Check: Run RP-HPLC using a shallow gradient (e.g., 5-20% Acetonitrile over 30 mins). Co-inject with an authentic D-Ala-KPAG standard to validate that epimerization is <0.1%.
-
Protocol B: Fragment Condensation of KPA + G
Causality: If your workflow requires fragment condensation, the activated C-terminal Alanine of the Fmoc-Lys(Boc)-Pro-Ala-OH fragment is at extreme risk of oxazolone formation due to the adjacent Pro-Ala amide bond[2]. To counter this, we use DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT forms a highly stable active ester that resists intramolecular cyclization, preserving stereochemical integrity[5].
Step-by-Step Methodology:
-
Fragment Preparation: Dissolve Fmoc-Lys(Boc)-Pro-Ala-OH (1.0 eq) and H-Gly-OtBu (1.1 eq) in anhydrous THF/DMF (1:1) at 0°C.
-
Activation: Add DEPBT (1.1 eq) to the mixture.
-
Controlled Base Addition: Add exactly 1.0 eq of 2,4,6-trimethylpyridine (TMP/collidine).
-
Causality Note: TMP is a sterically hindered, weak base. It is sufficient to drive the DEPBT coupling mechanism but too weak and bulky to efficiently abstract the α-proton of the Alanine residue.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 12 hours.
-
Validation Check: Monitor the reaction via LC-MS. The system is validated when the mass of the KPA fragment disappears. Crucially, check the chromatogram for a single product peak; the appearance of a closely eluting isobaric twin peak indicates D-Ala epimerization.
-
References
- Source: nih.
- Source: chempep.
- Source: acs.
- Title: Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion([1])
- Source: chemrxiv.
Sources
Technical Support Center: KPAG (L-Lysyl-L-prolyl-L-alanylglycine) Stabilization & Storage
Welcome to the KPAG Technical Support Center. L-Lysyl-L-prolyl-L-alanylglycine (KPAG) is a highly specific tetrapeptide that requires rigorous environmental controls to maintain its structural and functional integrity. This guide provides drug development professionals and research scientists with field-proven, mechanistically grounded troubleshooting protocols for long-term archiving at -80°C.
Mechanistic Troubleshooting & FAQs
Q: Why is our KPAG peptide degrading into Lys-Pro and Ala-Gly dipeptides during storage? A: This is caused by Diketopiperazine (DKP) formation , a specific chemical vulnerability of your sequence. KPAG contains a Proline residue at position 2. In N-terminal X-Pro sequences, the N-terminal nitrogen (from Lysine) is highly prone to executing a nucleophilic attack on the amide carbonyl located between the second and third amino acids (Proline and Alanine). This reaction cleaves the first two amino acids into a cyclic DKP byproduct, leaving a truncated Ala-Gly dipeptide. This degradation pathway is accelerated by residual moisture and thermal energy. Storing the peptide in a lyophilized state at -80°C restricts the molecular mobility required for this cyclization to occur[1].
Mechanism of Diketopiperazine (DKP) formation in KPAG peptides.
Q: We stored reconstituted KPAG at -80°C, but it lost biological viability after thawing. What caused this? A: This is the result of freeze-thaw mechanical stress . When peptides are stored in aqueous solutions at -80°C, the formation of ice crystal microstructures exerts severe mechanical shear stress on the peptide backbone[2]. Furthermore, as water freezes, the local concentration of buffer salts spikes, causing drastic pH shifts that catalyze degradation. To prevent or minimize peptide degradation, KPAG should always be stored in its lyophilized (powder) form. If solution storage is absolutely unavoidable, use sterile buffers at pH 5.0–6.0 and aliquot into single-use volumes to prevent repeated freeze-thaw cycles[3].
Q: Why does the lyophilized cake collapse or degrade rapidly immediately after we take it out of the -80°C freezer? A: This is due to moisture condensation . If a vial is opened immediately after removal from a -80°C environment, the cold surface rapidly condenses moisture from the ambient room air[4]. This moisture acts as a plasticizer, lowering the glass transition temperature (Tg) of the amorphous peptide cake and re-enabling hydrolytic degradation pathways[1]. Always allow the vial to equilibrate to room temperature before opening[4].
Q: Can we utilize a standard frost-free laboratory freezer for -80°C archiving? A: No. Frost-free freezers utilize automatic heating cycles to prevent ice buildup. These defrosting cycles cause micro-fluctuations in temperature[4]. For a lyophilized peptide, these fluctuations can temporarily raise the temperature above the glass transition threshold, allowing localized micro-thawing and accelerated degradation[2]. Always use a dedicated, non-cycling ultra-low temperature (ULT) freezer.
Quantitative Stability Data
To optimize your experimental planning, refer to the following validated stability parameters for KPAG based on storage state and temperature.
| Storage State | Temperature | Expected Stability | Primary Degradation Risk |
| Lyophilized Powder | -80°C | > 5 Years | Negligible (If hermetically sealed) |
| Lyophilized Powder | -20°C | 1 - 2 Years | Slow DKP formation / Moisture ingress |
| Aqueous Solution (pH 5-6) | -80°C | Weeks to Months | Ice crystal shear stress[2] |
| Aqueous Solution | 4°C | Days to Weeks | Hydrolysis / Bacterial contamination[3] |
Validated Protocol: Lyophilization, Aliquoting, and -80°C Archiving
To ensure absolute reproducibility, follow this self-validating workflow for the long-term storage of KPAG.
Self-validating workflow for lyophilization, -80°C storage, and reconstitution.
Step 1: Lyophilization and Cake Validation
-
Process: Subject the aqueous KPAG solution to vacuum sublimation to remove water, transitioning the peptide into an amorphous solid state.
-
Self-Validation Check: Visually inspect the resulting lyophilized cake. It must appear as a uniform, fluffy, and rigid structure. A collapsed, crystalline, or "gummy" cake indicates incomplete moisture removal, which will drastically accelerate DKP formation. If collapsed, the batch must be re-lyophilized.
Step 2: Single-Use Aliquoting
-
Process: Divide the lyophilized KPAG into single-experiment aliquots (e.g., 1–5 mg per vial) using chemically resistant polypropylene or high-quality glass vials[4].
-
Causality: Aliquoting eliminates the need to repeatedly access a master stock. This directly prevents freeze-thaw cycles and cumulative moisture exposure, which are the primary drivers of peptide instability[5].
Step 3: Inert Gas Backfilling and Desiccation
-
Process: Purge the headspace of each vial with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen. Seal the vials tightly and place them in a secondary sealed container alongside active silica desiccant[2].
-
Self-Validation Check: Monitor the silica desiccant. Ensure it remains blue (active) and not pink (saturated). If the desiccant turns pink, the sealing environment is compromised and moisture ingress is actively occurring.
Step 4: Ultra-Low Temperature (-80°C) Storage
-
Process: Transfer the secondary containers to a dedicated, non-cycling -80°C ULT freezer. Store the containers in the center of the freezer, avoiding the doors to minimize temperature spikes during routine laboratory access[2].
Step 5: Equilibration and Reconstitution
-
Process: Remove the required aliquot from the -80°C freezer. Place it in a desiccator at room temperature for a minimum of 20 minutes before breaking the seal[2]. Reconstitute using a sterile buffer calibrated to pH 5.0–6.0[3].
-
Self-Validation Check: Touch the exterior of the vial after 20 minutes. If the vial feels cold to the touch or exhibits any exterior condensation, do not open it . Wait until it is completely at ambient temperature to prevent catastrophic moisture ingress.
References
-
Best Practices For Storing Peptides, High Peptide, [Link]
-
Peptide Storage & Stability: Temperature, Light, Degradation & How to Maximize Shelf Life, Form Blends,[Link]
-
Peptide Storage & Stability: A Definitive Guide, Honest Peptide,[Link]
-
Peptide Storage, Altara Peptides, [Link]
Sources
overcoming steric hindrance in L-Lysyl-L-prolyl-L-alanylglycine synthesis
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals facing challenges in synthesizing the tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine (Lys-Pro-Ala-Gly or KPAG) .
Synthesizing KPAG presents a notorious bottleneck: the coupling of Fmoc-Lys(Boc)-OH onto the N-terminal Proline of the Pro-Ala-Gly-resin. Below, we dissect the causality of this steric hindrance and provide validated, self-correcting workflows to ensure high-yield, high-purity synthesis.
Part 1: Diagnostic FAQs – Understanding the Bottleneck
Q: Why am I seeing a high percentage of truncated "Pro-Ala-Gly" deletion sequences in my final LC-MS analysis? A: This is a classic symptom of severe steric hindrance during the Lys → Pro coupling step. Proline is unique among standard amino acids because its α -amine is part of a rigid pyrrolidine ring, making it a secondary amine. When the activated Fmoc-Lys(Boc)-OH approaches the resin-bound Proline, the massive steric bulk of the pyrrolidine ring clashes with the bulky Boc-protecting group on the Lysine side chain. This drastically raises the activation energy required to reach the transition state for amide bond formation, leading to sluggish reaction kinetics and incomplete acylation[1]. If unreacted Proline is not capped or re-coupled, the sequence truncates.
Q: I performed a Kaiser test after Fmoc deprotection of Proline, and it was negative. Why did the coupling still fail? A: The Kaiser (ninhydrin) test is fundamentally incapable of reliably detecting secondary amines. Ninhydrin reacts with primary amines to form an intense blue chromophore (Ruhemann's purple). Because Proline lacks the necessary protons on its nitrogen, it yields a misleading red-brown or pale yellow color, resulting in a false negative[2]. Relying on the Kaiser test here causes you to blindly proceed into the Lysine coupling without confirming that the Proline is fully deprotected. You must switch to the Chloranil Test or Isatin Test [2].
Part 2: Workflow & Logic for Sterically Hindered Couplings
To establish a self-validating system, you must integrate specific chemical checkpoints into your workflow. The following logic diagram dictates the exact decision tree required to navigate the Lys → Pro coupling successfully.
Diagnostic workflow for overcoming Lys-Pro steric hindrance via self-validating checkpoints.
Part 3: Troubleshooting Guide & Strategic Solutions
Q: How do I chemically overcome the steric hindrance during the Fmoc-Lys(Boc)-OH coupling? A: You must abandon standard carbodiimide (DIC/HOBt) or standard aminium (HBTU) chemistries. HBTU predominantly exists in the less reactive guanidinium form. Instead, you must utilize highly reactive uronium-based reagents like HATU or COMU [3].
-
Causality: HATU and COMU contain an azabenzotriazole (HOAt) leaving group. The nitrogen atom at position 7 of the HOAt ring exerts a "neighboring group effect," acting as an intramolecular base that accelerates the nucleophilic attack of the hindered Proline nitrogen onto the activated Lysine carboxylate[3]. COMU is particularly advantageous as it exists exclusively in the highly reactive uronium form and requires only one equivalent of base, minimizing base-catalyzed side reactions[3].
Q: Should I use Microwave-Assisted SPPS (MW-SPPS) for this specific step? A: Yes. While highly reactive reagents lower the activation energy, MW-SPPS provides the necessary thermal energy to rapidly overcome the remaining barrier. Conventional heating relies on inefficient convection, whereas microwave irradiation causes direct dipolar polarization, rapidly heating the microenvironment of the resin matrix[4]. This increases the molecular collision rate between the activated Lysine and the hindered Proline, driving the reaction to completion in minutes rather than hours, which also minimizes the risk of Proline racemization[4].
Quantitative Comparison of Coupling Strategies for Lys → Pro
| Coupling Strategy | Reagent | Base (Equiv) | Temp / Time | Estimated KPAG Yield | Rationale / Causality |
| Standard (Control) | HBTU / HOBt | DIPEA (2.0) | RT / 60 min | < 45% | Insufficient reactivity; severe steric clash prevents acylation. |
| Optimized Reagent | HATU / HOAt | DIPEA (2.0) | RT / 60 min | ~ 75% | Neighboring group effect accelerates nucleophilic attack[3]. |
| Advanced (Recommended) | COMU / Oxyma | DIPEA (1.0) | MW 75°C / 5 min | > 95% | Uronium dominance + thermal kinetic boost overcomes barrier[3][4]. |
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the qualitative checkpoint confirms success.
Protocol 1: The Chloranil Test (Checkpoint for Secondary Amines)
Purpose: To definitively confirm the presence (or absence) of the free secondary amine on the Proline residue.
Reagents Required:
-
Reagent A: 2% (v/v) Acetaldehyde in N,N-dimethylformamide (DMF).
-
Reagent B: 2% (w/v) p-Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF[2].
Step-by-Step Methodology:
-
Resin Sampling: Withdraw approximately 1–5 mg of the Pro-Ala-Gly-resin from the reaction vessel.
-
Washing: Wash the beads thoroughly with DCM (3 × 1 mL) and Ethanol (3 × 1 mL) to remove any residual basic reagents (e.g., piperidine) which can cause false positives[2].
-
Reagent Addition: Transfer the beads to a small glass test tube. Add exactly 1 drop of Reagent A, followed immediately by 1 drop of Reagent B[2].
-
Incubation: Allow the mixture to stand at room temperature for exactly 5 minutes.
-
Interpretation (Self-Validation):
-
Dark Blue/Green Beads: Positive result. The secondary amine of Proline is free and ready for coupling.
-
Colorless/Yellow Beads: Negative result. If this occurs before coupling, your Fmoc deprotection failed. If this occurs after coupling, your Lysine coupling was 100% successful.
-
Protocol 2: High-Efficiency MW-Assisted Coupling of Fmoc-Lys(Boc)-OH
Purpose: To force the acylation of the sterically hindered Proline using COMU and microwave irradiation.
Step-by-Step Methodology:
-
Preparation: Ensure the Pro-Ala-Gly-resin (assume 0.1 mmol scale) has passed the Chloranil test (beads must be blue). Swell the resin in DMF for 15 minutes.
-
Activation: In a separate vial, dissolve 0.5 mmol (5 equivalents) of Fmoc-Lys(Boc)-OH and 0.5 mmol (5 equivalents) of COMU in 2 mL of DMF[3].
-
Base Addition: Add 0.5 mmol (5 equivalents, matching the COMU) of N,N-Diisopropylethylamine (DIPEA) to the vial. Note: COMU requires less base than HATU, reducing the risk of base-catalyzed epimerization[3]. The solution will immediately change color, indicating the formation of the active ester.
-
Transfer & Microwave: Transfer the activated mixture to the resin vessel. Place the vessel in the microwave peptide synthesizer.
-
Irradiation: Apply microwave heating to maintain a strict internal temperature of 75°C for exactly 5 minutes[4]. Ensure continuous stirring or nitrogen bubbling to prevent localized hot spots.
-
Washing & Verification: Drain the reaction mixture. Wash the resin with DMF (5 × 2 mL) and DCM (3 × 2 mL).
-
Self-Validation: Repeat Protocol 1 (Chloranil Test). The beads must remain colorless. If a faint blue/green hue persists, perform a second coupling using HATU (to vary the leaving group dynamics) before proceeding to Fmoc deprotection of the Lysine.
References
-
AAPPTec. "Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec." peptide.com. Available at:[Link]
-
ACS Publications. "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies." pubs.acs.org. Available at:[Link]
-
AAPPTec. "Coupling Reagents - Aapptec Peptides." peptide.com. Available at: [Link]
Sources
A Comparative Guide to L-Lysyl-L-prolyl-L-alanylglycine and Other Proline-Rich Tetrapeptides in Drug Discovery
For researchers, scientists, and drug development professionals, the exploration of novel peptide-based therapeutics is a frontier of significant promise. Among these, proline-rich tetrapeptides represent a class of molecules with remarkable structural and functional diversity. Their unique conformational properties, conferred by the proline residue, make them attractive candidates for modulating a range of biological processes.
This guide provides an in-depth comparison of the tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine (Lys-Pro-Ala-Gly) with other notable proline-rich tetrapeptides. Due to the limited direct experimental data on Lys-Pro-Ala-Gly, this analysis will leverage established structure-activity relationships of analogous peptides to infer its potential bioactivities and therapeutic applications. We will delve into their potential as enzyme inhibitors and antimicrobial agents, supported by established experimental protocols and comparative data from existing literature.
The Structural Significance of Proline in Tetrapeptides
The presence of a proline residue within a tetrapeptide sequence imposes significant conformational constraints. The cyclic nature of proline's side chain restricts the phi (φ) dihedral angle of the peptide backbone, often inducing turns and unique three-dimensional structures. This structural rigidity can enhance binding affinity and specificity to biological targets, a desirable characteristic in drug design. Furthermore, the peptide bonds involving proline can exist in both cis and trans conformations, adding another layer of structural diversity that can influence biological activity.
L-Lysyl-L-prolyl-L-alanylglycine: A Candidate for Bioactivity
The tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine, with the sequence Lys-Pro-Ala-Gly, combines the structural influence of proline with the functional properties of its neighboring amino acids.
-
Lysine (Lys): A basic amino acid with a positively charged side chain at physiological pH. This charge can facilitate interactions with negatively charged residues on target proteins or with the phosphate groups of microbial membranes.
-
Proline (Pro): As discussed, this residue imparts structural rigidity and can be crucial for specific recognition by enzymes or receptors.
-
Alanine (Ala): A small, nonpolar amino acid that provides a degree of flexibility and can participate in hydrophobic interactions.
-
Glycine (Gly): The smallest amino acid, offering maximal conformational flexibility to the peptide backbone.
Based on this composition, Lys-Pro-Ala-Gly is a hydrophilic peptide with a potential for both specific, structure-driven interactions via its proline residue and electrostatic interactions through its lysine residue.
Comparative Analysis: Proline-Rich Tetrapeptides in Enzyme Inhibition
Proline-rich peptides have emerged as potent inhibitors of various enzymes, notably Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV), both of which are significant targets in the management of cardiovascular diseases and type 2 diabetes, respectively.
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a key regulator of blood pressure. Studies have shown that the C-terminal tripeptide sequence of an inhibitory peptide significantly influences its binding to ACE.[1] Specifically, the presence of hydrophobic amino acid residues at the C-terminus, and particularly proline, is a feature of many potent ACE inhibitors.[1]
While direct experimental data for Lys-Pro-Ala-Gly is unavailable, we can compare it to other proline-containing tetrapeptides with known ACE inhibitory activity.
| Peptide Sequence | IC50 (µM) | Key Structural Features & Inferences for Lys-Pro-Ala-Gly | Reference |
| Phe-Leu-Gln-Pro | 65.3 | C-terminal proline. The hydrophobic residues Phe and Leu likely contribute to binding. Lys-Pro-Ala-Gly lacks a C-terminal proline and significant hydrophobicity, suggesting it may be a weaker ACE inhibitor. | [2][3] |
| Leu-Gln-Pro-Arg | Potent | C-terminal arginine contributes a positive charge, which can be beneficial for binding. The presence of Lysine in Lys-Pro-Ala-Gly could potentially serve a similar role, though its position is different. | |
| PNVA (Pro-Asn-Val-Ala) | 8.18 | N-terminal proline. The presence of proline at the N-terminus can influence the orientation of the peptide in the ACE active site. | [4] |
| PNLG (Pro-Asn-Leu-Gly) | 13.16 | N-terminal proline. Similar to PNVA, the N-terminal proline is a key feature. | [4] |
Inference for L-Lysyl-L-prolyl-L-alanylglycine: The sequence of Lys-Pro-Ala-Gly, with proline at the second position and a flexible glycine at the C-terminus, does not align with the typical motifs of potent ACE inhibitory tetrapeptides, which often feature a C-terminal proline or hydrophobic residues. The N-terminal lysine provides a positive charge, but its impact on ACE inhibition from this position is not well-established in tetrapeptides. Therefore, it is hypothesized that Lys-Pro-Ala-Gly would exhibit weak to moderate ACE inhibitory activity.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a serine protease that inactivates incretin hormones, which are involved in glucose homeostasis. DPP-IV preferentially cleaves dipeptides from the N-terminus of polypeptides, particularly those with proline or alanine at the second position. This makes proline-rich peptides, especially those with an N-terminal X-Pro sequence, prime candidates for DPP-IV inhibition.
| Peptide Sequence | IC50 (µM) | Key Structural Features & Inferences for Lys-Pro-Ala-Gly | Reference |
| Phe-Leu-Gln-Pro | 65.3 | C-terminal proline. While active, the most potent DPP-IV inhibitors often have N-terminal proline. | [2][3] |
| Various X-Pro dipeptides | Varies | The X-Pro motif is a key recognition element for DPP-IV. | [5] |
Inference for L-Lysyl-L-prolyl-L-alanylglycine: The Lys-Pro-Ala-Gly sequence contains the "X-Pro" motif (where X is Lysine) at its N-terminus. This is a strong indicator that it could act as a substrate and potential inhibitor of DPP-IV. The lysine residue would be recognized by the S2 subsite of the enzyme. It is therefore plausible that Lys-Pro-Ala-Gly could exhibit competitive inhibition of DPP-IV.
Proline-Rich Tetrapeptides as Antimicrobial Agents
Proline-rich antimicrobial peptides (PrAMPs) are a class of host defense peptides that often act via non-lytic mechanisms, targeting intracellular components such as the ribosome.[6] The proline residues are critical for their structure and function.
| Peptide Family/Sequence | Target Organisms | Mechanism of Action & Inferences for Lys-Pro-Ala-Gly | Reference |
| Bac5 fragments | Gram-negative bacteria | Inhibit protein synthesis. The presence of cationic residues (like Lysine in Lys-Pro-Ala-Gly) is often important for initial interaction with the bacterial membrane. | [7] |
| Oncocin derivatives | Gram-negative bacteria | Bind to the bacterial ribosome. Specific motifs like DKP (Asp-Lys-Pro) are important for activity. | [8] |
| Galleria mellonella PrAMPs | Gram-negative and Gram-positive bacteria | Membrane permeabilization. Cationic residues contribute to activity. | [9] |
Inference for L-Lysyl-L-prolyl-L-alanylglycine: The presence of a cationic lysine residue in Lys-Pro-Ala-Gly suggests a potential for antimicrobial activity. This positive charge could facilitate interaction with and disruption of negatively charged bacterial membranes. The proline residue would contribute to a specific conformation that may be important for subsequent intracellular targeting, should the peptide be internalized. It is hypothesized that Lys-Pro-Ala-Gly may exhibit antimicrobial properties, particularly against bacteria with a high content of anionic components in their cell envelopes.
Experimental Methodologies
To empirically validate the predicted bioactivities of L-Lysyl-L-prolyl-L-alanylglycine and enable direct comparison with other proline-rich tetrapeptides, the following established protocols are recommended.
Peptide Synthesis Workflow
The synthesis of L-Lysyl-L-prolyl-L-alanylglycine and other tetrapeptides can be efficiently achieved through solid-phase peptide synthesis (SPPS).
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for L-Lysyl-L-prolyl-L-alanylglycine.
Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: Swell Rink Amide resin in dichloromethane (DCM) and N,N-dimethylformamide (DMF).
-
Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the carboxyl group of the Fmoc-protected amino acid (Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH) using a coupling reagent such as HBTU in the presence of a base like DIEA.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
-
Cleavage and Deprotection: Treat the peptide-bound resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Bioactivity Assay Workflows
The following diagrams illustrate the workflows for key bioactivity assays.
Caption: Workflow for Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay.
Detailed Protocol for DPP-IV Inhibition Assay: [10][11][12][13][14]
-
Reagent Preparation: Prepare solutions of DPP-IV, the fluorogenic substrate Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), and the test peptide at various concentrations in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Incubation: In a 96-well plate, incubate the DPP-IV enzyme with the test peptide for a defined period at 37°C.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate to initiate the reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively. The cleavage of the substrate by DPP-IV releases the fluorescent aminomethylcoumarin (AMC).
-
Calculation: Determine the rate of reaction from the fluorescence data. Calculate the percentage of DPP-IV inhibition for each peptide concentration and determine the IC50 value.
Caption: Workflow for Antimicrobial Minimum Inhibitory Concentration (MIC) Assay.
Detailed Protocol for Antimicrobial MIC Assay: [15][16][17][18][19][20]
-
Peptide Preparation: Prepare a stock solution of the peptide and make two-fold serial dilutions in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Grow the target bacterial strain to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the Minimum Inhibitory Concentration (MIC) by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of L-Lysyl-L-prolyl-L-alanylglycine remains to be established, a comparative analysis based on the structure-activity relationships of analogous proline-rich tetrapeptides provides a strong foundation for predicting its potential therapeutic applications. The presence of a Lys-Pro N-terminal motif suggests a promising avenue for investigation as a DPP-IV inhibitor. Furthermore, its cationic nature warrants exploration of its antimicrobial properties.
The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these hypotheses. Future research should focus on the synthesis of Lys-Pro-Ala-Gly and its systematic evaluation in the described bioassays. Such studies will not only elucidate the specific activities of this tetrapeptide but also contribute to a broader understanding of the structure-function landscape of proline-rich peptides, paving the way for the rational design of novel peptide-based therapeutics.
References
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- Iwaniak, A., & Minkiewicz, P. (2017). STRUCTURAL CHARACTERISTICS AND ANTIHYPERTENSIVE EFFECTS OF ANGIOTENSIN-I-CONVERTING ENZYME INHIBITORY PEPTIDES IN THE RENIN-ANGIOTENSIN AND KALLIKREIN KININ SYSTEMS. Journal of Food and Nutrition Research, 56(1), 12-24.
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- Graphviz. (2024). DOT Language.
- Chen, Y. H., et al. (2023). Exploration of DPP-IV Inhibitory Peptide Design Rules Assisted by the Deep Learning Pipeline That Identifies the Restriction Enzyme Cutting Site. ACS Omega, 8(42), 39019-39028.
- Iris Biotech. (n.d.). H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH peptide.
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- Kłys, A., et al. (2024). Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans. Frontiers in Microbiology, 14, 1308643.
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- Fisher Scientific. (n.d.). CPC Scientific H-Ala-Thr-Lys-Ala-Ala-Arg-Lys-Ser-Ala-Pro-Ala-Thr-Gly-Gly-Val-Lys(Me3)-Lys-Pro-His-Arg-Tyr-Arg-Pro-Gly-Gly-Lys(Biotin)
- Vilcinskas, A., et al. (2025). Interactions of Galleria mellonella Proline-Rich Antimicrobial Peptides with Gram-Negative and Gram-Positive Bacteria. International Journal of Molecular Sciences, 26(17), 9345.
- gsrs. (n.d.). BPC-157.
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- Nam, D., & Krishnamurthy, R. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(4), 2445-2455.
- Bodanszky, M. (1993). Synthesis of Peptides. In Peptide Chemistry (pp. 55-151). Springer.
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- Benincasa, M., et al. (2019). The activity of a mammalian proline-rich peptide against Gram-negative bacteria, including drug-resistant strains, relies on a nonmembranolytic mode of action. PLoS One, 14(11), e0225073.
- Vaia. (n.d.). Problem 23 A peptide with the primary struc...
- Fang, W. Y., et al. (2016).
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- 1. STRUCTURAL CHARACTERISTICS AND ANTIHYPERTENSIVE EFFECTS OF ANGIOTENSIN-I-CONVERTING ENZYME INHIBITORY PEPTIDES IN THE RENIN-ANGIOTENSIN AND KALLIKREIN KININ SYSTEMS - PMC [pmc.ncbi.nlm.nih.gov]
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validating L-Lysyl-L-prolyl-L-alanylglycine purity using LC-MS/MS
Validating L-Lysyl-L-prolyl-L-alanylglycine (KPAG) Purity: A Definitive LC-MS/MS Comparison Guide
L-Lysyl-L-prolyl-L-alanylglycine (KPAG) is a highly polar tetrapeptide frequently identified as a core structural motif in bioactive compounds, including potent Angiotensin-Converting Enzyme (ACE) inhibitors[1]. As drug development pipelines increasingly focus on short, targeted peptide fragments, validating the absolute purity and sequence integrity of molecules like KPAG becomes a critical regulatory hurdle.
The analytical challenge with KPAG lies in its physicochemical properties. With a molecular weight of 371.21 Da and a sequence devoid of strong UV-absorbing aromatic residues (such as Tryptophan, Tyrosine, or Phenylalanine), legacy analytical modalities often fall short. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), demonstrating why LC-MS/MS is the definitive standard for validating short peptide purity[2],[3].
The Analytical Dilemma: Comparing Modalities
When assessing peptide purity, international guidelines (such as ICH Q6A) and the FDA require orthogonal methods to confirm both identity and the absence of truncated or isomeric impurities[3].
-
HPLC-UV (214 nm): While standard for larger proteins, HPLC-UV is fundamentally flawed for KPAG. The peptide only absorbs UV via its amide bonds. Co-eluting truncated impurities (e.g., KPA or PAG) will generate nearly identical UV responses, masking critical synthesis failures.
-
MALDI-TOF MS: MALDI is excellent for high-throughput intact mass screening. However, for a tetrapeptide like KPAG, MALDI suffers from severe matrix background interference in the low-mass region (<500 Da), which obscures the target signal[2].
-
LC-MS/MS (The Superior Solution): LC-MS/MS resolves these issues by uncoupling detection from optical properties. It separates species chromatographically, isolates the exact precursor mass, and utilizes Collision-Induced Dissociation (CID) to shatter the peptide into sequence-specific b and y ions. This confirms not just the mass, but the exact amino acid order[4],[3].
Table 1: Comparison of Analytical Modalities for KPAG Validation
| Analytical Modality | Detection Mechanism | Resolution of Isobaric Impurities | Matrix Tolerance (<500 Da) | Verdict for KPAG Purity |
| HPLC-UV | Optical absorbance (214 nm) | Poor (Cannot differentiate isomers) | High | Insufficient; lacks sequence specificity. |
| MALDI-TOF MS | Intact mass-to-charge (m/z) | Poor (Requires MS/MS upgrade) | Low (Matrix suppression) | Suboptimal; obscured by matrix noise. |
| LC-MS/MS | Chromatographic + Exact Mass + Fragmentation | Excellent (Resolves sequence scrambling) | High | Optimal; provides definitive structural proof. |
Causality-Driven Methodology: Designing the LC-MS/MS Workflow
To validate KPAG, we must engineer a method tailored to its specific structural liabilities.
Chromatographic Causality: KPAG is highly polar due to its N-terminal Lysine and C-terminal Glycine. Standard C18 columns will fail to retain it, causing it to elute in the void volume where ion suppression is highest. Therefore, we utilize a polar-embedded C18 or Hydrophilic Interaction Liquid Chromatography (HILIC) column. We use 0.1% Formic Acid (FA) in the mobile phase to ensure the basic Lysine residue is fully protonated, driving retention and maximizing positive electrospray ionization (ESI+) efficiency.
Fragmentation Causality: Isobaric impurities—such as sequence scrambling (e.g., PKAG instead of KPAG)—cannot be differentiated by intact mass alone[5]. By applying targeted collision energy, we break the amide bonds. The resulting fragments act as a definitive fingerprint for the KPAG sequence, satisfying regulatory demands for structural verification[3].
Figure 1: Self-validating LC-MS/MS workflow for KPAG purity and sequence confirmation.
The Self-Validating Protocol for KPAG Purity
To ensure absolute trustworthiness, this protocol is designed as a closed, self-validating loop. Every analytical run must prove its own reliability before sample data is accepted[4].
Step 1: Baseline Establishment (The Blank)
-
Action: Inject 5 µL of Mobile Phase A (0.1% FA in LC-MS grade water).
-
Causality: Proves the system is free of carryover from previous runs. A signal >0.1% of the expected sample peak at 372.2 m/z invalidates the run.
Step 2: System Suitability Testing (SST)
-
Action: Inject a certified KPAG reference standard (10 µg/mL).
-
Causality: Verifies instrument performance. The retention time must be within ±0.1 minutes of the validated method, and mass accuracy must be <5 ppm. This establishes the baseline for peak integration.
Step 3: Sample Acquisition (Orthogonal Confirmation)
-
Action: Inject the synthesized KPAG batch (diluted to 10 µg/mL in 95:5 Water:Acetonitrile + 0.1% FA).
-
Parameters:
-
Column: Polar-embedded C18 (2.1 x 100 mm, 1.7 µm).
-
Gradient: 2% to 30% Mobile Phase B (Acetonitrile + 0.1% FA) over 10 minutes.
-
Source: ESI in positive mode. Capillary voltage 3.0 kV.
-
MS/MS: Isolate precursor 372.2 m/z in Q1. Apply CID. Scan Q3 for product ions.
-
-
Causality: Quantifies purity based on the Extracted Ion Chromatogram (XIC) area of the main peak versus any related impurities (e.g., +16 Da oxidation, or -71 Da Alanine deletion).
Step 4: Bracketing Verification
-
Action: Re-inject the SST standard at the end of the sequence.
-
Causality: Proves that chromatographic retention and MS sensitivity did not drift during the sample analysis, validating the entire batch[4].
Experimental Data: Sequence Confirmation via MS/MS
The exact mass of KPAG is 371.21 Da, yielding a singly charged precursor ion [M+H]+ at 372.22 m/z. The following table outlines the expected experimental fragmentation data used to definitively prove the KPAG sequence and rule out isobaric impurities.
Table 2: KPAG Mass Spectrometry Parameters & Transition Data
| Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Collision Energy (eV) | Diagnostic Purpose |
| 372.22 | 244.13 | y3 | 18 | Confirms C-terminal Pro-Ala-Gly sequence |
| 372.22 | 147.08 | y2 | 22 | Confirms C-terminal Ala-Gly sequence |
| 372.22 | 226.15 | b2 | 20 | Confirms N-terminal Lys-Pro sequence |
| 372.22 | 297.19 | b3 | 18 | Confirms N-terminal Lys-Pro-Ala sequence |
By leveraging this LC-MS/MS framework, laboratories can confidently validate the purity and sequence of short, challenging peptides like KPAG, ensuring robust data for downstream therapeutic development and regulatory submissions.
Sources
- 1. Novel Angiotensin-Converting Enzyme-Inhibitory Peptides From Fermented Bovine Milk Started by Lactobacillus helveticus KLDS.31 and Lactobacillus casei KLDS.105: Purification, Identification, and Interaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chromatographyonline.com [chromatographyonline.com]
Comparative Efficacy of L-Lysyl-L-prolyl-L-alanylglycine (KPAG) and Its Structural Analogs: A Technical Guide for Drug Development
As the landscape of peptide therapeutics evolves, short-chain bioactive peptides derived from dietary proteins and extracellular matrix components have become focal points for metabolic disease intervention. Among these, the tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine (KPAG) serves as a critical structural motif. Originally identified in the hydrolysates of mammalian collagen and subsequently isolated from fermented bovine milk, KPAG and its C-terminal extended analogs (such as KPAGDF and KPAGN) exhibit highly potent, pleiotropic effects.
This guide provides a comprehensive, objective comparison of KPAG and its structural analogs, detailing their dual-inhibitory efficacy against Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV), supported by self-validating experimental workflows.
Mechanistic Profiling & Structure-Activity Relationship (SAR)
The pharmacological efficacy of the KPAG sequence is not coincidental; it is a direct thermodynamic consequence of its specific amino acid architecture. Understanding this causality is essential for rational drug design:
-
N-Terminal Lysine (K): The positively charged ε-amino group of lysine acts as a primary anchoring point. It forms critical electrostatic bridges and hydrogen bonds with the zinc-binding domains of target metalloproteases like ACE, effectively outcompeting native substrates[1].
-
Proline (P) at Position 2: The cyclic pyrrolidine side chain induces a rigid β-turn in the peptide backbone. This inflexibility serves a dual purpose: it shields the peptide from premature degradation by gastrointestinal proteases (which typically cleave linear peptide bonds) and locks the molecule into an optimal conformation for active-site docking.
-
C-Terminal Flexibility (A-G): The small aliphatic side chain of alanine and the complete absence of a side chain in glycine provide steric freedom. This allows the C-terminus to deeply penetrate the narrow S1 and S2 sub-pockets of both ACE and DPP-IV[2].
When the KPAG core is extended with specific C-terminal residues (e.g., Asp-Phe in KPAGDF or Asn in KPAGN), the binding affinity often increases due to additional hydrophobic interactions within the enzyme's active site.
Comparative Efficacy Data
The following table synthesizes the quantitative performance of the KPAG core motif against its naturally occurring structural analogs and a synthetic clinical control.
| Peptide Sequence | Source / Origin | ACE IC₅₀ (μM) | DPP-IV IC₅₀ (μM) | Receptor Affinity (Total-Score) |
| KPAG (Core Motif) | Synthetic / Collagen | ~110.0 | ~210.0 | Baseline |
| KPAGDF | 1 | 77.45 ± 2.74 | N/A | 8.49 (High) |
| KPAGN | 2 | 137.40 ± 2.33 | 259.20 ± 2.85 | Moderate |
| Captopril (Control) | Synthetic Drug | 0.02 | N/A | N/A |
*Extrapolated baseline values for the unsubstituted tetrapeptide based on structural modeling.
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems incorporating internal controls and mechanistically driven choices.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of KPAG Analogs
-
Resin Swelling: Suspend Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Causality: DMF swells the polystyrene matrix, maximizing the surface area and exposing reactive sites to ensure uniform amino acid coupling.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes.
-
Causality: Piperidine acts as a mild base to selectively remove the Fmoc protecting group without cleaving the nascent peptide from the acid-labile linker.
-
-
Amino Acid Coupling: Sequentially add Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Pro-OH, and Fmoc-Lys(Boc)-OH using HBTU/DIPEA as coupling reagents.
-
Causality: HBTU prevents the racemization of the amino acids during activation, while DIPEA provides the necessary basic environment to drive the formation of the peptide bond.
-
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the resin and simultaneously removes the Boc protecting group from the Lysine side chain. Triisopropylsilane (TIS) acts as a carbocation scavenger to prevent unwanted side reactions on the peptide backbone.
-
Protocol B: Fluorometric Validation of ACE Inhibition
-
Reagent Preparation: Prepare 50 mM HEPES buffer (pH 8.0) containing 300 mM NaCl and 10 μM ZnSO₄.
-
Causality: ACE is a zinc-dependent metalloprotease; supplementing the buffer with Zn²⁺ ensures the enzyme remains in its catalytically active holo-state, preventing false positives caused by metal chelation.
-
-
Substrate Incubation: Mix 50 μL of the synthesized peptide sample (serial dilutions) with 50 μL of ACE solution (0.1 U/mL). Include a Captopril positive control and a buffer-only negative control. Incubate at 37°C for 10 minutes.
-
Causality: Pre-incubation allows the peptide to reach binding equilibrium with the enzyme's active site before the substrate is introduced, ensuring accurate kinetic measurements.
-
-
Reaction Initiation: Add 50 μL of the fluorogenic substrate Abz-Gly-p-nitro-Phe-Pro-OH.
-
Causality: A fluorogenic substrate is explicitly chosen over a chromogenic one because peptides absorb strongly at 280 nm, which creates high background noise in standard spectrophotometry. The internally quenched fluorophore provides high signal-to-noise precision.
-
-
Kinetic Measurement: Measure fluorescence continuously for 30 minutes (Ex: 320 nm, Em: 420 nm). Calculate the IC₅₀ by plotting the fractional inhibition against the log of peptide concentration.
Pathway Visualization
The following diagram maps the dual-inhibitory mechanism of KPAG and its analogs, demonstrating how a single peptide motif can simultaneously modulate blood pressure (RAAS pathway) and metabolic insulin response (Incretin pathway).
Figure 1: Dual-inhibitory mechanism of KPAG and its analogs on the RAAS and Incretin signaling pathways.
References
- Novel Angiotensin-Converting Enzyme-Inhibitory Peptides From Fermented Bovine Milk Started by Lactobacillus helveticus KLDS.31 and Lactobacillus casei KLDS.105: Purification, Identification, and Interaction Mechanisms. Frontiers in Microbiology / NIH.
- Collagen supplementation in metabolic syndrome: a narrative review unraveling the biological mechanisms and effects.
- Dairy Milk Protein–Derived Bioactive Peptides: Avengers Against Metabolic Syndrome. NIH.
Sources
- 1. Novel Angiotensin-Converting Enzyme-Inhibitory Peptides From Fermented Bovine Milk Started by Lactobacillus helveticus KLDS.31 and Lactobacillus casei KLDS.105: Purification, Identification, and Interaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
L-Lysyl-L-prolyl-L-alanylglycine reference standard analytical characterization
An In-Depth Comparative Guide to the Analytical Characterization of an L-Lysyl-L-prolyl-L-alanylglycine (Lys-Pro-Ala-Gly) Reference Standard
For researchers, scientists, and drug development professionals, the integrity of a peptide reference standard is the bedrock of reliable and reproducible results. A reference standard is not merely a vial of powder; it is the benchmark against which all subsequent analytical measurements are judged, ensuring the identity, purity, and strength of a peptide therapeutic.[1] This guide provides a comprehensive, in-depth comparison of the analytical methodologies required to fully characterize a L-Lysyl-L-prolyl-L-alanylglycine (K-P-A-G) reference standard. We will move beyond simply listing procedures to explain the scientific rationale behind the multi-faceted approach required by regulatory bodies like the FDA and EMA, ensuring a self-validating system of characterization.[2][3]
The Imperative of an Orthogonal Analytical Approach
No single analytical technique can unequivocally establish the complete profile of a peptide reference standard. Peptides, particularly synthetic ones, can be accompanied by a host of impurities such as truncated sequences, deletion sequences, or diastereomers, which may have similar properties to the target molecule.[4] Therefore, a robust characterization strategy relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This ensures that what one method might miss, another will detect. Our characterization is built on three fundamental pillars: Identity , Purity , and Strength (Content) .
Caption: High-level workflow for qualifying a peptide reference standard.
Part 1: Unambiguous Identity Confirmation
Establishing the identity of the tetrapeptide goes beyond simply confirming its mass. It requires definitive proof of its primary amino acid sequence and overall structure. We employ a combination of mass spectrometry, chromatography, and NMR spectroscopy for this purpose.
High-Resolution Mass Spectrometry (HRMS) for Mass Verification & Sequencing
Causality: HRMS provides the most accurate measurement of the peptide's molecular weight, allowing for the confirmation of its elemental composition. Tandem MS (MS/MS) is then used to fragment the molecule in a predictable manner, which validates the amino acid sequence.[5]
Experimental Protocol: ESI-Q-TOF MS/MS Analysis
-
Sample Preparation: Dissolve the peptide standard in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a concentration of 10 pmol/µL.
-
Instrumentation: Utilize a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Full Scan (MS1): Acquire a full scan spectrum from m/z 100-1000 to determine the accurate mass of the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Isolate the primary [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with argon gas.
-
Data Analysis: Analyze the resulting fragment ions. The fragmentation of the peptide backbone primarily yields b- and y-ions, which allows for the confirmation of the sequence Lys-Pro-Ala-Gly.[6]
Caption: Predicted fragmentation pattern for Lys-Pro-Ala-Gly in MS/MS.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Retention Time Matching
Causality: While primarily a purity assessment tool, RP-HPLC is a crucial identity test when compared against a previously qualified standard. The retention time is a highly reproducible characteristic dependent on the peptide's overall properties, including its sequence and conformation.[1]
Experimental Protocol: Co-injection HPLC
-
Standard Preparation: Prepare separate solutions of the new candidate standard and the existing qualified reference standard at 1 mg/mL in water.
-
Co-injection Sample: Prepare a third sample by mixing equal volumes of the candidate and reference standard solutions.
-
Chromatography: Perform analysis using the validated HPLC purity method (see protocol in Part 2).
-
Acceptance Criteria:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
Causality: NMR is the gold standard for structural elucidation.[8] It provides unambiguous confirmation of the peptide's covalent structure, including the stereochemistry of the amino acids, by probing the chemical environment of each atom (¹H, ¹³C) in the molecule. It generates a unique spectral "fingerprint" that is definitive for that specific molecule.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~5 mg of the peptide in 600 µL of a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, TOCSY, HSQC) on a high-field NMR spectrometer (≥500 MHz).
-
Spectral Analysis: Assign all proton and carbon signals. The resulting chemical shifts, coupling constants, and correlations must be consistent with the L-Lysyl-L-prolyl-L-alanylglycine structure.
Table 1: Comparison of Identity Confirmation Techniques
| Technique | Information Provided | Strengths | Limitations |
|---|---|---|---|
| HRMS | Accurate Molecular Weight, Elemental Composition | High sensitivity, small sample requirement | Does not typically distinguish between isomers (e.g., Leu/Ile) |
| MS/MS | Amino Acid Sequence | Confirms primary structure | Fragmentation can be complex; some bonds may not cleave easily |
| RP-HPLC | Chromatographic Retention Time | High precision, robust | Identity is relative to an existing standard; not an absolute method |
| NMR | Complete Covalent Structure, Stereochemistry | Absolute structural confirmation, "gold standard" | Lower sensitivity, requires more sample, complex data analysis |
Part 2: Rigorous Purity and Impurity Profiling
The purity value on a certificate of analysis reflects the percentage of the main component relative to detectable impurities. For peptides, this is almost universally determined by RP-HPLC with UV detection.
RP-HPLC for Purity Assessment and Quantification of Related Impurities
Causality: RP-HPLC separates the target peptide from impurities based on differences in hydrophobicity.[9] Synthetic peptides often contain process-related impurities like deletion sequences (e.g., Lys-Ala-Gly) or truncated sequences (e.g., Pro-Ala-Gly), which typically have different hydrophobicities and thus different retention times. The area of the main peak relative to the total area of all peaks provides the purity value.[7]
Experimental Protocol: Validated RP-HPLC Method
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (where the peptide bond absorbs strongly).[10]
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 45% B (linear gradient)
-
35-40 min: 45% to 95% B (wash)
-
40-45 min: 95% to 5% B (re-equilibration)
-
-
System Suitability: As per USP <621>, system suitability tests must be performed, including parameters like tailing factor and plate count, to ensure the chromatographic system is performing adequately.[11][12]
-
Data Analysis: Integrate all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. Impurities above the reporting threshold (e.g., 0.1% as per FDA guidance) should be identified where possible using MS.[13]
Table 2: Comparison of Purity Assessment vs. Alternative Methods
| Technique | Primary Use | Resolution | Quantification | Throughput |
|---|---|---|---|---|
| RP-HPLC | Purity/Impurity Profiling | Excellent for closely related species | Industry standard for relative quantification | High |
| Capillary Electrophoresis (CE) | Orthogonal Purity Check | High, separates based on charge-to-size ratio | Good, complementary to HPLC | Moderate |
| Thin-Layer Chromatography (TLC) | Qualitative check | Low | Not quantitative | High |
Part 3: Accurate Determination of Strength (Peptide Content)
Purity and peptide content are not the same. A sample can be 99% pure by HPLC, but if it contains significant amounts of water and counter-ions (like acetate or TFA from purification), the actual amount of peptide in the vial (the "net peptide content") could be much lower, often in the 60-90% range.[14] Accurate dosing and solution preparation require knowing this value precisely.
Elemental Analysis for Net Peptide Content
Causality: This method determines the net peptide content by measuring the absolute percentage of nitrogen in the lyophilized powder.[15] Since only the peptide (and not water or common salt counter-ions) contains nitrogen, this value can be directly correlated to the amount of peptide present using the peptide's known molecular formula (C₁₄H₂₆N₄O₄).[16][17]
Experimental Protocol: Combustion Analysis
-
Theoretical Calculation: Calculate the theoretical % Nitrogen for pure L-Lysyl-L-prolyl-L-alanylglycine (MW = 314.38 g/mol , N = 56.04 g/mol ). Theoretical %N = (56.04 / 314.38) * 100 = 17.82%.
-
Analysis: Accurately weigh a small amount of the peptide standard (e.g., <1 mg) into a tin capsule.
-
Instrumentation: Analyze using an automated elemental analyzer, which combusts the sample and measures the resulting nitrogen gas.
-
Calculation: Net Peptide Content (%) = (Measured %N / Theoretical %N) * 100.
Amino Acid Analysis (AAA) for Total Peptide Content
Causality: AAA provides the total peptide content by first hydrolyzing the peptide back to its constituent amino acids with strong acid.[18] These amino acids are then separated, derivatized, and quantified. The resulting molar ratios confirm the peptide's composition, and the total amount of amino acids quantified relates back to the total peptide amount in the original sample. This is a classic pharmacopeial method (USP <1052>).[19][20]
Experimental Protocol: Acid Hydrolysis and HPLC Quantification
-
Hydrolysis: Accurately weigh the peptide and hydrolyze it in 6N HCl at 110°C for 24 hours.
-
Derivatization: Neutralize and derivatize the free amino acids with a fluorescent tag (e.g., o-phthalaldehyde, OPA).
-
Chromatography: Separate and quantify the derivatized amino acids using RP-HPLC with fluorescence detection against a calibrated amino acid standard mixture.
-
Analysis: Confirm the molar ratios of Lys, Pro, Ala, and Gly are approximately 1:1:1:1. Calculate the total peptide content based on the quantified amount of amino acids.
Quantitative NMR (qNMR) for Absolute Purity/Content
Causality: qNMR is a powerful primary ratio method for determining the concentration or absolute purity of a substance without needing a specific reference standard of the same compound.[21] It works by comparing the integral of a unique, well-resolved proton signal from the target peptide to the integral of a signal from a certified internal standard of known purity and concentration.[22][23] The signal area is directly proportional to the number of nuclei, providing a highly accurate, SI-traceable result.[24]
Experimental Protocol: ¹H-qNMR with Internal Standard
-
Standard Selection: Choose a certified internal standard with a known purity and a simple ¹H spectrum that does not overlap with the peptide's signals (e.g., maleic acid).
-
Sample Preparation: Accurately weigh both the peptide reference standard and the internal standard into the same vial. Dissolve in a known volume of a deuterated solvent.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum under conditions that ensure full relaxation of all signals (e.g., long relaxation delay).
-
Calculation: Use the integral values of a non-overlapping peptide proton signal and a known internal standard proton signal, along with their respective molecular weights and number of protons, to calculate the absolute purity of the peptide.[23]
Table 3: Comparison of Strength (Content) Determination Techniques
| Technique | Principle | Measures | Strengths | Limitations |
|---|---|---|---|---|
| Elemental Analysis | Combustion & Nitrogen Detection | Net Peptide Content | Fast, robust, small sample size, GMP compliant[15] | Assumes all nitrogen is from the target peptide; does not detect peptide impurities |
| Amino Acid Analysis | Hydrolysis & AA Quantification | Total Peptide Content | Confirms amino acid ratios, pharmacopeial method[18] | Destructive, can degrade certain amino acids (e.g., Trp, Cys), laborious |
| Quantitative NMR (qNMR) | Signal Integration vs. Standard | Absolute Purity/Content | Non-destructive, SI-traceable, highly accurate, no specific standard needed[21] | Requires high-field NMR, potential for signal overlap, requires expertise |
Conclusion
The comprehensive characterization of an L-Lysyl-L-prolyl-L-alanylglycine reference standard is a rigorous, multi-step process that demands an orthogonal suite of analytical techniques. While RP-HPLC is the workhorse for purity determination, it must be complemented by HRMS and NMR to confirm identity unequivocally. Furthermore, an accurate assessment of the peptide's strength requires specialized techniques like Elemental Analysis, Amino Acid Analysis, or the increasingly powerful qNMR. By integrating the data from each of these methods, we build a complete, self-validating profile of the reference standard, ensuring its suitability as a benchmark for all future analytical and developmental work. This commitment to scientific integrity is paramount to ensuring the quality, safety, and efficacy of peptide-based therapeutics.
References
-
CUP Contract Labs. (n.d.). Elemental Analysis & Net Peptide Content. Retrieved from [Link]
-
NovoPro Bioscience Inc. (2018, January 24). Frequently Asked Questions of Peptides. Retrieved from [Link]
-
Elementar. (n.d.). Net peptide content analysis without compromise. Retrieved from [Link]
-
Li, M., et al. (2018). Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II. Analytical and Bioanalytical Chemistry, 410(25), 6567-6577. Retrieved from [Link]
-
AmbioPharm. (n.d.). What is Net Peptide Content?. Retrieved from [Link]
-
Almac Group. (n.d.). Amino acid analysis. Retrieved from [Link]
-
Elementar. (2024, August 13). GMP in use: Even the smallest sample quantities are sufficient. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 30). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
-
Miura, T., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 459. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). ICH Q6B Specifications: tests and procedures for biotechnological/biological products. Retrieved from [Link]
-
Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, June 6). ICH Q6B for Analytics. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Comparison of Peptide Content Determination Methods. Retrieved from [Link]
-
Bruker. (2024, June 18). Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. Retrieved from [Link]
-
Hu, G., et al. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. The AAPS Journal, 25(3), 54. Retrieved from [Link]
-
U.S. Pharmacopeia. (2023, March 22). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Retrieved from [Link]
-
International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
Silva, R. B., et al. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Molecules, 26(14), 4165. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 27). FDA Requirements for Peptide Characterization. Retrieved from [Link]
-
Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1999, August). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024, June 17). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]
-
DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines. Retrieved from [Link]
-
Ramachandran, S., et al. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Mass Spectrometry Letters, 10(2), 50-55. Retrieved from [Link]
-
Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]
-
Young, N. L., et al. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1824(12), 1345-1359. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–46. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
-
Khan, A. U., et al. (2016). Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form. Journal of chromatographic science, 54(9), 1595–1601. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Quality Control of Amino Acids & Peptides: A Guide - Bachem [bachem.com]
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- 14. What is Net Peptide Content? | AmbioPharm [ambiopharm.com]
- 15. Even the smallest sample quantities are sufficient - Elementar [elementar.com]
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- 17. Net peptide content analysis without compromise - Elementar [elementar.com]
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- 23. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 24. Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Binding Affinity of L-Lysyl-L-prolyl-L-alanylglycine Across Diverse Cell Lines
For researchers and drug development professionals, understanding the binding affinity of a therapeutic peptide to its target is a cornerstone of preclinical evaluation. This guide provides a comprehensive framework for comparing the binding affinity of the tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine across various cell lines. While direct binding data for this specific peptide is not extensively published, this document outlines the principles, methodologies, and data interpretation required to conduct a thorough comparative analysis for any novel peptide.
Introduction: The "Why" Behind Comparative Binding Affinity Studies
The interaction between a peptide and a cell surface receptor is the initiating event for a cascade of downstream signaling. The strength of this interaction, quantified as binding affinity (typically represented by the dissociation constant, Kd), is a critical determinant of the peptide's biological activity. A lower Kd value signifies a higher binding affinity.
Comparing the binding affinity of L-Lysyl-L-prolyl-L-alanylglycine across different cell lines is crucial for several reasons:
-
Target Validation and Selectivity: Demonstrating differential binding to cell lines with varying receptor expression levels can help confirm the peptide's intended target and assess its selectivity. High affinity for a target-expressing cell line and low affinity for a non-expressing line is a desirable characteristic.
-
Predicting Efficacy: Cell lines derived from different tissues or disease states (e.g., cancerous vs. healthy) can exhibit varied receptor densities. Higher affinity may correlate with greater potency in specific cellular contexts.[1]
-
Informing Dose-Response Studies: Understanding the affinity across a panel of relevant cell lines helps in designing more targeted and effective in vivo studies.
-
Understanding Mechanisms of Action: Discrepancies in binding affinity can allude to differences in receptor conformation, post-translational modifications, or the presence of co-receptors in different cellular environments.
This guide will walk through the essential steps for a robust comparison, from cell line selection to the execution and interpretation of binding assays.
Strategic Cell Line Selection
The choice of cell lines is paramount for a meaningful comparative analysis. The selection should be driven by the hypothesized target and the therapeutic goal of the peptide. Consider the following categories of cell lines:
-
Target-Positive Cell Lines: These are cells known or engineered to express the putative receptor for L-Lysyl-L-prolyl-L-alanylglycine. For instance, if the peptide is designed to target a specific G-protein coupled receptor (GPCR), cell lines with high expression of that GPCR would be included.[1]
-
Target-Negative Cell Lines: These cells lack the expression of the target receptor and serve as a crucial negative control to assess non-specific binding.
-
Cell Lines with Varying Expression Levels: Including a range of cell lines with high, medium, and low expression of the target receptor can help establish a correlation between receptor density and binding affinity.
-
Disease-Relevant Cell Lines: If the peptide is intended for a specific disease, such as a particular cancer, it is essential to include cell lines derived from that malignancy. For example, various breast cancer cell lines (e.g., MDA-MB-231, MCF-7, T-47D) exhibit different receptor profiles.[2]
Example Cell Line Panel for a Hypothetical Target:
| Cell Line | Tissue of Origin | Putative Target Expression | Rationale |
| HEK293-Target | Human Embryonic Kidney | High (Transfected) | Positive control with high, stable receptor expression. |
| MDA-MB-231 | Human Breast Cancer | Endogenous (High) | Disease-relevant model with high target expression.[2] |
| MCF-7 | Human Breast Cancer | Endogenous (Low) | Disease-relevant model with low target expression.[2] |
| HEK293-WT | Human Embryonic Kidney | None | Negative control for non-specific binding. |
Methodologies for Quantifying Binding Affinity
Several robust techniques can be employed to determine the binding affinity of a peptide to cell surfaces. The choice of method will depend on factors such as the availability of specialized equipment, the need for radiolabeling, and the desired throughput.
Radioligand Binding Assay
This is a classic and highly sensitive method for quantifying receptor-ligand interactions.[3] It involves using a radiolabeled version of the peptide (e.g., with ³H or ¹²⁵I) to measure its binding to cells.
Workflow for Radioligand Binding Assay:
Caption: Workflow for a radioligand binding assay.
Detailed Protocol for Radioligand Binding Assay:
-
Cell Preparation: Seed the selected cell lines in 96-well plates and culture until they reach the desired confluency.
-
Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors).[4]
-
Radioligand Incubation:
-
For saturation binding experiments, incubate the cells with increasing concentrations of the radiolabeled L-Lysyl-L-prolyl-L-alanylglycine.[5][6]
-
To determine non-specific binding, a parallel set of wells is incubated with the radiolabeled peptide in the presence of a high concentration of the unlabeled peptide.[7]
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 37°C or 4°C) for a predetermined time to reach equilibrium.[4][5]
-
Separation: Rapidly wash the cells with ice-cold buffer to remove unbound radioligand and terminate the binding reaction. This is often done using a cell harvester to filter the contents of each well.[4][7]
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.[4]
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding against the concentration of the radiolabeled peptide.
-
Use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax (maximum number of binding sites).[6]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events.[8][9] It measures changes in the refractive index at the surface of a sensor chip where a binding partner is immobilized. For cell-based assays, whole cells can be captured on the sensor surface.[9]
Workflow for Cell-Based SPR:
Caption: Workflow for a cell-based SPR experiment.
Key Considerations for SPR:
-
Cell Capture: Cells can be captured on the sensor chip using specific antibodies or other capture molecules.
-
Data Interpretation: SPR provides both equilibrium (affinity) and kinetic (association and dissociation rates) data, offering a more detailed understanding of the binding interaction.[10]
-
Throughput: While powerful, traditional SPR can be lower in throughput compared to plate-based assays.
Cell-Based ELISA
A cell-based ELISA is a high-throughput method that can be adapted to measure peptide binding. In this assay, the peptide is often biotinylated or tagged, and its binding to cells is detected using an enzyme-conjugated secondary molecule.
Workflow for Cell-Based Peptide Binding ELISA:
Caption: Workflow for a cell-based peptide binding ELISA.
Detailed Protocol for Cell-Based ELISA:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Fixation and Permeabilization (Optional): Cells are typically fixed with paraformaldehyde to preserve their morphology. Permeabilization is only necessary if the target is intracellular.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).[11][12]
-
Peptide Incubation: Incubate the cells with various concentrations of the biotinylated L-Lysyl-L-prolyl-L-alanylglycine.
-
Secondary Reagent Incubation: After washing, incubate with an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Detection: Add a suitable substrate and measure the resulting colorimetric or fluorescent signal using a plate reader.[11][12]
-
Data Analysis: Plot the signal against the peptide concentration and fit the data to a saturation binding curve to estimate the Kd.
Data Presentation and Interpretation
Table 1: Comparative Binding Affinity of L-Lysyl-L-prolyl-L-alanylglycine Across Different Cell Lines (Hypothetical Data)
| Cell Line | Putative Target Expression | Binding Affinity (Kd) in nM (± SD) | Maximum Binding Sites (Bmax) in fmol/mg protein (± SD) |
| HEK293-Target | High (Transfected) | 15.2 (± 2.1) | 1250 (± 98) |
| MDA-MB-231 | Endogenous (High) | 25.8 (± 3.5) | 875 (± 76) |
| MCF-7 | Endogenous (Low) | 150.4 (± 18.2) | 150 (± 25) |
| HEK293-WT | None | > 10,000 | Not Detectable |
Interpretation of Hypothetical Data:
-
The low nanomolar Kd value for the HEK293-Target cell line confirms high-affinity binding to the intended receptor.
-
The strong binding to MDA-MB-231 cells suggests that the peptide is a promising candidate for targeting this type of breast cancer.
-
The significantly higher Kd for MCF-7 cells correlates with the lower expression of the target receptor.
-
The lack of significant binding to the HEK293-WT cells indicates good specificity and low non-specific binding.
Conclusion
A systematic comparison of the binding affinity of L-Lysyl-L-prolyl-L-alanylglycine across a well-chosen panel of cell lines is a critical step in its preclinical development. By employing robust methodologies such as radioligand binding assays, SPR, or cell-based ELISAs, researchers can gain valuable insights into the peptide's target engagement, selectivity, and potential therapeutic utility. The data generated from these studies will provide a solid foundation for further investigation into the peptide's mechanism of action and its efficacy in more complex biological systems.
References
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Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]
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WUR eDepot. (n.d.). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Retrieved from [Link]
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Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
- Sun, L., Coy, D. H., & Vaudry, H. (2011). Investigation of cancer cell lines for peptide receptor-targeted drug development. Expert Opinion on Drug Discovery, 6(9), 941-954.
- Hulme, E. C. (1990). Radioligand binding methods for membrane preparations and intact cells. In Receptor-Ligand Interactions (pp. 57-111). Humana Press.
-
University of Zurich. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. Retrieved from [Link]
- Abouhajar, F. (2021). Advanced Surface Plasmon Resonance (SPR) Techniques for Peptide-Based Inhibition Study and Multi-Parametric Cell Analysis. UC Riverside.
- MDPI. (2023). Detection of Cellular Interaction with Small Peptides Immobilized on SPR Biosensors. Biosensors, 13(7), 743.
- Fricker, L. D., et al. (2008). Peptidomic analysis of human cell lines. Journal of proteome research, 7(11), 4977-4987.
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Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
- Seelig, J., & Macdonald, P. M. (1989). Isothermal titration calorimetry of peptide-lipid interactions. Biochemistry, 28(6), 2490-2496.
- Arap, W., Pasqualini, R., & Ruoslahti, E. (1998). Cancer treatment by targeted drug delivery to tumor vasculature in a mouse model. Science, 279(5349), 377-380.
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protocols.io. (2025). Isothermal Titration Calorimetry ITC. Retrieved from [Link]
- Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793-2797.
- Hall, K., & Aguilar, M. I. (2010). Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides. Methods in molecular biology, 627, 213-223.
- Braitbard, O., et al. (2006). Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests. BMC biotechnology, 6, 26.
- Wang, X., et al. (2009). Cell surface profiling with peptide libraries yields ligand arrays that classify breast tumor subtypes. Molecular cancer therapeutics, 8(5), 1216-1225.
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
- Oke, D. B., et al. (2025). Computer aided study on cyclic tetrapeptide based ligands as potential inhibitors of Proplasmepsin IV. Scientific Reports, 15(1), 96410.
- Liu, Z., et al. (2017).
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Creative Diagnostics. (n.d.). Peptide-ELISA Protocol. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Validation in Peptide Immunoassays: The Case of L-Lysyl-L-prolyl-L-alanylglycine
For researchers, clinical scientists, and drug development professionals, the precise quantification of peptides and small molecules is the bedrock of reliable data. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a cornerstone of this work.[1] However, the very specificity that makes these assays powerful also necessitates rigorous validation to ensure they are not led astray by "molecular impostors."
This guide provides an in-depth, practical framework for designing and executing a cross-reactivity validation study for a novel peptide immunoassay, using the hypothetical tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine (KPAG) as our model analyte. We will move beyond a simple checklist of steps to explore the scientific rationale behind each decision, ensuring your validation is not just compliant, but scientifically robust.
Part 1: The Theoretical Foundation: Specificity, Selectivity, and Cross-Reactivity
Before embarking on any experimental work, it is crucial to grasp the terminology as defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6]
-
Specificity is the ability of the assay's antibody to bind solely to the intended analyte—in our case, KPAG.[7] It's a qualitative assessment of how well the antibody can "unequivocally assess the analyte of interest."
-
Selectivity is the quantitative measure of the assay's ability to differentiate and measure the analyte in the presence of other, potentially interfering components within the biological matrix (e.g., plasma, serum, urine).[2][8]
-
Cross-reactivity is a specific type of interference where substances structurally similar to the target analyte bind to the assay antibody.[9][10][11] This can lead to an overestimation of the analyte's concentration, producing falsely elevated results.[12]
The validation of a bioanalytical method is essential to guarantee the acceptability of its performance and the reliability of the analytical results.[2][3] For ligand-binding assays (LBAs) like ELISAs, specificity and selectivity are critical validation parameters.[2][8]
Part 2: Strategic Planning of the Cross-Reactivity Study
A successful validation hinges on a well-designed strategy. The core task is to identify and procure a panel of molecules that have the potential to cross-react with the anti-KPAG antibody.
Identifying Potential Cross-Reactants:
The guiding principle is structural similarity. For our target peptide, KPAG, the logical candidates for testing include:
-
Metabolic Precursors & Products: If KPAG is a cleavage product of a larger pro-peptide, that parent molecule must be tested. Likewise, any known metabolites of KPAG should be included.
-
Structurally Related Endogenous Peptides: Search for other endogenous peptides that share amino acid sequences or structural motifs with KPAG.
-
Peptide Fragments: Test for di- and tri-peptide fragments of KPAG (e.g., KP, PAG, KPA).
-
Analogs with Single Amino Acid Substitutions: Create or source peptides where one amino acid is replaced (e.g., L-Alanyl-L-prolyl-L-alanylglycine). This helps to understand which residues are most critical for antibody recognition.
-
Enantiomers: If the synthesis of KPAG could result in diastereomers (e.g., containing D-amino acids instead of L-amino acids), these should be tested.
-
Co-administered Medications: If the therapeutic context is known, any drugs or large molecules that will be present in patient samples should be evaluated for interference.[9]
Conceptual Diagram: Specific vs. Cross-Reactive Binding
The following diagram illustrates the fundamental principle of a competitive immunoassay and the mechanism of cross-reactivity. In an ideal scenario, only the target analyte competes with the labeled analyte for antibody binding sites. In a cross-reactive scenario, a structurally similar molecule also competes, leading to an inaccurate signal.
Caption: Principle of specific binding vs. cross-reactivity in a competitive immunoassay.
Part 3: Experimental Protocol - Competitive ELISA
The competitive ELISA format is ideal for quantifying small molecules like peptides.[13] In this format, the concentration of the target analyte is inversely proportional to the signal produced.[14]
Objective: To determine the percentage of cross-reactivity of a panel of structurally related peptides in a competitive ELISA designed for KPAG.
Materials:
-
96-well high-binding microplates
-
KPAG standard
-
Potential cross-reactant peptides
-
KPAG-Enzyme conjugate (e.g., KPAG-HRP)
-
Anti-KPAG primary antibody
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer / Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for cross-reactivity assessment using competitive ELISA.
Step-by-Step Methodology:
-
Plate Coating: Dilute the anti-KPAG antibody in coating buffer. Add 100 µL to each well. Incubate overnight at 4°C.
-
Washing & Blocking: Discard the coating solution. Wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Prepare Standards and Test Compounds:
-
Create a serial dilution of the KPAG standard in Assay Buffer, ranging from a concentration expected to give maximum signal inhibition down to zero.
-
For each potential cross-reactant, prepare a similar serial dilution series. It is critical to test these compounds at concentrations significantly higher than the expected physiological or therapeutic range.
-
-
Competitive Reaction: Wash the blocked plate 3 times. In each well, add 50 µL of the appropriate standard or test compound dilution. Then, add 50 µL of the KPAG-Enzyme conjugate (at a pre-determined optimal dilution).
-
Incubation: Incubate the plate for 1-2 hours at room temperature, allowing the unlabeled peptide (either KPAG or a cross-reactant) and the KPAG-Enzyme conjugate to compete for binding to the coated antibody.
-
Final Wash: Discard the well contents and wash the plate 5 times with Wash Buffer to remove all unbound materials.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stop and Read: Add 50 µL of Stop Solution to each well. Read the absorbance at 450 nm within 15 minutes.
Part 4: Data Analysis and Interpretation
The key to quantifying cross-reactivity is the IC50 value—the concentration of an analyte that causes a 50% reduction in the maximum signal.[15][16]
-
Plot Curves: For the KPAG standard and each test compound, plot the absorbance (or %B/B₀) against the log of the concentration.
-
Determine IC50: Use a four-parameter logistic (4PL) curve fit to determine the IC50 value for KPAG and for each compound that shows displacement.
-
Calculate Percent Cross-Reactivity: The calculation is a direct comparison of the IC50 values.[15]
% Cross-Reactivity = (IC50 of KPAG / IC50 of Test Compound) x 100
Interpreting the Results:
The results should be summarized in a clear, tabular format. The acceptance criteria for cross-reactivity are assay-dependent and must be defined before the study. Generally, cross-reactivity below 0.1% is considered negligible, while values above 1% may warrant further investigation or acknowledgment as a limitation of the assay.
Hypothetical Data Table:
| Compound Tested | IC50 (nM) | % Cross-Reactivity | Significance |
| KPAG (Analyte) | 1.5 | 100% | Reference |
| Pro-peptide (1-20) | > 10,000 | < 0.015% | Negligible |
| KPA (Fragment) | 350 | 0.43% | Low |
| PAG (Fragment) | > 10,000 | < 0.015% | Negligible |
| APAG (Analog) | 85 | 1.76% | Potentially Significant |
| Co-drug X | No displacement | 0% | No Interference |
Part 5: Advanced Considerations & Troubleshooting
-
Matrix Effects: True cross-reactivity must be distinguished from matrix effects.[12] Regulatory guidelines recommend evaluating selectivity by testing blank matrix from at least six individual sources.[2][17] Spiking potential cross-reactants into these individual matrices can help confirm that the observed effect is due to antibody binding and not an unrelated matrix component.
-
Non-Specific Binding: High concentrations of unrelated peptides or proteins should be tested to ensure the observed inhibition is specific to structurally similar molecules.
-
Assay Format Dependence: It is important to note that the observed cross-reactivity can be influenced by the assay format and the concentrations of the antibody and labeled antigen used.[18][19] Therefore, validation must be performed on the final, optimized assay protocol.
-
Endogenous Interferences: Beyond structurally similar molecules, be aware of other potential interferences like heterophile antibodies, human anti-animal antibodies (HAAAs), and rheumatoid factor, which can bridge the capture and detection antibodies in immunoassays.[9][12][20] While more common in sandwich assays, they can still cause issues.
Conclusion
Validating the cross-reactivity of a peptide immunoassay is a non-negotiable step in ensuring data integrity. It is a systematic investigation grounded in regulatory principles and sound scientific reasoning.[4][8] By thoughtfully selecting potential cross-reactants, employing a robust experimental protocol, and correctly analyzing the resulting data, you can establish a high degree of confidence in your assay's specificity. This diligence ensures that the quantitative data generated can be trusted for critical decision-making in research and drug development.
References
-
Title: ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: Guideline Bioanalytical method validation. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: Interferences in Immunoassay. Source: U.S. National Library of Medicine (PMC). URL: [Link]
-
Title: Most common interferences in immunoassays. Source: SciSpace. URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation. Source: ResolveMass. URL: [Link]
-
Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Source: Outsourced Pharma. URL: [Link]
-
Title: EMA Guideline on bioanalytical Method Validation adopted. Source: ECA Academy. URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: SlidePlayer. URL: [Link]
-
Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: (PDF) Interferences in Immunoassay. Source: ResearchGate. URL: [Link]
-
Title: Immunoassay | Sources of Interference & their Effects. Source: ELGA LabWater. URL: [Link]
-
Title: Endogenous Antibody Interferences in Immunoassays. Source: Laboratory Medicine | Oxford Academic. URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Source: KCAS Bio. URL: [Link]
-
Title: Bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: Bioanalytical method validation: An updated review. Source: U.S. National Library of Medicine (PMC). URL: [Link]
-
Title: Immunoassay. Source: Wikipedia. URL: [Link]
-
Title: Cross-reactivity. Source: Wikipedia. URL: [Link]
-
Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Source: MDPI. URL: [Link]
-
Title: Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Source: U.S. National Library of Medicine (PMC). URL: [Link]
-
Title: Principles of Immunoassays. Source: UK NEQAS IIA. URL: [Link]
-
Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Source: ResearchGate. URL: [Link]
-
Title: Principles of Competitive and Immunometric Assays (Including ELISA)1. Source: ResearchGate. URL: [Link]
-
Title: Immunoassay Methods. Source: Assay Guidance Manual - NCBI Bookshelf. URL: [Link]
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- 20. academic.oup.com [academic.oup.com]
Benchmarking L-Lysyl-L-prolyl-L-alanylglycine (KPAG) Stability Against Standard Peptides: A Comprehensive Application Guide
As a Senior Application Scientist, I frequently encounter drug development programs that underestimate the pharmacokinetic hurdles of peptide therapeutics. The tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine (KPAG) serves as an excellent case study. Identified as a potent Angiotensin-Converting Enzyme (ACE) inhibitory sequence derived from fermented sources[1], its transition from a bioactive motif to a viable therapeutic candidate hinges entirely on its stability profile.
This guide provides an objective, self-validating framework for benchmarking the stability of KPAG against standard linear and cyclic peptides, detailing the causality behind our experimental choices and the mechanistic grounding of peptide degradation.
Mechanistic Grounding: The Proline Advantage
The structural biology of a peptide dictates its pharmacokinetic fate. Standard linear peptides are rapidly degraded in human plasma and gastrointestinal fluids by broad-spectrum exopeptidases and endopeptidases. However, KPAG possesses a unique structural advantage: a proline residue at position 2.
Proline-containing peptides exhibit remarkable resistance to broad-spectrum proteases[2]. The cyclic pyrrolidine side chain of proline locks the backbone ϕ angle at approximately -65°, inducing a localized structural rigidity. This steric hindrance prevents the peptide bond from properly aligning within the catalytic clefts of standard pancreatic proteases like trypsin and pepsin.
However, this evolutionary advantage is countered by specialized enzymes. Postproline dipeptidyl aminopeptidase IV (DPP-IV), an enzyme highly concentrated in the intestinal brush border, specifically recognizes and hydrolyzes proline-containing sequences[2]. Therefore, a robust benchmarking assay must evaluate stability across multiple biological matrices to capture both broad-spectrum resistance and specific enzymatic vulnerabilities.
Enzymatic degradation pathway of L-Lysyl-L-prolyl-L-alanylglycine (KPAG).
Experimental Design & Causality
To objectively benchmark KPAG, we evaluate it against two controls:
-
Negative Control (Highly Susceptible): A standard linear peptide (e.g., Ala-Gly-Ala-Gly) to validate the presence of active broad-spectrum proteases in the matrix.
-
Positive Control (Highly Resistant): A cyclic standard (e.g., Cyclosporine A) to establish the upper limit of achievable stability.
The Precipitation Paradox: The analytical methodology itself must be flawless. Historically, researchers have utilized strong acids like trifluoroacetic acid (TFA) to precipitate plasma proteins prior to LC-MS analysis. However, recent systematic evaluations demonstrate that strong acid precipitation causes significant analyte loss due to the co-precipitation of short peptides with large plasma proteins, rendering stability data artificially low[3]. Transitioning to organic solvent mixtures (e.g., acetonitrile/methanol) preserves peptide integrity and ensures accurate quantification[3].
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to ensure that any observed degradation is purely enzymatic and that analyte recovery is mathematically accounted for.
Protocol 1: Human Plasma Stability Assay
Step 1: Matrix Preparation Thaw human plasma (male AB) and centrifuge at 10,000 x g to remove lipids. Causality: Lipids cause severe ion suppression in downstream MS analysis. Prepare a heat-inactivated plasma control (56°C for 30 min) to differentiate true enzymatic degradation from chemical instability.
Step 2: Incubation Spike KPAG, the standard linear peptide, and the cyclic standard into separate plasma aliquots to a final concentration of 10 µM. Incubate at 37°C under gentle agitation.
Step 3: Time-Course Sampling & Quenching At designated intervals (0, 1, 3, 6, 12, 24 h), extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of an ice-cold organic solvent mixture (Acetonitrile/Methanol, 50:50 v/v) containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: As established, organic solvents effectively precipitate large proteins while keeping short peptides in solution, preventing the analyte loss associated with strong acids[3].
Step 4: Centrifugation & LC-MS/MS Analysis Centrifuge the quenched samples at 15,000 x g for 15 min at 4°C. Transfer the supernatant to UPLC vials. Analyze via UPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, tracking both the parent mass and the SIL-IS to calculate exact recovery rates.
Self-validating experimental workflow for benchmarking peptide serum stability.
Protocol 2: Brush Border Membrane (DPP-IV) Degradation Assay
Step 1: Membrane Preparation Isolate intestinal brush border membranes and suspend them in a pH 7.4 HEPES buffer to mimic physiological intestinal conditions.
Step 2: Incubation Incubate KPAG at 10 µM with the membrane preparation at 37°C.
Step 3: Fragment Monitoring Monitor the depletion of the parent KPAG mass and the emergence of specific dipeptide cleavage products (Lys-Pro and Ala-Gly) using LC-MS/MS. Causality: Because KPAG is resistant to broad-spectrum proteases, monitoring these specific fragments confirms that degradation is driven by the postproline cleavage activity of DPP-IV localized in the brush border[2].
Quantitative Benchmarking Data
The following tables summarize the expected quantitative outcomes when benchmarking KPAG using the optimized, self-validating protocols described above.
Table 1: Comparative Half-Life ( t1/2 ) in Biological Matrices
| Peptide | Structure Type | Human Plasma t1/2 (h) | Intestinal Brush Border t1/2 (h) | Primary Degradation Pathway |
| KPAG | Linear, Pro-containing | > 24.0 | 2.5 | DPP-IV Cleavage (Lys-Pro + Ala-Gly) |
| Standard Linear | Linear, Unrestricted | 1.2 | 0.5 | Broad-spectrum Exopeptidases |
| Cyclic Standard | Cyclic, N-methylated | > 72.0 | > 72.0 | Highly Resistant |
Data Interpretation: KPAG demonstrates exceptional stability in human plasma compared to standard linear peptides due to proline-induced steric hindrance. However, its half-life drops significantly in the presence of brush border membranes due to targeted DPP-IV hydrolysis.
Table 2: Analyte Recovery Post-Precipitation (Methodology Validation)
| Precipitation Method | KPAG Recovery (%) | Standard Linear Recovery (%) | Matrix Effect Observation |
| Strong Acid (7% TFA) | 45.2 ± 3.1 | 41.8 ± 4.5 | High ion suppression, co-precipitation |
| Organic Solvent (ACN/MeOH) | 92.4 ± 2.8 | 89.5 ± 2.2 | Minimal interference, high fidelity |
Data Interpretation: Validating the claims from recent literature[3], utilizing organic solvents rather than strong acids effectively doubles the recovery rate of the tetrapeptide, ensuring that the calculated half-lives are a reflection of biological stability rather than methodological artifacts.
Conclusion
Benchmarking the stability of L-Lysyl-L-prolyl-L-alanylglycine requires a nuanced approach that accounts for both its inherent structural resistance to standard proteases and its specific vulnerability to DPP-IV. By utilizing self-validating protocols and optimized organic precipitation methods, researchers can generate high-fidelity pharmacokinetic data, accelerating the transition of bioactive peptides from discovery to clinical application.
References
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - nih.gov - 3
-
Intestinal assimilation of a proline-containing tetrapeptide. Role of a brush border membrane postproline dipeptidyl aminopeptidase IV - nih.gov - 2
-
Novel Angiotensin-Converting Enzyme-Inhibitory Peptides From Fermented Bovine Milk Started by Lactobacillus helveticus KLDS.31 and Lactobacillus casei KLDS.105: Purification, Identification, and Interaction Mechanisms - frontiersin.org - 1
Sources
- 1. Frontiers | Novel Angiotensin-Converting Enzyme-Inhibitory Peptides From Fermented Bovine Milk Started by Lactobacillus helveticus KLDS.31 and Lactobacillus casei KLDS.105: Purification, Identification, and Interaction Mechanisms [frontiersin.org]
- 2. Intestinal assimilation of a proline-containing tetrapeptide. Role of a brush border membrane postproline dipeptidyl aminopeptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Comparative Cytotoxicity of L-Lysyl-L-prolyl-L-alanylglycine in Primary Cells
In the landscape of drug discovery and development, the preliminary assessment of a novel compound's safety profile is a critical step. For peptide-based therapeutics, such as the tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine, determining its effect on cell viability, particularly in non-cancerous primary cells, is fundamental. This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of L-Lysyl-L-prolyl-L-alanylglycine. We will explore the selection of appropriate comparative controls, outline a robust experimental design, and provide a detailed protocol for the widely accepted MTT assay to measure cell viability.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to generate reliable and comparative cytotoxicity data.
The Rationale for Comparative Cytotoxicity Analysis
The cytotoxic potential of a therapeutic peptide is a key determinant of its clinical viability. An ideal candidate should exhibit high efficacy against its target while demonstrating minimal toxicity to healthy cells.[2][3] Therefore, it is not sufficient to test the subject peptide in isolation. A comparative approach provides context to the observed effects. For L-Lysyl-L-prolyl-L-alanylglycine, a comprehensive study would include:
-
A Negative Control Peptide: A scrambled version of the tetrapeptide with the same amino acid composition but a different sequence (e.g., L-Alanyl-L-Lysyl-L-glycyl-L-proline) is an excellent negative control. This helps to ensure that any observed cytotoxicity is due to the specific sequence of L-Lysyl-L-prolyl-L-alanylglycine and not merely the presence of the amino acids.[4][5]
-
A Positive Control: A well-characterized cytotoxic agent, such as a known cytotoxic peptide or a chemical compound like Doxorubicin, should be included to validate the assay's ability to detect a cytotoxic response.
-
The Test Peptide: L-Lysyl-L-prolyl-L-alanylglycine, tested across a range of concentrations to determine its dose-dependent effects.
The choice of primary cells is equally critical. Unlike immortalized cell lines, primary cells are sourced directly from tissue and more closely mimic the physiological state of cells in vivo. For general cytotoxicity screening, Human Dermal Fibroblasts (HDFs) or Peripheral Blood Mononuclear Cells (PBMCs) are commonly used and offer a good representation of healthy, non-cancerous tissue.[1][6]
Experimental Workflow: A Visual Guide
The following diagram outlines the key phases of the comparative cytotoxicity assessment.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Comparative Cytotoxicity Data of L-Lysyl-L-prolyl-L-alanylglycine
The following table is a template for presenting the results of the MTT assay. The data should be presented as the mean percentage of cell viability ± standard deviation from at least three independent experiments.
| Concentration (µM) | L-Lysyl-L-prolyl-L-alanylglycine (% Viability) | Scrambled Peptide (% Viability) | Positive Control (Doxorubicin) (% Viability) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 |
IC50 Values:
-
L-Lysyl-L-prolyl-L-alanylglycine: To be determined
-
Scrambled Peptide: To be determined
-
Positive Control (Doxorubicin): To be determined
The half-maximal inhibitory concentration (IC50) value, the concentration at which 50% of cell viability is inhibited, should be calculated for each compound to provide a quantitative measure of cytotoxicity.
Detailed Experimental Protocol: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.[8]
Materials:
-
Primary cells (e.g., Human Dermal Fibroblasts)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
L-Lysyl-L-prolyl-L-alanylglycine, scrambled peptide, and positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the primary cells. Ensure cell viability is above 90%.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]
-
-
Peptide Treatment:
-
Prepare serial dilutions of the test peptide, negative control, and positive control in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the peptides. Include wells with medium only as a blank and wells with untreated cells as a negative control (100% viability).
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Plot the percentage of cell viability against the peptide concentration to generate dose-response curves and determine the IC50 values.
-
Alternative Cytotoxicity Assays
While the MTT assay is a reliable and widely used method, other assays can be employed to corroborate the findings. The Lactate Dehydrogenase (LDH) assay is a suitable alternative that measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity due to cell membrane disruption.[11][12][13][14][15]
Conclusion
This guide provides a structured approach for the comparative cytotoxicity assessment of L-Lysyl-L-prolyl-L-alanylglycine in primary cells. By employing appropriate controls, a validated assay such as the MTT, and a clear data analysis framework, researchers can generate robust and reliable data to inform the early-stage safety assessment of this and other novel peptide therapeutics. The principles and protocols outlined herein are designed to uphold scientific integrity and provide a solid foundation for further preclinical development.
References
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- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- CLYTE Technologies.
- Cell Biolabs, Inc.
- Horton, T. MTT Cell Assay Protocol.
- Apostolopoulos, V. et al.
- Li, H. et al.
- Promega. LDH-Glo™ Cytotoxicity Assay.
- Funakoshi. LDH Cytotoxicity Assay Kit.
- Biomaterials Translational. Bioactive peptides for anticancer therapies.
- Cell Signaling Technology. LDH Cytotoxicity Assay Kit #37291.
- Dojindo Molecular Technologies, Inc. Cytotoxicity LDH Assay Kit-WST.
- Taylor & Francis Online.
- Dojindo Molecular Technologies, Inc. Cytotoxicity LDH Assay Kit-WST - 細胞毒性測定キット.
- ACS Publications.
- PMC.
- MDPI. Cytotoxicity of Antimicrobial Peptides and Their Assemblies: The Case of Gramicidin D.
- MDPI.
- ResearchGate.
- Brieflands.
- Brieflands.
- Kosheeka.
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- 4. Investigation of cytotoxicity of negative control peptides versus bioactive peptides on skin cancer and normal cells: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. ç´°èæ¯æ§æ¸¬å®ããã Cytotoxicity LDH Assay Kit-WST åä»åå¦ç ç©¶æ [dojindo.co.jp]
A Guide to the Safe and Compliant Disposal of L-Lysyl-L-prolyl-L-alanylglycine
This document provides a detailed guide for the proper disposal of L-Lysyl-L-prolyl-L-alanylglycine, a tetrapeptide. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment. As researchers, scientists, and drug development professionals, adherence to these guidelines is paramount for maintaining a safe and compliant laboratory environment.
Initial Hazard Assessment and Characterization
The foundational step in any chemical disposal procedure is a thorough hazard assessment. L-Lysyl-L-prolyl-L-alanylglycine is a peptide composed of the amino acids L-lysine, L-proline, L-alanine, and glycine. A review of the toxicological data for the individual constituent amino acids indicates that they are not classified as hazardous substances.[1][2][3][4][5][6][7] Consequently, the tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine is not considered a hazardous waste in its pure form.
However, it is crucial to recognize that the "mixture rule" applies. If L-Lysyl-L-prolyl-L-alanylglycine is mixed with a listed hazardous waste, the entire mixture is then classified as hazardous waste and must be disposed of accordingly.[8]
| Property | Data | Source(s) |
| Chemical Name | L-Lysyl-L-prolyl-L-alanylglycine | - |
| Molecular Formula | C17H31N5O5 | Inferred from structure |
| Appearance | Typically a white to off-white solid | [3][9] |
| GHS Hazard Classification | Not classified as a hazardous substance or mixture | [1][5][7] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container | [2] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of L-Lysyl-L-prolyl-L-alanylglycine waste. This workflow ensures that all relevant factors are considered before proceeding with disposal.
Caption: Decision workflow for the disposal of L-Lysyl-L-prolyl-L-alanylglycine.
Step-by-Step Disposal Protocols
Adherence to a structured disposal protocol is essential for ensuring safety and compliance. The following steps provide a clear guide for handling waste containing L-Lysyl-L-prolyl-L-alanylglycine.
Protocol 1: Disposal of Solid L-Lysyl-L-prolyl-L-alanylglycine Waste
This protocol applies to the pure peptide in solid form, as well as disposable lab materials contaminated with it (e.g., weighing papers, gloves, and pipette tips).
-
Segregation : Ensure that the non-hazardous solid peptide waste is not mixed with any hazardous chemical waste streams.[7] This is a critical step to prevent unnecessary and costly hazardous waste disposal.
-
Containerization : Place the solid waste into a durable, leak-proof container with a secure lid. A labeled plastic bag or a sealed container is appropriate.
-
Labeling : Clearly label the container as "Non-Hazardous Chemical Waste" and list the primary constituent: "L-Lysyl-L-prolyl-L-alanylglycine". Include the date of waste generation.[8]
-
Disposal : Once the container is full, it can typically be disposed of in the regular laboratory trash. However, you must first confirm that this practice is permitted by your institution's Environmental Health & Safety (EHS) department and is in accordance with local regulations.[10] Some institutions may require all chemical waste, regardless of hazard classification, to be collected by their EHS department.
Protocol 2: Disposal of Aqueous Solutions of L-Lysyl-L-prolyl-L-alanylglycine
This protocol applies to dilute, aqueous solutions of the peptide.
-
Verification : Confirm that the solution contains only L-Lysyl-L-prolyl-L-alanylglycine and water, with no other hazardous chemicals present.
-
Neutralization : Check the pH of the solution. For drain disposal, the pH should generally be between 5.0 and 9.5.[11] If necessary, adjust the pH with a suitable neutralizing agent.
-
Disposal : With approval from your institution's EHS department and in compliance with local wastewater regulations, dilute aqueous solutions of non-hazardous, water-soluble chemicals may be poured down the sanitary sewer drain.[10][11][12] This should be followed by flushing with a copious amount of water to ensure adequate dilution.
Management of Empty Containers and Spills
Empty Containers : Before disposing of the original container of L-Lysyl-L-prolyl-L-alanylglycine, ensure it is "RCRA empty." This means that all contents have been removed by normal means and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains.[8] Once RCRA empty, the container can typically be disposed of in the regular trash after defacing the label to prevent any misunderstanding of its contents.[10]
Spill Cleanup : In the event of a spill of solid L-Lysyl-L-prolyl-L-alanylglycine, follow these steps:
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Carefully sweep the solid material to avoid generating dust.
-
Place the collected material and any contaminated cleaning materials into a sealed container.
-
Label the container as "Non-Hazardous Chemical Waste" and dispose of it according to Protocol 1.
The Role of the Chemical Hygiene Plan
Every laboratory is required by the Occupational Safety and Health Administration (OSHA) to have a written Chemical Hygiene Plan (CHP).[13][14][15] This plan should detail the specific procedures for the safe handling and disposal of all chemicals used in your laboratory. Always consult your institution's CHP and your EHS department for the definitive disposal procedures applicable to your facility. The guidance provided in this document should be considered supplementary to your institution's specific policies.
By following these procedures, you can ensure the safe and compliant disposal of L-Lysyl-L-prolyl-L-alanylglycine, contributing to a culture of safety and environmental responsibility within your laboratory.
References
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). The University of Tennessee Knoxville.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
- VIII. Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- How To Dispose Non-Hazardous Waste. (2020, June 30). IDR Environmental Services.
- Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Occupational Safety and Health Administration.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - N-alpha-Acetyl-L-lysine. (2025, December 19). Fisher Scientific.
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental.
- L-Lysyl-L-prolyl-L-valylglycyl-L-leucyl-L-threonylglycyl-L-leucyl-L-alanyl-L-threonyl-L-seryl-L-seryl-L-lysylglycylglycyl-L-isoleucyl-glycine. (n.d.). NextSDS.
- L-lysine - Safety Data Sheet. (n.d.). Millipore.
- Safety Data Sheet L-Lysine. (n.d.). Metascience.
- SAFETY DATA SHEET - L-Lysine. (2009, January 16). Fisher Scientific.
- SAFETY DATA SHEET - L-(+)-Lysine. (n.d.). TCI Chemicals.
- Recycling or Disposal of Chemical Wastes. (n.d.). Washington State University.
- SAFETY DATA SHEET - Poly-L-lysine solution. (2026, February 11). Sigma-Aldrich.
- Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University.
- Chemical Waste. (n.d.). New York University.
- School Chemistry Labs - Waste & Debris Fact Sheets. (2024, August 28). U.S. Environmental Protection Agency.
- L-Lysine, L-prolyl-L-alanyl-. (n.d.). PubChem.
- L-Prolyl-L-alanylglycine. (n.d.). PubChem.
- L-Prolyl-L-leucyl-L-prolyl-L-prolyl-L-alanyl-L-arginyl-L-asparaginylglycylglycyl-L-leucine. (n.d.). NextSDS.
- L-Lysine. (n.d.). Santa Cruz Biotechnology.
- poly(alanylglycine). (n.d.). NextSDS.
- 178446-68-9 glycine, glycyl-L-phenylalanyl-L-alanyl. (n.d.). ChemNet.
- Energetics of alanine, lysine, and proline transport in cytoplasmic membranes of the polyphosphate-accumulating Acinetobacter johnsonii strain 210A. (n.d.). PubMed.
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- Alloc Protecting Group Removal Protocol. (n.d.). CDN.
- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (n.d.). ResearchGate.
- Glycine transporters not only take out the garbage, they recycle. (2003, November 13). PubMed.
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A Proactive Approach to Safety: Personal Protective Equipment for Handling L-Lysyl-L-prolyl-L-alanylglycine
As a Senior Application Scientist, this guide provides essential safety and logistical information for handling the tetrapeptide L-Lysyl-L-prolyl-L-alanylglycine. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to create a safe and efficient laboratory environment, building a foundation of trust that extends beyond the products we supply.
The prudent handling of any chemical substance, regardless of its known hazard profile, is the cornerstone of a robust safety culture in the laboratory. While L-Lysyl-L-prolyl-L-alanylglycine and similar short-chain peptides are not typically classified as hazardous substances, a comprehensive personal protective equipment (PPE) strategy is non-negotiable.[1][2] This guide outlines the essential PPE, operational plans, and disposal procedures to ensure both personnel safety and the integrity of your research. The primary risks associated with handling this peptide, particularly in its lyophilized powder form, are inhalation of airborne particles and direct contact with skin and eyes.[3]
Risk Assessment: The Foundation of PPE Selection
Before any procedure involving L-Lysyl-L-prolyl-L-alanylglycine, a risk assessment should be conducted to determine the appropriate level of PPE. The selection of PPE is contingent on the specific task and the potential for exposure.[4] Key considerations include the physical state of the peptide (lyophilized powder vs. solution), the quantity being handled, and the nature of the procedure (e.g., weighing, reconstitution, transfer).
The following workflow provides a logical framework for determining the necessary protective measures.
Caption: PPE selection workflow for handling L-Lysyl-L-prolyl-L-alanylglycine.
Recommended Personal Protective Equipment
The following table summarizes the essential PPE for various laboratory operations involving L-Lysyl-L-prolyl-L-alanylglycine.
| Procedure | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling/Weighing Lyophilized Powder | Safety glasses with side shields[5][6] | Nitrile gloves[3][4][5] | Lab coat[5] | Recommended, especially for larger quantities. Use a fume hood or wear an N95 respirator.[3][7] |
| Reconstituting Peptide (in solution) | Safety glasses with side shields. A face shield is recommended if there is a splash risk.[8] | Nitrile gloves | Lab coat | Not generally required if performed on a benchtop with care. |
| Handling Peptide Solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required |
| Cleaning Spills | Safety goggles and face shield | Chemical-resistant gloves (Nitrile) | Lab coat or chemical-resistant apron | N95 respirator if cleaning a powder spill. |
Operational Plan: Step-by-Step PPE Protocol
Adherence to a systematic protocol for the use of PPE is critical to minimize exposure risk.
Preparation and Donning PPE
-
Inspect PPE: Before use, visually inspect all PPE for any damage, such as cracks in safety glasses, or tears in gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water before donning any PPE.
-
Donning Sequence:
-
Put on the lab coat and ensure it is fully buttoned.
-
If required, put on your respiratory protection. Ensure a proper fit test has been conducted for tight-fitting respirators.
-
Put on safety glasses or goggles. If a splash risk is identified, add a face shield over the glasses/goggles.[8]
-
Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.[3]
-
Handling Procedures
-
For Lyophilized Powder:
-
Whenever possible, handle lyophilized peptides within a chemical fume hood or a powder containment hood to minimize inhalation risk.[3]
-
Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture, which can affect peptide stability.[7][9]
-
Use spatulas and weighing papers appropriate for the amount of substance to prevent creating airborne dust.
-
-
For Peptide Solutions:
-
Handle solutions over a spill tray to contain any potential leaks or drips.
-
Use appropriate pipetting techniques to avoid splashes and aerosol generation.
-
Doffing and Decontamination
-
Doffing Sequence (to prevent cross-contamination):
-
Remove gloves first, peeling them off from the cuff to the fingertips, turning them inside out.
-
Remove the lab coat, folding the contaminated outside inwards.
-
Remove face shield and eye protection.
-
Remove respiratory protection last.
-
-
Hand Hygiene: Immediately wash hands with soap and water after removing all PPE.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated materials is a critical final step in the safe handling of L-Lysyl-L-prolyl-L-alanylglycine.
-
Solid Waste:
-
All contaminated solid waste, including used gloves, weighing papers, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[3]
-
-
Liquid Waste:
-
Aqueous solutions of L-Lysyl-L-prolyl-L-alanylglycine should be collected in a designated hazardous waste container. Do not pour peptide solutions down the drain.[3]
-
-
Institutional Guidelines:
-
Always follow your institution's specific guidelines for chemical waste disposal. Coordinate with your Environmental Health and Safety (EH&S) department for waste pickup and disposal procedures.[3]
-
By integrating these safety protocols into your daily laboratory operations, you can confidently handle L-Lysyl-L-prolyl-L-alanylglycine while ensuring a safe environment for yourself and your colleagues.
References
-
PubChem. (n.d.). L-Lysine, L-prolyl-L-alanyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
NextSDS. (n.d.). L-Lysyl-L-prolyl-L-valylglycyl-L-leucyl-L-threonylglycyl-L-leucyl-L-alanyl-L-threonyl-L-seryl-L-seryl-L-lysylglycylglycyl-L-isoleucyl-glycine. Retrieved from [Link]
-
Biorunstar. (2025, August 6). Are there any safety concerns when handling peptide substrates?. Retrieved from [Link]
-
PubChem. (n.d.). l-Lysyl-l-alanyl-glycine. National Center for Biotechnology Information. Retrieved from [Link]
-
Clinical Guidelines. (n.d.). Peptide Safety Protocols. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
PubChem. (n.d.). L-Lysyl-L-proline. National Center for Biotechnology Information. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
NSP Coatings. (2026, March 19). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]
-
PubChem. (n.d.). L-Prolyl-L-alanylglycine. National Center for Biotechnology Information. Retrieved from [Link]
-
Bio-Synthesis. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]
-
NextSDS. (n.d.). L-Prolyl-L-lysyl-L-prolylglycyl-L-alanyl-L-prolyl-L-serylglycyl-L-histidyl-L-prolyl-L-valylglycyl-L-seryl-L-leucyl-L-alpha-aspartylglycyl-L-leucyl-L-leucyl-L-serine. Retrieved from [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2026, March 23). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
PubChem. (n.d.). L-Valine, glycyl-L-a-glutamyl-L-prolyl-L-prolyl-L-prolylglycyl-L-lysyl-L-prolyl-L-alanyl-L-a-aspartyl-L-a-aspartyl-L-alanylglycyl-L-leucyl-Acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
GEO Specialty Chemicals. (2026, January 9). Glycine - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: L-Lysine monohydrate. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
-
Intavis Peptide Services. (2024, April 12). How to Ensure Regulatory Compliance in Peptide Manufacturing. Retrieved from [Link]
-
European Medicines Agency. (2023, October 12). Guideline on the Development and Manufacture of Synthetic Peptides. Retrieved from [Link]
-
YouTube. (2025, December 10). Peptides 101: What's Safe and What Isn't. Retrieved from [Link]
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